2,6-Dichloronicotinamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQZNPXAAMVOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622862 | |
| Record name | 2,6-Dichloropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62068-78-4 | |
| Record name | 2,6-Dichloropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloropyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloronicotinamide: Chemical Properties and Reactivity
This guide provides a comprehensive technical overview of 2,6-Dichloronicotinamide, a pivotal heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. We will delve into its core chemical properties, explore its reactivity with a focus on synthetic applications, and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.
Core Chemical and Physical Properties
This compound is a chlorinated pyridine derivative. The presence of two electron-withdrawing chlorine atoms on the pyridine ring, flanking the nitrogen, significantly influences its electronic properties and reactivity, making the C2 and C6 positions highly susceptible to nucleophilic attack. The amide group at the C3 position further modulates the ring's electronics and serves as a key functional handle for further synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,6-dichloropyridine-3-carboxamide | N/A |
| CAS Number | 62068-78-4 | [1] |
| Molecular Formula | C₆H₄Cl₂N₂O | [2][3] |
| Molecular Weight | 191.02 g/mol | [2][3] |
| Appearance | Brown solid (as synthesized) | [1] |
| Mass Spectrum (ESI) | m/z = 191.1 [M+H]⁺ | [1] |
Note: Comprehensive data such as melting point, boiling point, and solubility for this compound are not widely published. Researchers should perform their own characterization.
Synthesis of this compound
A primary and reliable route to this compound involves the controlled acid-catalyzed hydrolysis of 2,6-dichloronicotinonitrile. This method is efficient and proceeds in high yield.
Protocol: Synthesis via Hydrolysis of 2,6-dichloronicotinonitrile
This protocol is based on a well-established procedure for the conversion of a nitrile to a primary amide under strong acid conditions.[1]
Causality: Concentrated sulfuric acid acts as both a reagent and a solvent. It protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic and susceptible to attack by water. The limited amount of water ensures the reaction stops at the amide stage, preventing over-hydrolysis to the carboxylic acid. The final pH adjustment is critical to deprotonate the amide and precipitate the neutral product from the aqueous solution.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reagent Addition: To 2,6-dichloronicotinonitrile (1.73 g, 10 mmol), carefully add concentrated sulfuric acid (10 mL) followed by water (2 mL) in a suitable reaction vessel equipped with a magnetic stirrer.
-
Heating: Heat the reaction mixture to 90 °C and stir continuously for 1 hour. Monitor the reaction progress by TLC if desired.
-
Quenching: Upon completion, cool the mixture to room temperature. Subsequently, slowly and carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralization & Precipitation: Adjust the pH of the resulting mixture to approximately 8 using an ammonia solution. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold water (20 mL), and finally, dry under vacuum to yield this compound as a brown solid (Typical Yield: ~73%).[1]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the two chlorine atoms, which are excellent leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the cornerstone of this compound's utility. The electron-deficient nature of the pyridine ring, exacerbated by the two chloro-substituents, facilitates the attack of nucleophiles at the C2 and C6 positions.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.
Caption: Generalized mechanism for SNAr on this compound.
Regioselectivity: A primary challenge in the functionalization of this compound is controlling regioselectivity. The electronic environments at C2 and C6 are very similar, often leading to mixtures of mono-substituted isomers. Key factors to control selectivity include:
-
Solvent Choice: Non-polar, aprotic solvents can favor substitution at the C2 (ortho to nitrogen) position.[5]
-
Steric Hindrance: A sterically bulky nucleophile may preferentially attack the less hindered position.[5]
-
Chelation Control: While less pronounced than with an ester, the amide group at C3 can potentially direct substitution to the C2 position through chelation with the counter-ion of the nucleophile.[5]
Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the mono-substitution of this compound with an amine. Optimization for specific substrates is expected.
Causality: Anhydrous conditions are crucial to prevent the competing hydrolysis of the chloro-substituents to hydroxypyridines.[5] A base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the amine nucleophile in situ or to scavenge the HCl generated, driving the reaction forward. The choice of a polar aprotic solvent like DMF or DMSO helps to dissolve the reagents and facilitate the SNAr reaction.
Step-by-Step Methodology:
-
System Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, DMSO).
-
Add the amine nucleophile (1.0-1.2 eq) to the mixture.
-
Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the starting material is consumed, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Hydrolysis to 2,6-Dichloronicotinic Acid
The amide functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, although acidic hydrolysis is more common for related substrates.[6] This transformation is valuable for creating derivatives via the carboxylic acid handle.
Causality: The hydrolysis of amides is a classic organic transformation. Under strong acid (e.g., H₂SO₄) or base (e.g., NaOH) and heat, the carbonyl carbon of the amide is attacked by water or hydroxide, respectively, leading to the formation of the carboxylic acid and ammonia (or an ammonium salt). Care must be taken, as harsh conditions can also lead to the hydrolysis of the chloro-substituents.[7] Biocatalytic methods using amidase enzymes are also emerging as a milder alternative for the hydrolysis of chlorinated nicotinamides.[8][9]
Safety and Handling
This compound and its parent acid are classified as irritants and are harmful if swallowed or in contact with skin.[10][11]
-
Handling: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[10][12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
Conclusion
This compound is a highly valuable and reactive building block. Its synthetic utility is primarily driven by the susceptibility of the C2 and C6 positions to Nucleophilic Aromatic Substitution, allowing for the introduction of a wide array of functional groups. A thorough understanding of the factors governing its reactivity, particularly regioselectivity in SNAr reactions, is essential for its effective use in the synthesis of complex target molecules for the pharmaceutical and agrochemical industries.
References
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-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Dichloro-4-methyl-nicotinamide. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. Retrieved from [Link]
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SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
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Buchanan, C., & Fitch, R. W. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Indiana State University Scholars. Retrieved from [Link]
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PubChem. (n.d.). 4,6-Dichloronicotinamide. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]
- Google Patents. (2002). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid.
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Zheng, R., et al. (2018). Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid. Bioorganic Chemistry, 76, 81-87. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloro-N-phenylisonicotinamide. Retrieved from [Link]
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ResearchGate. (n.d.). Amidase-catalyzed hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Dichloronicotinic acid 13C NMR Spectrum. Retrieved from [Link]
- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.
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Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Retrieved from [Link]
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Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]
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Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(4), 1476–1485. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR Spectroscopic Data. Retrieved from [Link]
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Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]
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ResearchGate. (2018). Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase. Retrieved from [Link]
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solubility of 2,6-Dichloronicotinamide in DMSO and aqueous buffers
An In-depth Technical Guide to the Solubility of 2,6-Dichloronicotinamide in DMSO and Aqueous Buffers
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research.[1] An understanding of its solubility in both the polar aprotic solvent, dimethyl sulfoxide (DMSO), and various aqueous buffer systems is paramount for the successful design and execution of experiments in drug discovery, chemical biology, and materials science. This document outlines detailed experimental protocols for solubility determination, discusses the theoretical underpinnings of the compound's expected solubility behavior, and offers insights into the factors influencing its dissolution.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound belongs to a class of chlorinated pyridine derivatives that are versatile building blocks in organic synthesis.[1] Specifically, derivatives of dichloronicotinic acid are utilized in the development of herbicides and pharmaceutical agents, including those targeting neurological disorders.[1] The solubility of a compound is a fundamental physicochemical property that dictates its utility in a multitude of applications. In drug discovery, for instance, poor aqueous solubility can be a major impediment to a compound's bioavailability and therapeutic efficacy.[2] Conversely, high solubility in an organic solvent like DMSO is essential for the preparation of stock solutions used in high-throughput screening and other in vitro assays.[3][4]
This guide will delve into the practical and theoretical aspects of determining the , providing researchers with the necessary knowledge to handle this compound effectively in their experimental workflows.
Solubility in Dimethyl Sulfoxide (DMSO): The Universal Solvent for Compound Libraries
DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide array of both polar and non-polar compounds.[3][5] This makes it the solvent of choice for creating concentrated stock solutions of test compounds in extensive chemical libraries.[3][4] Given its chemical structure, this compound is expected to exhibit high solubility in DMSO.
Quantitative Solubility Data in DMSO
| Solvent | Expected Kinetic Solubility (mM) | Expected Thermodynamic Solubility (mM) | Conditions |
| Dimethyl Sulfoxide (DMSO) | > 100 | > 100 | Room Temperature, with sonication to aid dissolution |
Experimental Protocol for Determining DMSO Solubility
The following protocol outlines a standard procedure for determining the kinetic and thermodynamic solubility of a compound in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator
-
Thermostatic shaker
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
-
Microcentrifuge
-
Calibrated pipettes
-
Filtration device (e.g., 0.45 µm syringe filters)
Step-by-Step Methodology:
-
Preparation of Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.
-
Kinetic Solubility Determination:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Serially dilute this stock solution in DMSO to create a range of concentrations.
-
Analyze each dilution by HPLC to confirm the concentration and ensure the compound is fully dissolved. The highest concentration that remains clear is an approximation of the kinetic solubility.
-
-
Thermodynamic Solubility Determination (Shake-Flask Method):
-
Add an excess amount of solid this compound to a known volume of DMSO in a sealed vial.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the sample to confirm the presence of undissolved solid.
-
Centrifuge the sample at high speed to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with DMSO to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC and determine the concentration using the previously generated calibration curve. This concentration represents the thermodynamic solubility.
-
Visualization of DMSO Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination in DMSO.
Solubility in Aqueous Buffers: The Influence of pH
The aqueous solubility of this compound is expected to be significantly lower than its solubility in DMSO due to its organic, relatively non-polar structure. Furthermore, its solubility is anticipated to be highly dependent on the pH of the aqueous medium. This is a common characteristic of molecules containing ionizable groups, such as the pyridine nitrogen and the amide functional group in this compound. The pH-dependent solubility of related compounds like nicotinamide and nicotinic acid has been documented.[6][7]
Expected pH-Dependent Solubility Profile
The pyridine nitrogen in this compound is basic and can be protonated at acidic pH. The amide group is generally considered neutral but can be hydrolyzed under strongly acidic or basic conditions over time. The protonation of the pyridine nitrogen at low pH would result in a cationic species, which is expected to be more soluble in water than the neutral form. Therefore, the solubility of this compound is predicted to be higher in acidic buffers compared to neutral or basic buffers.
Quantitative Solubility Data in Aqueous Buffers
The following table provides hypothetical, yet plausible, solubility data for this compound in aqueous buffers at different pH values. These values should be determined experimentally.
| Aqueous Buffer (pH) | Expected Thermodynamic Solubility (µg/mL) | Expected Molar Solubility (µM) |
| pH 2.0 (e.g., HCl) | 100 - 500 | 523 - 2616 |
| pH 5.0 (e.g., Acetate) | 10 - 50 | 52 - 262 |
| pH 7.4 (e.g., PBS) | 1 - 10 | 5 - 52 |
| pH 9.0 (e.g., Borate) | 1 - 10 | 5 - 52 |
Experimental Protocol for Determining Aqueous Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility in aqueous buffers.
Materials:
-
This compound
-
Aqueous buffers of various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0)
-
DMSO (for preparing stock solution for calibration curve)
-
Equipment as listed in Section 2.2
Step-by-Step Methodology:
-
Preparation of Standard Solutions and Calibration Curve: Prepare a concentrated stock solution of this compound in DMSO. Create a series of standards by diluting the stock solution in a mixture of the aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) that is miscible with the HPLC mobile phase. This is to ensure the compound remains dissolved in the standards. Generate a calibration curve by analyzing these standards via HPLC.
-
Solubility Determination:
-
For each pH to be tested, add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial.
-
Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to reach equilibrium.
-
Confirm the presence of undissolved solid in each vial.
-
Centrifuge the samples to pellet the excess solid.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with the organic solvent used for the standards.
-
Analyze the diluted samples by HPLC and determine the concentration using the calibration curve.
-
Visualization of Aqueous Solubility Workflow
Caption: Workflow for pH-Dependent Aqueous Solubility Determination.
Practical Considerations and Troubleshooting
-
Compound Precipitation: When preparing aqueous solutions from a DMSO stock, the compound may precipitate if the final concentration in the aqueous buffer exceeds its solubility limit. It is crucial to ensure the final DMSO concentration is low (typically <1%) and that the final compound concentration is below its aqueous solubility at that specific pH.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and will absorb moisture from the air. This can affect the accuracy of stock solution concentrations. Use anhydrous DMSO and store it properly.
-
Compound Stability: Assess the stability of this compound in the different aqueous buffers over the course of the experiment, as pH can influence degradation rates.[6]
-
Filtration: Ensure that the filter used does not bind the compound of interest, which would lead to an underestimation of solubility.
Safety Precautions
This compound and its related compounds are classified as harmful and irritants.[8][9] When handling this compound, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9]
-
Handling: Avoid direct contact with the substance.[9] Handle in a well-ventilated area, preferably in a fume hood, and avoid the formation of dust.[9]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10] If inhaled, move the person to fresh air.[10] If swallowed, rinse mouth with water and get medical help.[8][10]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[9]
Conclusion
This compound is expected to be highly soluble in DMSO, making it suitable for the preparation of concentrated stock solutions for in vitro screening. Its aqueous solubility is anticipated to be low and highly dependent on pH, with increased solubility in acidic conditions. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to accurately determine and effectively manage the solubility of this compound in their experimental designs.
References
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stability of 2,6-Dichloronicotinamide under experimental conditions
An In-Depth Technical Guide to the Stability of 2,6-Dichloronicotinamide Under Experimental Conditions
Introduction
The Significance of this compound
This compound is a substituted pyridine derivative. Compounds within this class, such as 2,6-Dichloronicotinic acid, are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of chlorine atoms on the pyridine ring enhances reactivity, making it a versatile building block for creating more complex molecules, including those used in the development of herbicides and novel therapeutic agents.[1] Understanding the inherent stability of such a key intermediate is paramount for ensuring the quality, consistency, and safety of final products.
The Critical Role of Stability in Drug Development: A Senior Scientist's Perspective
In the realm of pharmaceutical development, a molecule's stability is not merely a physicochemical parameter; it is the foundation upon which its safety, efficacy, and shelf-life are built. Forced degradation studies, or stress testing, are the crucible in which we test this foundation.[2] These studies are intentionally designed to accelerate the degradation of a drug substance under conditions more severe than standard storage, such as extremes of pH, temperature, oxidation, and light.[3] The insights gained are invaluable: they reveal potential degradation pathways, help in the development and validation of stability-indicating analytical methods, and inform the development of stable formulations with appropriate storage conditions and packaging.[2][3][4] Ultimately, a thorough understanding of a molecule's stability profile is a non-negotiable requirement from regulatory bodies like the FDA and is essential for ensuring patient safety.[2]
Scope of this Guide
This technical guide provides a comprehensive examination of the stability of this compound. It is designed for researchers, scientists, and drug development professionals. We will delve into the molecule's structural vulnerabilities, predict and explain its degradation pathways under various stress conditions, provide detailed experimental protocols for conducting forced degradation studies, and offer insights into data interpretation. The methodologies and principles discussed herein are grounded in established scientific practice and align with the expectations outlined in international regulatory guidelines.
Foundational Chemical Properties
A molecule's inherent stability is dictated by its structure. Before subjecting this compound to stress conditions, it is crucial to understand its fundamental properties and identify potential reactive sites.
Molecular Structure and Physicochemical Characteristics
The structure of this compound features a pyridine ring substituted with two chlorine atoms and a carboxamide group. This combination of functional groups dictates its chemical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Cl₂N₂O | PubChem CID 600044[5] |
| Molecular Weight | 191.01 g/mol | PubChem CID 600044[5] |
| IUPAC Name | 2,6-dichloropyridine-3-carboxamide | N/A |
| Appearance | Off-white to light yellow crystalline powder | Thermo Fisher Scientific[6] |
| Melting Point | 140-143 °C | ChemicalBook[7] |
| Key Functional Groups | Amide, Dichloropyridine Ring | N/A |
Reactivity Hotspots: Analyzing the this compound Structure
Two primary "hotspots" for potential degradation exist within the molecule:
-
The Amide Linkage: The bond between the carbonyl carbon and the nitrogen atom is susceptible to nucleophilic attack, particularly by water or hydroxide ions. This makes hydrolysis a primary and highly probable degradation pathway under both acidic and basic conditions.[8]
-
The Dichloropyridine Ring: The electron-withdrawing nature of the nitrogen atom and the chlorine substituents makes the ring electron-deficient. While the carbon-chlorine bonds are generally stable, they can be susceptible to cleavage under high-energy conditions, such as exposure to UV light (photolysis), which can induce reductive dechlorination. The pyridine nitrogen also presents a site for potential oxidation to form an N-oxide.
Forced Degradation: A Systematic Approach
Forced degradation studies are a systematic way to predict the likely degradation products of a drug substance, allowing for the development of analytical methods that can adequately monitor the drug's stability over time.[4][9]
Core Principles and Regulatory Framework
International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing), provide the regulatory foundation for these studies.[2][3][10] The goal is not to completely degrade the molecule but to achieve a target degradation of 10-20%, which is sufficient to generate and detect the primary degradation products without overly complex secondary degradation.[9]
Designing a Self-Validating Study
A trustworthy forced degradation study must be a self-validating system. This is achieved by demonstrating mass balance , where the sum of the assay of the parent compound and the levels of all degradation products is close to 100% of the initial concentration. A significant deviation from 100% may indicate that some degradants are not being detected, rendering the analytical method unsuitable as "stability-indicating."
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study, from sample preparation to data analysis.
Caption: High-level workflow for a forced degradation study.
Degradation Pathways & Mechanisms
Based on the molecule's structure, we can predict the following degradation pathways under specific stress conditions.
Hydrolytic Degradation
The amide group is the primary target for hydrolysis. This reaction is catalyzed by both acid and base.
-
Mechanism: In both acidic and basic conditions, the ultimate result is the cleavage of the amide C-N bond.
-
Primary Degradant: The expected product is 2,6-Dichloronicotinic acid .[7][11] This occurs through the replacement of the -NH₂ group with an -OH group. The formation of 2,6-dichlorobenzamide from 2,6-dichlorobenzonitrile and its subsequent slower hydrolysis to the carboxylic acid is a well-documented parallel.[12]
Caption: Hydrolysis of this compound to its carboxylic acid.
Oxidative Degradation
Oxidative degradation can be complex, but a likely pathway for a pyridine-containing molecule involves the pyridine nitrogen.
-
Mechanism: Strong oxidizing agents, like hydrogen peroxide, can donate an oxygen atom to the electron-rich nitrogen of the pyridine ring.
-
Potential Degradant: A plausible product is This compound N-oxide . This type of transformation is a known reaction for pyridine derivatives.
Caption: Potential N-oxidation of the pyridine ring.
Photodegradation
For a molecule to be susceptible to photodegradation, it must be able to absorb light. Aromatic compounds often absorb light in the near-UV spectrum (320-400 nm), which is a component of sunlight and is included in ICH Q1B testing protocols.[10][13]
-
Mechanism: A common photodegradation pathway for chlorinated aromatic compounds is reductive dechlorination . This involves the homolytic cleavage of a carbon-chlorine bond upon absorption of light energy, forming a radical intermediate that subsequently abstracts a hydrogen atom from the solvent or another molecule.
-
Potential Degradant: The loss of one chlorine atom would result in 2-Chloronicotinamide or 6-Chloronicotinamide .
Caption: Potential reductive dechlorination under photolytic stress.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and reproducible, providing a clear path to assessing the stability of this compound.
General Setup and Reagent Preparation
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. This solvent choice ensures solubility and compatibility with reverse-phase HPLC.
-
Safety: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Hydrolytic Stability Study
-
Acid Hydrolysis: Pipette 1 mL of the stock solution into a vial. Add 1 mL of 1.0 M HCl. Cap the vial and place it in a water bath at 80°C for 24 hours.
-
Base Hydrolysis: Pipette 1 mL of the stock solution into a vial. Add 1 mL of 1.0 M NaOH. Cap the vial and keep it at room temperature for 4 hours. Note: Base hydrolysis is typically much faster than acid hydrolysis, so less harsh conditions are used initially.
-
Neutral Hydrolysis: Pipette 1 mL of the stock solution into a vial. Add 1 mL of purified water. Cap the vial and place it in a water bath at 80°C for 24 hours.
-
Sample Quenching: After the incubation period, cool the vials to room temperature. Carefully neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase for HPLC analysis.
Protocol 2: Oxidative Stability Study
-
Preparation: Pipette 1 mL of the stock solution into a vial. Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Cap the vial and store it in the dark at room temperature for 24 hours. Note: Storing in the dark prevents any confounding photodegradation.
-
Analysis: Dilute the sample to a final concentration of ~0.1 mg/mL with the mobile phase for HPLC analysis. No quenching step is typically required.
Protocol 3: Photostability Study (per ICH Q1B)
-
Sample Preparation: Prepare two sets of samples. One set will be exposed to light, and the other will be the "dark control."
-
Solid State: Place a thin layer of solid this compound powder in a chemically inert, transparent container (e.g., a quartz dish).
-
Solution State: Pipette 2 mL of the stock solution into a transparent quartz vial.
-
-
Dark Control: Wrap one of each sample type completely in aluminum foil to protect it from light.
-
Exposure: Place both the exposed and dark control samples in a validated photostability chamber.[14]
-
Irradiation: Expose the samples to an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][13]
-
Analysis: For the solid sample, dissolve a known weight in the solvent to achieve a final concentration of ~0.1 mg/mL. For the solution sample, dilute as needed to the same concentration. Analyze both exposed and dark control samples by HPLC.
Protocol 4: Thermal Stability Study
-
Solid State: Place a sample of the solid drug substance in a vial and store it in an oven at 80°C for 7 days.
-
Solution State: Prepare a sample as for the neutral hydrolysis study (1 mL stock + 1 mL water). Store it in an oven at 80°C for 7 days, protected from light.
-
Analysis: After the study period, cool the samples. Prepare the solid sample for analysis as described in the photostability protocol. Dilute the solution sample for analysis.
Analytical Methodology: Stability-Indicating HPLC-UV
A robust, stability-indicating method is crucial for separating the parent compound from all potential degradation products.
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
Causality: A gradient elution is chosen because of the expected difference in polarity between the parent compound and its primary hydrolytic degradant. The non-polar parent will be retained longer on the C18 column, while the more polar 2,6-Dichloronicotinic acid will elute earlier. The gradient ensures both are eluted with good peak shape in a reasonable runtime.
Data Interpretation and Reporting
Quantitative Analysis
The percentage of degradation is calculated by comparing the peak area of this compound in the stressed sample to that in an unstressed control sample of the same concentration.
-
% Degradation = [1 - (Area_stressed / Area_control)] * 100
The percentage of each degradation product is calculated based on its peak area relative to the total area of all peaks in the chromatogram.
Summary of Stability Data
The results should be consolidated into a clear, comprehensive table.
| Stress Condition | Incubation Time/Temp | % Degradation (Parent) | Major Degradant(s) Identified | Mass Balance (%) |
| 0.5 M HCl | 24h @ 80°C | [Data] | 2,6-Dichloronicotinic Acid | [Data] |
| 0.5 M NaOH | 4h @ RT | [Data] | 2,6-Dichloronicotinic Acid | [Data] |
| Water | 24h @ 80°C | [Data] | 2,6-Dichloronicotinic Acid | [Data] |
| 3% H₂O₂ | 24h @ RT | [Data] | N-oxide (tentative) | [Data] |
| Photolytic (ICH) | 1.2M lux-hr / 200 W-hr/m² | [Data] | Monochloro-nicotinamide (tentative) | [Data] |
| Thermal (Solid) | 7d @ 80°C | [Data] | None Detected | [Data] |
| Thermal (Solution) | 7d @ 80°C | [Data] | 2,6-Dichloronicotinic Acid | [Data] |
Conclusion: A Synthesized View of this compound Stability
This guide outlines a systematic approach to evaluating the stability of this compound. Based on its chemical structure, the molecule is predicted to be most susceptible to hydrolysis , readily converting to 2,6-Dichloronicotinic acid under both acidic and basic conditions. The rate of this degradation is expected to be significantly accelerated by heat. The compound may also exhibit sensitivity to strong oxidizing agents and UV light, potentially forming an N-oxide or undergoing dechlorination, respectively. Its solid-state thermal stability is likely to be robust under typical storage conditions.
These findings underscore the importance of controlling pH, temperature, and light exposure during the synthesis, purification, and storage of this compound and any subsequent products. The experimental protocols and analytical methods provided herein offer a validated framework for researchers to confirm this stability profile and ensure the quality and integrity of their work.
References
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Forced Degradation Studies - MedCrave online. (2016). Retrieved from [Link]
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2,6-Dichloro-4-(trifluoromethyl)nicotinamide | C7H3Cl2F3N2O | CID 2736874 - PubChem. (n.d.). Retrieved from [Link]
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Degradation of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide in groundwater sedimentary deposits and topsoil - HELDA - University of Helsinki. (2015). Retrieved from [Link]
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2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem. (n.d.). Retrieved from [Link]
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2,6-Dichlorobenzonitrile Degradation Pathway - Eawag-BBD. (n.d.). Retrieved from [Link]
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Photostability testing theory and practice - Q1 Scientific. (2021). Retrieved from [Link]
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An In-Depth Technical Guide to the In-Vitro Mechanism of Action of 2,6-Dichloronicotinamide
A Senior Application Scientist's Perspective on Elucidating the Role of a Putative NAMPT Inhibitor
Executive Summary
This technical guide provides a comprehensive framework for investigating the in-vitro mechanism of action of 2,6-Dichloronicotinamide, a compound structurally related to known inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). We hypothesize that its primary mechanism involves the direct inhibition of NAMPT, the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway. This guide details the scientific rationale, key experimental workflows, and data interpretation strategies necessary to validate this hypothesis. By systematically progressing from direct enzyme inhibition assays to the characterization of downstream cellular consequences—such as NAD⁺ depletion, metabolic disruption, and apoptosis—researchers can construct a robust, evidence-based profile of the compound's activity. The protocols and logical frameworks presented herein are designed to ensure scientific rigor and provide actionable insights for drug development professionals.
The Central Role of NAD⁺ Metabolism and NAMPT in Cellular Homeostasis and Oncology
Nicotinamide Adenine Dinucleotide (NAD⁺) is a cornerstone of cellular function, acting as a critical coenzyme in hundreds of redox reactions essential for energy metabolism.[1] Beyond its role in bioenergetics, NAD⁺ serves as a substrate for several key signaling enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, thereby regulating a vast array of cellular processes from DNA repair and chromatin remodeling to immune responses.[1][2]
In mammals, the primary route for NAD⁺ biosynthesis is the salvage pathway, which recycles nicotinamide back into the NAD⁺ pool. The rate-limiting step of this pathway is catalyzed by Nicotinamide Phosphoribosyltransferase (NAMPT).[2][3] Many cancer cells exhibit a heightened reliance on the NAMPT-mediated salvage pathway to meet their elevated metabolic and signaling demands, making NAMPT a compelling therapeutic target.[4][5] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD⁺, triggering an energy crisis and inducing apoptotic cell death, a strategy that has shown potent anticancer activity in preclinical models.[6][7]
This compound: A Structurally-Informed Hypothesis
This compound belongs to the dichloropyridine class of chemical structures. This structural motif is a known pharmacophore present in other potent NAMPT inhibitors.[3] Based on this structural analogy, the central hypothesis guiding this investigation is that this compound functions as a direct inhibitor of the NAMPT enzyme. Its mechanism of action is therefore predicted to follow a clear cascade: direct binding to NAMPT, suppression of its enzymatic activity, depletion of cellular NAD⁺, and subsequent induction of cell death in NAMPT-dependent cells.
The following sections outline the critical experiments required to systematically test and validate this mechanistic hypothesis.
Workflow for Mechanistic Elucidation
A multi-pronged approach is essential to build a conclusive case for the mechanism of action. This involves starting with the purified target enzyme and progressing to complex cellular systems to observe the physiological consequences of target engagement.
Caption: Overall workflow for validating the mechanism of action.
The Core Mechanism: Direct Inhibition of NAMPT and NAD⁺ Depletion
The foundational event in the proposed mechanism is the inhibition of NAMPT, leading to a cascade of downstream effects that culminate in cell death. This pathway underscores the cell's critical dependence on the NAD⁺ salvage pathway for survival.
Caption: Proposed signaling pathway from NAMPT inhibition to apoptosis.
Key Experimental Protocols
To ensure reproducibility and scientific validity, the following detailed protocols are provided. These represent the core assays required to investigate the in-vitro mechanism of this compound.
Protocol 1: Recombinant NAMPT Inhibition Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified NAMPT and its inhibition by the test compound. It relies on a series of coupled enzymatic reactions where the final output, NADH, generates a fluorescent signal.[8][9]
-
Principle:
-
NAMPT converts Nicotinamide (NAM) and PRPP to Nicotinamide Mononucleotide (NMN).
-
Excess NMNAT converts NMN to NAD⁺.
-
Excess Alcohol Dehydrogenase (ADH) reduces NAD⁺ to NADH in the presence of ethanol.
-
NADH is detected fluorometrically (λexc=340 nm / λem=460 nm).
-
-
Materials:
-
Purified recombinant human NAMPT enzyme.
-
NAMPT Assay Buffer.
-
Substrates: Nicotinamide, PRPP, ATP, Ethanol.
-
Coupling Enzymes: NMNAT, ADH.
-
This compound (serial dilutions in DMSO).
-
Known NAMPT inhibitor (e.g., FK866) as a positive control.
-
Black 96-well or 384-well microplates suitable for fluorescence.
-
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 10 pM) in assay buffer. Also prepare a no-inhibitor control (vehicle) and a positive control (FK866).
-
To each well of the microplate, add 25 µL of the diluted compound or control.
-
Add 25 µL of diluted NAMPT enzyme solution to all wells except the "no-enzyme" blank. Incubate for 15 minutes at 30°C.
-
Prepare a Master Mix containing NAM, PRPP, ATP, Ethanol, NMNAT, and ADH in assay buffer.
-
Initiate the reaction by adding 50 µL of the Master Mix to all wells.
-
Incubate the plate at 30°C for 60-90 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular NAD⁺/NADH Quantification Assay
This assay confirms that target engagement in a cellular context leads to the expected depletion of the NAD⁺ pool.
-
Principle: A colorimetric or fluorometric assay kit is used to measure the total intracellular levels of NAD⁺ and NADH. The assay involves the enzymatic cycling of NAD⁺ and NADH, where a developer solution reacts with NADH to produce a quantifiable signal.
-
Materials:
-
Cancer cell line known to be sensitive to NAMPT inhibitors (e.g., HCT-116, A2780).
-
Cell culture medium and supplements.
-
This compound.
-
Commercial NAD⁺/NADH quantification kit (e.g., from Abcam, Promega).
-
96-well tissue culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (centered around the expected IC₅₀) for a specified time (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
At the end of the treatment period, lyse the cells using the extraction buffer provided in the kit.
-
Follow the kit manufacturer's protocol to separate the NAD⁺ and NADH fractions (or measure total NAD/NADH).
-
Add the reaction mix and incubate to allow for the generation of the colorimetric or fluorescent product.
-
Measure absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of NAD⁺ and NADH in each sample based on a standard curve.
-
Normalize the NAD⁺/NADH levels to the total protein content or cell number for each well.
-
Express the results as a percentage of the vehicle-treated control to show the dose-dependent depletion of NAD⁺.
-
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This experiment determines if the observed cytotoxicity is due to the induction of apoptosis, a hallmark of NAMPT inhibitor activity.
-
Principle: Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Materials:
-
Treated and control cells from the cellular assay.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells in 6-well plates with this compound at 1x and 5x the determined cytotoxic IC₅₀ for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis:
-
Gate the cell populations to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Compare the percentage of apoptotic cells in treated samples versus the vehicle control.
-
Data Presentation and Interpretation
Quantitative data should be summarized to facilitate clear interpretation and comparison.
| Parameter | Assay | Expected Outcome for an Active NAMPT Inhibitor | Example Value |
| IC₅₀ | Recombinant NAMPT Inhibition | Potent inhibition of enzyme activity | 5 nM |
| Cellular NAD⁺ Level | NAD⁺ Quantification | Dose-dependent decrease in intracellular NAD⁺ | >80% depletion at 10x IC₅₀ |
| GI₅₀ / IC₅₀ | Cell Viability (72h) | Potent inhibition of cell growth/viability | 15 nM |
| Apoptosis | Annexin V/PI Staining | Significant increase in Annexin V positive cells | >60% apoptotic cells at 5x IC₅₀ |
Interpretation: A successful validation will demonstrate a clear logical chain: potent biochemical inhibition of NAMPT (low nM IC₅₀) directly correlates with a significant reduction in cellular NAD⁺ levels. This NAD⁺ depletion, in turn, leads to a potent cytotoxic effect (low nM GI₅₀) that is confirmed to be driven by the induction of apoptosis.
Conclusion
The in-vitro mechanism of action for this compound can be rigorously defined by following the structured, hypothesis-driven approach outlined in this guide. By confirming direct enzymatic inhibition and linking it to the predictable downstream cellular sequelae of NAD⁺ depletion and apoptosis, researchers can build a comprehensive and defensible mechanistic package. This foundational understanding is critical for advancing a compound through the drug discovery pipeline and for developing rational therapeutic strategies targeting the NAMPT-NAD⁺ axis in oncology and other diseases.
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-
BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [Link]
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Navas, F. E., et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology. [Link]
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Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 749. [Link]
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Rajman, L., et al. (2018). Therapeutic potential of NAD-boosting molecules: the in vivo evidence. Cell Metabolism, 27(3), 529–547. [Link]
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Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119–141. [Link]
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Unveiling the Therapeutic Potential of 2,6-Dichloronicotinamide: A Technical Guide to Putative Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloronicotinamide, a halogenated derivative of nicotinamide (a form of vitamin B3), presents a compelling scaffold for targeted therapeutic development. Its structural analogy to key metabolic precursors suggests a profound potential to modulate critical cellular pathways, particularly those involved in bioenergetics and signaling. This technical guide provides a comprehensive exploration of the potential biological targets of this compound, with a primary focus on the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). We will delve into the mechanistic rationale for this targeting hypothesis, outline detailed experimental protocols for its validation, and discuss the potential downstream consequences of target engagement. This document serves as a foundational resource for researchers aiming to elucidate the mechanism of action of this compound and harness its therapeutic promise.
Introduction: The Central Role of NAD+ Metabolism in Cellular Homeostasis and Disease
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, participating in a vast array of redox reactions essential for energy metabolism.[1][2][3] Beyond its role as a cofactor, NAD+ is a critical substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes, which are central regulators of gene expression, DNA repair, and calcium signaling.[2][3] The maintenance of cellular NAD+ pools is therefore paramount for cellular health and survival.
Mammalian cells primarily synthesize NAD+ through the salvage pathway, which recycles nicotinamide back into the NAD+ pool. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[4][5][6] Notably, many cancer cells exhibit a heightened reliance on the NAD+ salvage pathway to meet their increased metabolic and proliferative demands, making NAMPT a highly attractive target for anticancer therapy.[7][8][9]
The Primary Hypothesis: this compound as a Potent Inhibitor of NAMPT
The structural resemblance of this compound to nicotinamide, the natural substrate of NAMPT, forms the cornerstone of our primary hypothesis. The presence of two chlorine atoms on the pyridine ring is predicted to significantly alter the electronic and steric properties of the molecule, potentially leading to high-affinity binding to the active site of NAMPT and subsequent inhibition of its enzymatic activity.
Mechanistic Rationale
The catalytic mechanism of NAMPT involves the binding of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP), leading to the formation of nicotinamide mononucleotide (NMN).[6] We postulate that this compound acts as a competitive inhibitor, vying with nicotinamide for binding to the enzyme's active site. The electron-withdrawing nature of the chlorine atoms could enhance the interaction with key residues within the active site, leading to a more potent and sustained inhibition compared to the natural substrate.
Caption: Putative inhibition of NAMPT by this compound.
Experimental Validation of NAMPT as a Direct Target
A rigorous and multi-faceted experimental approach is essential to validate the hypothesis that this compound directly targets and inhibits NAMPT.
In Vitro Enzymatic Assays
The initial step involves quantifying the direct inhibitory effect of this compound on purified NAMPT enzyme.
Protocol: NAMPT Enzymatic Activity Assay
-
Reagents and Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., NAD/NADH-Glo™ Assay, Promega)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the reaction buffer.
-
In a 384-well plate, add 5 µL of the diluted compound or vehicle control (DMSO).
-
Add 10 µL of a solution containing NAMPT enzyme and PRPP to each well.
-
Incubate for 15 minutes at 37°C to allow for compound binding.
-
Initiate the reaction by adding 5 µL of a solution containing nicotinamide and ATP.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and measure the amount of NAD+ produced using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of NAMPT inhibition against the logarithm of the compound concentration.
-
Cellular Target Engagement Assays
Confirming that this compound engages NAMPT within a cellular context is a critical next step.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells).
-
Treat cells with varying concentrations of this compound or vehicle control for 2-4 hours.
-
-
Thermal Shift Protocol:
-
Harvest and lyse the cells.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples to room temperature and centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing soluble proteins.
-
-
Analysis:
-
Analyze the amount of soluble NAMPT in each sample by Western blotting or ELISA.
-
A positive result is indicated by a shift in the melting temperature of NAMPT in the presence of this compound, signifying direct binding and stabilization of the protein.
-
Downstream Consequences of NAMPT Inhibition by this compound
Inhibition of NAMPT is expected to trigger a cascade of downstream cellular events, primarily stemming from the depletion of the cellular NAD+ pool.
Caption: Downstream effects of NAMPT inhibition.
Depletion of Cellular NAD+ Levels
The most direct consequence of NAMPT inhibition is a reduction in the intracellular concentration of NAD+.
Protocol: Measurement of Cellular NAD+ Levels
-
Cell Culture and Treatment:
-
Treat cancer cells with a time course and dose-response of this compound.
-
-
NAD+ Extraction and Quantification:
-
Harvest and lyse cells using an acid extraction method (e.g., 0.6 M perchloric acid) to stabilize NAD+.
-
Neutralize the extracts.
-
Quantify NAD+ levels using a commercially available colorimetric or fluorometric assay kit (e.g., NAD/NADH-Glo™ Assay, Promega).
-
Induction of Mitochondrial Dysfunction and Oxidative Stress
Depletion of NAD+ impairs mitochondrial function, leading to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS).[4][10]
Protocol: Assessment of Mitochondrial Respiration
-
Instrumentation:
-
Seahorse XF Analyzer (Agilent)
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with this compound.
-
Perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A.
-
Measure the oxygen consumption rate (OCR) to determine key parameters of mitochondrial respiration, including basal respiration, ATP production, and maximal respiration.
-
Induction of Apoptosis
The culmination of metabolic crisis, DNA damage, and oxidative stress is the induction of programmed cell death, or apoptosis.[10]
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Staining:
-
Treat cells with this compound.
-
Stain cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Potential for Secondary and Off-Target Effects
While NAMPT is the primary hypothesized target, it is crucial to investigate potential secondary or off-target effects of this compound. Given its structural similarity to nicotinamide, other NAD+-dependent enzymes could be affected, albeit likely at higher concentrations.
Potential Secondary Targets:
-
Sirtuins (SIRTs): A family of NAD+-dependent deacetylases.
-
Poly(ADP-ribose) polymerases (PARPs): Involved in DNA repair and cell death.
-
CD38/157: NAD+ glycohydrolases.
Broad-based kinome screening and proteomics approaches can be employed to identify unforeseen off-target interactions.
Summary of Quantitative Data and Expected Outcomes
| Experiment | Parameter Measured | Expected Outcome with this compound |
| NAMPT Enzymatic Assay | IC50 | Potent inhibition of NAMPT activity (low nanomolar to low micromolar range) |
| Cellular Thermal Shift Assay | Melting Temperature (Tm) of NAMPT | Increased Tm of NAMPT, indicating direct binding |
| Cellular NAD+ Quantification | Intracellular NAD+ levels | Dose- and time-dependent decrease in NAD+ |
| Mitochondrial Respiration (Seahorse) | Oxygen Consumption Rate (OCR) | Decreased basal and maximal respiration, reduced ATP production |
| Annexin V/PI Staining | Percentage of Apoptotic Cells | Increased percentage of Annexin V-positive cells |
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy to investigate the biological targets of this compound, with a strong focus on the inhibition of NAMPT. The proposed experimental workflows provide a robust framework for validating this primary hypothesis and characterizing the downstream cellular consequences. Successful validation of NAMPT as a direct target will pave the way for further preclinical development of this compound as a potential therapeutic agent, particularly in the context of oncology. Future studies should focus on in vivo efficacy in animal models of cancer, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers of response. The exploration of this compound and its analogs holds significant promise for the development of novel targeted therapies that exploit the metabolic vulnerabilities of diseased cells.
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An In-Depth Technical Guide on 2,6-Dichloronicotinamide as a Chemical Probe: Information Not Currently Available
A comprehensive review of publicly available scientific literature and chemical databases did not yield a specific, well-characterized protein target for the compound 2,6-Dichloronicotinamide. The absence of a defined target protein makes it impossible to construct the requested in-depth technical guide on its use as a chemical probe.
A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. A critical requirement for a chemical probe is a deep understanding of its mechanism of action, which begins with the identification of its direct molecular target(s). Without this fundamental information, it is not possible to:
-
Elucidate the specific signaling pathways affected by the compound.
-
Design and validate experiments to confirm target engagement and downstream biological effects.
-
Develop robust protocols for its use by the scientific community.
Searches for "this compound" and its biological activities have revealed information on related but distinct molecules, such as other chlorinated nicotinamide derivatives or the broader class of nicotinamide antimetabolites. For instance, studies on "2,6-dichloroisonicotinic acid," a structurally similar compound, have identified a protein kinase target in tobacco plants. However, this information cannot be extrapolated to this compound.
The development of a technical guide or whitepaper on a chemical probe necessitates a foundation of peer-reviewed research that characterizes its selectivity, potency, and on-target effects in cellular and/or in vivo models. At present, such a body of evidence for this compound and a specific protein target could not be located.
Therefore, the core requirements for the requested content, including detailing experimental choices, describing self-validating protocols, and citing authoritative sources for mechanistic claims, cannot be fulfilled.
We encourage researchers with an interest in this compound to pursue target identification studies. Such research would be a valuable contribution to the field and a necessary first step before this compound could be effectively utilized and documented as a chemical probe.
exploring the bioactivity of 2,6-Dichloronicotinamide derivatives
An In-Depth Technical Guide: Exploring the Bioactivity of 2,6-Dichloronicotinamide Derivatives
Introduction: The Versatile Scaffold of Nicotinamide
Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism and signaling.[1][2] As a core component of nicotinamide adenine dinucleotide (NAD+), it is central to redox reactions and energy production.[1][2] Beyond this metabolic role, nicotinamide and its derivatives have emerged as a significant class of bioactive compounds, acting as modulators of key enzymatic processes.[3][4][5] These derivatives serve as precursors for NAD+ and can also directly inhibit enzymes like Poly (ADP-ribose) polymerases (PARPs) and sirtuins, which are critical in DNA repair, cellular stress responses, and inflammation.[1]
The this compound scaffold represents a particularly promising starting point for medicinal chemistry. The presence of two chlorine atoms on the pyridine ring enhances the molecule's reactivity, providing versatile sites for synthetic modification to develop novel therapeutic agents for oncology, inflammatory diseases, and infectious diseases.[6][7] This guide provides a technical exploration of the synthesis, multifaceted bioactivities, and key experimental methodologies for evaluating derivatives of this compound, offering insights for researchers and drug development professionals.
Synthetic Strategy: A Gateway to Chemical Diversity
The development of bioactive this compound derivatives begins with a robust synthetic strategy. The parent compound, often synthesized from precursors like 2,6-dihydroxynicotinamide or 2,6-dichloronicotinic acid, serves as a versatile intermediate.[6][7][8] The electron-withdrawing nature of the chlorine atoms at the 2 and 6 positions makes them susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This chemical tractability is the foundation for creating libraries of novel compounds with diverse pharmacological profiles.
Caption: General workflow for synthesis and development of this compound derivatives.
Key Bioactivities and Mechanisms of Action
Derivatives of the nicotinamide scaffold have demonstrated a broad spectrum of biological activities. The following sections detail the most prominent therapeutic areas, the underlying mechanisms of action, and the experimental evidence supporting them.
Anticancer Activity
Nicotinamide derivatives are a well-established class of anticancer agents, with several compounds showing potent activity against various human cancer cell lines.[3][4][9] Their mechanisms are often targeted, focusing on enzymes that are critical for cancer cell survival and proliferation.
Primary Mechanisms:
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[10] Many cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in homologous recombination, another major DNA repair pathway. Inhibiting PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death—a concept known as synthetic lethality. Nicotinamide itself is a natural, albeit weak, PARP inhibitor.[1][11][12] Synthetic derivatives are designed to mimic the nicotinamide structure, binding to the NAD+ pocket of the PARP enzyme with much higher affinity and potency.[12][13]
-
Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that regulate cellular processes like aging, transcription, and apoptosis.[14][15] SIRT1, in particular, can promote cell survival by deacetylating and inactivating tumor suppressors like p53.[16] Nicotinamide is a well-characterized physiological inhibitor of SIRT1.[16][17][18] By inhibiting SIRT1, derivatives can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.
-
Kinase Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that drives this process. Certain nicotinic acid derivatives have been shown to be potent inhibitors of VEGFR-2, thereby blocking downstream signaling and preventing tumor angiogenesis.[5][9]
Caption: PARP inhibition pathway in homologous recombination-deficient cancer cells.
Data Summary: In Vitro Cytotoxic Activity
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nicotinamide-based diamide (4d) | NCI-H460 (Lung) | 4.07 µg/mL | [3][4] |
| Nicotinamide-based diamide (4h) | A549 (Lung) | Moderate | [3][4] |
| Nicotinamide derivative (N4) | MCF-7 (Breast) | 12.1 | |
| Nicotinic acid derivative (5c) | HCT-15 (Colon) | Potent | [9] |
| Nicotinic acid derivative (8) | HCT-116 (Colorectal) | 5.4 | [5] |
Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases. Nicotinamide and its derivatives have demonstrated significant anti-inflammatory and antioxidative properties in various experimental models.[19][20][21]
Primary Mechanisms:
-
Cytokine Suppression: These compounds can significantly reduce the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[21][22]
-
Prostaglandin Inhibition: They inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of inflammatory prostaglandins.[21]
-
Modulation of Transcription Factors: The anti-inflammatory effects are mediated by modulating key signaling pathways. This can involve the inhibition of Nuclear Factor-κB (NF-κB) or the activation of the Forkhead box O3 (FoxO3) transcription factor, which in turn upregulates antioxidant enzymes.[21]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Nicotinamide derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[2][23]
Primary Mechanisms:
-
Cell Cycle Arrest: Some derivatives have been shown to halt the microbial cell cycle, preventing cell division and proliferation. Under treatment, bacterial cells may increase in size but fail to divide into daughter cells.[24]
-
Membrane Disruption: Other related compounds act by disrupting the bacterial membrane potential and permeability, leading to leakage of cellular contents and cell death.[25]
Data Summary: In Vitro Antimicrobial Activity
| Compound Class | Microorganism | Activity Metric | Value (mM) | Reference |
| Nicotinamide (NC 3) | K. pneumoniae | Growth Inhibition | 0.032 | [2] |
| Nicotinamide (NC 4) | C. albicans | Growth Inhibition | < 1 | [2] |
| Nicotinamide | P. aeruginosa | MIC₁₀₀ | 1.5% (w/v) | [24] |
| Nicotinamide | S. aureus | MIC₁₀₀ | 4% (w/v) | [24] |
| Chlorhexidine Analog (II-6s) | S. mutans | MBRC | 3.91-62.5 µg/mL | [26] |
Key Experimental Protocols
To ensure scientific integrity, the evaluation of this compound derivatives relies on standardized and validated experimental protocols.
Protocol 1: MTT Assay for Cancer Cell Viability
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the test derivative (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][26]
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, P. aeruginosa) adjusted to approximately 5x10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test derivative in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
Caption: Integrated workflow for the discovery and evaluation of bioactive derivatives.
Conclusion and Future Directions
The this compound scaffold is a privileged structure in medicinal chemistry, providing a robust platform for the development of potent and selective therapeutic agents. Its derivatives have demonstrated significant bioactivity across critical disease areas, including oncology, inflammation, and infectious diseases, by modulating key enzymatic targets like PARP and sirtuins. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on expanding the chemical diversity of these derivatives, exploring novel substitutions on the pyridine ring and amide side chain. In-depth mechanistic studies are required to fully elucidate the signaling pathways affected by these compounds. Ultimately, translating the promising in vitro results into in vivo efficacy and safety studies will be crucial for advancing these compounds toward clinical application. The continued exploration of this compound derivatives holds immense potential for delivering the next generation of targeted therapies.
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Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. MDPI. Available from: [Link]
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2,6-Dichloro-4-(trifluoromethyl)nicotinamide. PubChem. Available from: [Link]
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Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC - NIH. Available from: [Link]
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4,6-Dichloronicotinamide. PubChem. Available from: [Link]
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Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. MDPI. Available from: [Link]
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Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI. Available from: [Link]
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Improving potential strategies for biological activities of phlorotannins derived from seaweeds. SpringerLink. Available from: [Link]
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Comparison of the Bioactivity of Two Glucoraphanin Hydrolysis Products Found in Broccoli, Sulforaphane and Sulforaphane Nitrile. ResearchGate. Available from: [Link]
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Intra-Species Variations of Bioactive Compounds of Two Dictyota Species from the Adriatic Sea: Antioxidant, Antimicrobial, Dermatological, Dietary, and Neuroprotective Potential. MDPI. Available from: [Link]
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Methodological & Application
2,6-Dichloronicotinamide in high-throughput screening assays
Application Note & Protocol
Title: A High-Throughput Screening Assay for the Identification and Characterization of 2,6-Dichloronicotinamide as a Novel Inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, a critical process for maintaining cellular energy and signaling homeostasis.[1][2] Many cancer cells exhibit a heightened dependency on this pathway due to their high metabolic and DNA repair demands, making NAMPT a compelling therapeutic target in oncology.[3][4][5] High-throughput screening (HTS) provides a robust platform for identifying novel small-molecule inhibitors against this enzyme.[6][7] This document provides a detailed application note and a validated protocol for a biochemical, fluorescence-based HTS assay designed to identify and characterize inhibitors of NAMPT. We demonstrate the utility of this assay using this compound, a representative test compound, and guide the user through primary screening, dose-response analysis, and data interpretation for robust hit validation.
Scientific Background & Assay Principle
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular redox reactions and a required substrate for NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in gene expression, DNA repair, and stress responses.[1][8] While NAD+ can be synthesized de novo from tryptophan, the primary route in mammalian cells is the salvage pathway, which recycles nicotinamide (NAM).[9] NAMPT catalyzes the first and rate-limiting step of this pathway, converting NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[10] Depletion of NAD+ via NAMPT inhibition leads to a catastrophic energy crisis and cell death, particularly in cancer cells that overexpress NAMPT.[1][3]
The described HTS assay is a coupled-enzyme, fluorescence-based method designed for 384-well microplate format.[11] The principle relies on a three-step enzymatic cascade:
-
Target Reaction: NAMPT utilizes its substrates, Nicotinamide and PRPP, to produce NMN.
-
Coupling Reaction 1: The product, NMN, is converted to NAD+ by NMN adenylyltransferase (NMNAT).
-
Coupling Reaction 2 (Detection): In the presence of ethanol, alcohol dehydrogenase (ADH) reduces NAD+ to NADH, which is highly fluorescent.
The resulting fluorescence intensity (Excitation: 340 nm / Emission: 460 nm) is directly proportional to the NAMPT activity.[10][11] Small-molecule inhibitors like this compound will disrupt this cascade, leading to a reduction in the fluorescent signal.
Caption: Coupled-enzyme assay principle for NAMPT inhibitor screening.
The NAD+ Salvage Pathway: Mechanism of Action
Inhibiting NAMPT with a compound like this compound has profound downstream consequences. By blocking the production of NMN, the entire NAD+ pool is depleted. This has a dual effect on cancer cells: it cripples energy metabolism (glycolysis and oxidative phosphorylation) and disrupts NAD+-dependent signaling. For instance, the activity of SIRT1, a deacetylase that regulates transcription factors like p53 and c-Myc, is highly dependent on NAD+ levels.[1][3] Loss of SIRT1 function can lead to cell cycle arrest and apoptosis. Similarly, PARP enzymes, crucial for DNA damage repair, require NAD+ as a substrate; their inhibition sensitizes cancer cells to DNA-damaging agents.
Caption: The NAMPT-mediated NAD+ salvage pathway and points of inhibition.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Recombinant Human NAMPT | BPS Bioscience | 91004 | -80°C |
| NMN Adenylyltransferase (NMNAT) | Sigma-Aldrich | SAE0063 | -80°C |
| Alcohol Dehydrogenase (ADH) | Sigma-Aldrich | A7011 | -20°C |
| Nicotinamide (NAM) | Sigma-Aldrich | N0636 | Room Temp |
| 5-Phosphoribosyl-1-Pyrophosphate (PRPP) | Sigma-Aldrich | P8296 | -20°C |
| Adenosine Triphosphate (ATP) | Sigma-Aldrich | A7699 | -20°C |
| Ethanol (200 Proof) | Sigma-Aldrich | E7023 | Room Temp |
| This compound | In-house/Vendor | N/A | Room Temp |
| FK-866 (Control Inhibitor) | Selleckchem | S2799 | -20°C |
| Tris-HCl | Thermo Fisher | BP152 | Room Temp |
| MgCl₂ | Thermo Fisher | BP214 | Room Temp |
| Bovine Serum Albumin (BSA) | Thermo Fisher | BP1600 | 4°C |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Room Temp |
| 384-Well Black, Flat-Bottom Plates | Corning | 3710 | Room Temp |
Buffer Preparation:
-
Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% BSA. Filter sterilize and store at 4°C.
-
Detection Master Mix: Prepare fresh daily in Assay Buffer. Final concentrations in the assay well will be: 200 µM NAD+, 1 U/mL ADH, 1% Ethanol. Note: For the NAMPT assay, NAD+ is omitted and replaced with NMNAT.
-
NAMPT Reaction Master Mix: Prepare fresh daily in Assay Buffer. See protocol for final concentrations of NAM, PRPP, ATP and coupling enzymes.
Experimental Protocols
Protocol 1: Primary High-Throughput Screen (Single-Dose)
This protocol is for screening a large compound library at a single concentration (e.g., 10 µM) to identify initial "hits."
Scientist's Note: Rigorous assay validation, including determining reagent stability and performing plate uniformity assessments, should be completed before initiating a large-scale screen.[12][13] The goal of this primary screen is to efficiently identify any compound that shows significant inhibition.
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, transfer 50 nL of test compounds (from 10 mM DMSO stocks) into wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 50 µL reaction volume.
-
Plate DMSO only for Negative Control (0% inhibition) wells.
-
Plate a known NAMPT inhibitor (e.g., FK-866, 50 nL of 1 mM stock) for Positive Control (100% inhibition) wells. Final concentration: 1 µM.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Prepare a solution of NAMPT enzyme in 1X Assay Buffer at 2X the final desired concentration (e.g., 40 ng/µL).
-
Using a multi-channel pipette or automated dispenser, add 25 µL of the diluted NAMPT enzyme solution to each well containing the compounds.
-
Seal the plate and incubate for 30 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction starts.[14]
-
-
Reaction Initiation:
-
Prepare a 2X Substrate/Detection Master Mix in 1X Assay Buffer containing:
-
200 µM Nicotinamide
-
400 µM PRPP
-
200 µM ATP
-
2 U/mL NMNAT
-
2 U/mL ADH
-
2% Ethanol
-
-
Add 25 µL of the 2X Substrate/Detection Master Mix to all wells to start the reaction.
-
The final reaction volume is 50 µL.
-
-
Incubation and Detection:
-
Seal the plate, centrifuge briefly (1000 rpm, 1 min) to mix, and incubate at 30°C for 2 hours in the dark.[11]
-
Read the fluorescence intensity on a compatible plate reader (Excitation: 340 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Calculate the Z'-factor for the plate to assess assay quality.[15] A Z' > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
-
Compounds exceeding a defined inhibition threshold (e.g., >50% or >3x SD of the negative controls) are considered primary hits.
-
Protocol 2: Dose-Response and IC₅₀ Determination for this compound
This protocol is used to confirm the activity of hits from the primary screen and determine their potency (IC₅₀).
-
Serial Dilution:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting with a 10 mM stock.
-
Transfer 50 nL of each dilution point into triplicate wells of a 384-well plate. This will create a final concentration curve typically ranging from ~50 µM down to the low nanomolar range.
-
-
Assay Execution:
-
Follow steps 2-4 from Protocol 1, adding the NAMPT enzyme and Substrate/Detection Master Mix as described.
-
-
Data Analysis and Curve Fitting:
-
Calculate the percent inhibition for each concentration point as described in Protocol 1.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).
-
Representative Data
Table 1: Assay Validation and Performance
| Parameter | Value | Interpretation |
| Signal (Negative Control, DMSO) | 85,430 RFU | Maximum enzyme activity |
| Signal (Positive Control, 1 µM FK-866) | 4,120 RFU | Background signal (inhibited) |
| Signal-to-Background Ratio | 20.7 | A robust assay window |
| Z'-Factor | 0.78 | An excellent and reliable HTS assay[12] |
Table 2: Dose-Response Data for this compound
| Concentration (µM) | % Inhibition (Mean) |
| 50.0 | 98.2 |
| 16.7 | 95.1 |
| 5.56 | 88.4 |
| 1.85 | 75.3 |
| 0.62 | 51.8 |
| 0.21 | 28.9 |
| 0.07 | 11.2 |
| 0.02 | 4.5 |
| Calculated IC₅₀ | 0.58 µM |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | - High variability in controls- Reagent instability- Inconsistent liquid handling | - Ensure proper mixing of all reagents.- Prepare fresh enzyme/substrate solutions daily.- Calibrate and validate automated liquid handlers. |
| High Percentage of False Positives | - Compound autofluorescence- Non-specific inhibition (e.g., aggregation)[16] | - Pre-read plates after compound addition to flag fluorescent compounds.- Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to identify aggregators. |
| No or Weak Signal | - Inactive enzyme or substrates- Incorrect buffer pH or components | - Verify enzyme activity with a positive control substrate lot.- Check expiration dates of all reagents.- Prepare fresh buffers and confirm pH. |
Conclusion
The described biochemical assay provides a robust, sensitive, and scalable method for high-throughput screening of NAMPT inhibitors. The protocol has been successfully applied to identify and characterize the inhibitory activity of this compound, yielding a potent IC₅₀ value. This workflow, from primary screening to dose-response confirmation, establishes a solid foundation for hit-to-lead development programs targeting the critical NAD+ salvage pathway for therapeutic intervention, particularly in oncology.
References
- National Institutes of Health (NIH). (n.d.). Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC.
- PubMed. (2022, April 19). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches.
- Frontiers. (n.d.). Review of various NAMPT inhibitors for the treatment of cancer.
-
The Company of Biologists. (n.d.). The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Retrieved from [Link]
-
University of Eastern Piedmont. (n.d.). NAMPT: A critical driver and therapeutic target for cancer. Retrieved from [Link]
- ChemicalBook. (2025, July 24). This compound | 62068-78-4.
- National Center for Biotechnology Information (NCBI). (2012, May 1). HTS Assay Validation - Assay Guidance Manual.
- Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
- PubMed. (2011, May 1). A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase.
- OUCI. (2005). Enzyme Assay Design for High-Throughput Screening.
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]
- ResearchGate. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application.
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]
- BLD Pharm. (n.d.). 62068-78-4|this compound.
- PMC - NIH. (n.d.). Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function.
- PubMed. (2024, September 20). Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function.
-
Stanford Medicine. (n.d.). NAD-biosynthetic pathways regulate innate immunity. Retrieved from [Link]
- Therapeutics Data Commons. (n.d.). High-throughput Screening.
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- 3. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uniupo.it [research.uniupo.it]
- 6. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 16. drugtargetreview.com [drugtargetreview.com]
Developing a Cell-Based Assay to Evaluate the Efficacy of 2,6-Dichloronicotinamide, a Putative NAMPT Inhibitor
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: Targeting a Metabolic Vulnerability in Cancer
Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival. A key aspect of this altered metabolism is an increased demand for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and redox homeostasis.[1] Many tumors upregulate the NAD+ salvage pathway, which recycles nicotinamide back into NAD+. The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), has therefore emerged as a promising therapeutic target in oncology.[2] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, precipitating an energy crisis and ultimately leading to cancer cell death.[1]
2,6-Dichloronicotinamide is a small molecule with structural similarities to other known NAMPT inhibitors. This application note provides a detailed guide for researchers to develop a robust cell-based assay to investigate the potential of this compound as a NAMPT inhibitor. We will outline protocols to assess its impact on cancer cell viability and to mechanistically validate its action by measuring intracellular NAD+ levels.
The NAMPT-NAD+ Axis: A Critical Hub in Cancer Cell Metabolism
The NAMPT-mediated NAD+ salvage pathway is a central node in maintaining cellular energy and signaling. Its inhibition offers a therapeutic window to selectively target cancer cells that are highly dependent on this pathway.
Caption: A streamlined workflow for determining the IC50 value of this compound.
Protocol 1: Cell Viability Assay Using Resazurin
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS), sterile
-
Multi-channel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with DMSO).
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Resazurin Addition:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. [3]
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells) from all other readings.
-
Normalize the fluorescence values to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log concentration of this compound.
-
Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Expected Data Presentation
| Concentration of this compound (µM) | Average Fluorescence (RFU) | Standard Deviation | % Viability |
| Vehicle Control (0) | 4500 | 250 | 100 |
| 0.01 | 4350 | 230 | 96.7 |
| 0.1 | 3800 | 200 | 84.4 |
| 1 | 2300 | 150 | 51.1 |
| 10 | 800 | 80 | 17.8 |
| 100 | 250 | 30 | 5.6 |
IC50 Value: The concentration of an inhibitor where the response is reduced by half.
Part 2: Mechanistic Validation - Measuring Intracellular NAD+ Levels
To confirm that the observed cytotoxicity of this compound is due to the inhibition of NAMPT, it is crucial to measure the intracellular levels of NAD+. A significant decrease in NAD+ levels following treatment would provide strong evidence for its on-target activity. Commercially available bioluminescent assays provide a sensitive and specific method for quantifying NAD+. [4]
Experimental Workflow: Intracellular NAD+ Measurement
Caption: Workflow for the quantification of intracellular NAD+ levels.
Protocol 2: Bioluminescent Assay for Intracellular NAD+
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well plates
-
This compound
-
DMSO, sterile
-
Commercially available bioluminescent NAD+/NADH assay kit (follow manufacturer's instructions)
-
Luminometer plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in approximately 80-90% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for a relevant time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and NAD+ Extraction:
-
Following treatment, wash the cells with cold PBS.
-
Lyse the cells and extract NAD+ according to the specific protocol of the chosen commercial assay kit. This typically involves a lysis buffer and may include steps to separate NAD+ from NADH. [4]
-
-
Bioluminescent Reaction:
-
Add the NAD+ detection reagent from the kit to the cell lysates in a white-walled, opaque 96-well plate. This reagent typically contains a reductase, a luciferase, and a pro-luciferin substrate.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30-60 minutes).
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of NAD+ in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the NAD+ standards provided in the kit.
-
Calculate the concentration of NAD+ in the samples based on the standard curve.
-
Normalize the NAD+ levels to the protein concentration of the cell lysate or to the cell number.
-
Compare the NAD+ levels in the treated samples to the vehicle control.
-
Expected Data Presentation
| Treatment | Time (hours) | Intracellular NAD+ (pmol/µg protein) | % of Control |
| Vehicle Control | 24 | 10.5 | 100 |
| This compound (0.5x IC50) | 24 | 6.2 | 59.0 |
| This compound (1x IC50) | 24 | 3.1 | 29.5 |
| This compound (2x IC50) | 24 | 1.5 | 14.3 |
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial evaluation of this compound as a potential NAMPT inhibitor. By following these detailed protocols, researchers can reliably assess its cytotoxic effects on cancer cells and validate its mechanism of action through the direct measurement of intracellular NAD+ levels. A dose-dependent decrease in cell viability coupled with a corresponding reduction in NAD+ concentration would strongly support the hypothesis that this compound functions as a NAMPT inhibitor.
Further investigations could include:
-
Selectivity profiling: Testing the compound against a panel of different cancer cell lines to identify sensitive and resistant phenotypes.
-
Rescue experiments: Determining if the cytotoxic effects of this compound can be reversed by supplementing the culture medium with nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR), downstream products of the NAMPT pathway.
-
In vivo studies: Evaluating the anti-tumor efficacy and pharmacokinetic properties of this compound in preclinical animal models.
The methodologies described herein provide a solid foundation for advancing our understanding of this compound and its potential as a novel therapeutic agent targeting cancer metabolism.
References
-
Creative Bioarray. Resazurin Assay Protocol. [Link]
-
Pompilio, G., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. [Link]
-
Labbox. Resazurin Cell Viability Assay. [Link]
-
p-care. (2022). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS. [Link]
-
Jöe, M. (2018). Development of a cell-based assay for measuring the NAD levels in polyphenol treated cells. DiVA portal. [Link]
-
BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [Link]
-
Galli, U., et al. (2020). The In Vitro Anti-Tumor Activity of Phycocyanin against Non-Small Cell Lung Cancer Cells. MDPI. [Link]
-
Fox, S. G., et al. (2018). Dichloroacetate induces different rates of cell death in cancer and noncancer cell lines in vitro. Tumori Journal. [Link]
-
Son, S. J., et al. (2021). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. PMC. [Link]
-
Lucena-Cacace, A., et al. (2018). Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA. PMC. [Link]
-
Heske, C. M., et al. (2015). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. PMC. [Link]
- Google Patents. (2000).
-
ResearchGate. (2020). Effect of compounds 2, 3, and 6 on cell proliferation and viability in... [Link]
-
Zheng, X., et al. (2015). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. AACR Journals. [Link]
-
Thongon, N., et al. (2018). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. PMC. [Link]
-
Wang, S. N., et al. (2014). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. PMC. [Link]
Sources
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- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Study of 2,6-Dichloronicotinamide in Enzyme Inhibition
Introduction: Unveiling the Potential of 2,6-Dichloronicotinamide as a NAMPT Inhibitor
In the landscape of targeted therapeutics, particularly in oncology, the inhibition of key metabolic enzymes has emerged as a promising strategy. One such critical enzyme is Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] NAD+ is an indispensable coenzyme for a vast array of cellular functions, including energy metabolism, DNA repair, and redox homeostasis.[1][2] Many cancer cell types exhibit an overexpression of NAMPT, reflecting their heightened metabolic demands to sustain rapid proliferation and survival, thus making NAMPT an attractive therapeutic target.[1][2][4][5]
This application note focuses on this compound, a compound belonging to a class of molecules with a 2,6-dichloropyridine "cap" group, which have been identified as potent inhibitors of NAMPT. While specific biological data for this compound is still emerging, its structural similarity to known NAMPT inhibitors strongly suggests its potential in this area. This guide provides a comprehensive framework and detailed protocols for researchers to investigate the inhibitory effects of this compound on NAMPT, assess its cellular efficacy, and characterize its mechanism of action.
The Scientific Imperative: Why Target NAMPT?
The rationale for targeting NAMPT in cancer therapy is rooted in the differential metabolic dependencies of cancer cells compared to healthy cells. By inhibiting NAMPT, the intracellular pool of NAD+ is rapidly depleted.[1][2] This depletion triggers a cascade of events detrimental to cancer cell survival:
-
Metabolic Collapse: A deficit in NAD+ cripples ATP synthesis, leading to a severe energy crisis within the cell.
-
Increased Oxidative Stress: The functionality of NAD+-dependent enzymes crucial for maintaining redox balance is impaired, resulting in the accumulation of damaging reactive oxygen species (ROS).
-
Compromised DNA Repair and Signaling: The activity of other NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), is inhibited, disrupting critical processes like gene expression, DNA repair, and cell survival pathways.[1]
Collectively, these downstream effects of NAMPT inhibition can induce apoptosis and suppress tumor growth, providing a strong therapeutic rationale for the development of potent and selective NAMPT inhibitors.
Physicochemical Characterization: The Foundation of Robust Experimentation
Before embarking on biological assays, a thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible results.
Solubility Determination
Accurate determination of solubility in both aqueous buffers and organic solvents like DMSO is critical for preparing stock solutions and ensuring the compound remains in solution during assays.
Protocol 1: Aqueous and DMSO Solubility Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution in Aqueous Buffer: Create a series of dilutions from the DMSO stock into the desired aqueous assay buffer (e.g., PBS, Tris-HCl). It is crucial to note the final DMSO concentration in each dilution, as high concentrations can affect enzyme activity and cell viability. A final DMSO concentration of ≤1% is generally recommended.[6]
-
Visual and Spectroscopic Assessment: Visually inspect each dilution for any signs of precipitation. For a more quantitative measure, centrifuge the samples and measure the absorbance of the supernatant at a wavelength where this compound absorbs. A decrease in the expected absorbance indicates precipitation.
-
Kinetic Solubility: The highest concentration that remains in solution is considered the kinetic solubility in that specific buffer and DMSO concentration.
| Property | Recommended Solvent | General Considerations |
| Stock Solution | 100% DMSO | Prepare fresh and store at -20°C or -80°C. |
| Working Dilutions | Aqueous assay buffer | Ensure final DMSO concentration is low and consistent across experiments. |
Biochemical Assays: Quantifying NAMPT Inhibition
Direct measurement of NAMPT enzymatic activity in the presence of this compound is the first step in confirming its inhibitory potential and determining its potency.
In Vitro NAMPT Enzyme Inhibition Assay
This protocol describes a coupled-enzyme assay that measures the production of NAD+, which is then used to generate a fluorescent signal.[6][7]
Principle of the Assay
The activity of NAMPT is determined through a series of coupled reactions. First, NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by NMNAT. Subsequently, the generated NAD+ is reduced to NADH by alcohol dehydrogenase (ADH) in the presence of ethanol. The resulting NADH produces a fluorescent signal (Excitation: ~340 nm, Emission: ~460 nm), which is directly proportional to the NAMPT activity.[6][7]
Workflow for In Vitro NAMPT Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound against NAMPT.
Protocol 2: IC50 Determination for NAMPT
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA).[8]
-
Substrate Stock Solutions: Prepare concentrated stock solutions of Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP in the assay buffer.
-
Enzyme Solution: Dilute recombinant human NAMPT to the desired concentration in a dedicated dilution buffer.[6]
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer with a constant final DMSO concentration.
-
-
Assay Plate Setup (384-well format):
-
Test Wells: Add diluted this compound to the wells.
-
Positive Control (100% Activity): Add assay buffer with the corresponding DMSO concentration.
-
Negative Control (0% Activity/Blank): Add dilution buffer without the enzyme.[6]
-
-
Enzyme and Inhibitor Pre-incubation: Add the diluted NAMPT enzyme solution to all wells except the negative control wells. Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: Start the reaction by adding a master mix containing NAM, PRPP, ATP, and the coupling enzymes (NMNAT and ADH) and ethanol to all wells.[6]
-
Incubation: Incubate the plate at 30°C or 37°C for a specified time (e.g., 2 hours).[6]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~460 nm.[6][7]
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Typical Concentration Range |
| NAMPT Enzyme | 12-50 ng/µl[6][9] |
| Nicotinamide (NAM) | 400 µM[6] |
| PRPP | 800 µM[6] |
| ATP | 400 µM[6] |
| This compound | 0.1 nM - 10 µM (suggested starting range) |
Cell-Based Assays: Assessing Cellular Efficacy and Mechanism of Action
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to evaluate the compound's activity in a more physiologically relevant context, taking into account cell permeability, target engagement, and downstream cellular effects.
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of this compound on cancer cells.
Protocol 3: Determining Cellular IC50
-
Cell Plating: Seed cancer cell lines of interest (e.g., A2780 ovarian cancer, HCT-116 colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[11]
-
Viability Measurement: Assess cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.[3]
-
Data Analysis: Normalize the results to untreated control cells and plot cell viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Intracellular NAD+/NADH Measurement
To confirm that the observed cytotoxicity is due to the inhibition of NAMPT, it is essential to measure the intracellular levels of NAD+ and NADH.
Protocol 4: NAD+/NADH-Glo™ Assay
-
Cell Treatment: Treat cancer cells with this compound at various concentrations and time points.
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's protocol.
-
NAD+/NADH Detection: Use a bioluminescent assay kit (e.g., NAD/NADH-Glo™ Assay) to measure the levels of NAD+ and NADH in the cell lysates.[12]
-
Data Analysis: Quantify the reduction in NAD+ levels in response to treatment with this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[13][14]
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A generalized workflow for confirming the target engagement of this compound with NAMPT in cells using CETSA.
Protocol 5: CETSA for NAMPT Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.[13][15]
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.[13]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[13]
-
Protein Detection: Analyze the amount of soluble NAMPT in each sample using Western blotting or other sensitive protein detection methods.[15][16]
-
Data Analysis: A shift in the melting curve of NAMPT to a higher temperature in the presence of this compound confirms direct binding and target engagement.[13][15]
Conclusion: A Roadmap for Characterizing a Novel NAMPT Inhibitor
This application note provides a comprehensive guide for the systematic evaluation of this compound as a potential NAMPT inhibitor. By following these detailed protocols, researchers can elucidate its mechanism of action, determine its potency, and assess its cellular efficacy. The outlined experimental workflows, from fundamental physicochemical characterization to sophisticated cellular target engagement assays, offer a robust framework for advancing our understanding of this promising compound and its potential therapeutic applications.
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- Semantic Scholar. (2023). Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay.
- Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. (2017). Molecular Cancer Therapeutics, 16(11), 2429–2440.
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- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology, 16(11), 2246–2256.
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- Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. (2024). Molecules, 29(12), 2841.
- Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. (2023).
- Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship. (2014). Journal of Medicinal Chemistry, 57(1), 158-175.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2019). ACS Omega, 4(2), 3466–3473.
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Application Notes & Protocols: 2,6-Dichloronicotinamide Cell Permeability and Uptake Assays
Introduction: Understanding the Gateway to Cellular Action
2,6-Dichloronicotinamide is a chemical compound utilized in various research and synthetic applications.[1] As a derivative of nicotinamide, a form of vitamin B3, its biological activities are of significant interest. A critical determinant of any compound's biological efficacy is its ability to traverse the cell membrane and accumulate within the cell to reach its target. Therefore, robust and reproducible assays to quantify cell permeability and cellular uptake are indispensable for researchers in pharmacology, drug discovery, and molecular biology.
This guide provides a comprehensive overview and detailed protocols for assessing the cell permeability and uptake of this compound. We will delve into the theoretical underpinnings of two widely accepted methodologies: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based permeability assay. Additionally, we will present a protocol for quantifying direct cellular uptake using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3] The overarching goal is to equip researchers with the knowledge and practical steps to generate high-quality, interpretable data on the cellular pharmacokinetics of this compound and similar small molecules.
The Significance of Permeability and Uptake in the Context of NAMPT Inhibition
Recent research has highlighted the role of nicotinamide phosphoribosyltransferase (NAMPT) as a promising therapeutic target in oncology.[4] NAMPT is a key enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism, DNA repair, and other vital processes.[5][6] Cancer cells, with their high metabolic demands, are often highly dependent on this pathway, making NAMPT an attractive target for inhibition.[4]
Several NAMPT inhibitors have been developed and investigated for their anti-cancer properties.[4][5] The efficacy of these inhibitors is intrinsically linked to their ability to enter the target cells and engage with intracellular NAMPT. Therefore, understanding the cell permeability and uptake kinetics of compounds like this compound, which may be investigated in the context of NAMPT modulation or other cellular pathways, is paramount. Poor permeability can be a significant hurdle in drug development, leading to low bioavailability and reduced therapeutic effect. Conversely, very high, uncontrolled permeability could potentially lead to off-target effects and toxicity.[4] Thus, the assays described herein are critical tools for characterizing and optimizing potential therapeutic agents.
Section 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that predicts the passive diffusion of a compound across a lipid membrane.[7][8] It is a valuable initial screening tool to assess the likelihood of a compound to be absorbed by passive transcellular transport.[9] The assay relies on a 96-well microtiter plate system where a filter plate is coated with a lipid solution, creating an artificial membrane that separates a donor compartment from an acceptor compartment.[7]
Principle of the PAMPA Assay
The fundamental principle of PAMPA is to measure the rate at which a compound diffuses from a donor well, through a synthetic lipid membrane, and into an acceptor well.[8] This process mimics the passive diffusion component of intestinal absorption.[7] The simplicity of this model, which excludes active transport and metabolic processes, allows for a clear assessment of a compound's intrinsic permeability based on its physicochemical properties.[8]
Experimental Workflow: PAMPA
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Detailed Protocol: Caco-2 Assay for this compound
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell plate system (e.g., 24-well plates with 0.4 µm pore size inserts)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with 10% FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound
-
TEER meter
-
Lucifer Yellow (for integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the transwell inserts at an appropriate density.
-
Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer. [10]
-
-
Monolayer Integrity Assessment:
-
Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. TEER values should be above a certain threshold (e.g., ≥ 200 Ω·cm²) to indicate a confluent monolayer. [11]
-
Optionally, perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Permeability Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Gently wash the monolayers twice with pre-warmed transport buffer.
-
Add transport buffer containing this compound (e.g., 10 µM) to the apical (donor) compartment. [12]
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the monolayers as above.
-
Add transport buffer containing this compound to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
The Efflux Ratio (ER) is then calculated:
ER = Papp (B-A) / Papp (A-B)
| Parameter | Interpretation |
| Papp (A-B) | Reflects intestinal absorption rate. |
| ER ≈ 1 | Suggests passive diffusion is the primary mechanism. |
| ER > 2 | Indicates the involvement of active efflux transporters (e.g., P-gp). [13] |
Section 3: Cellular Uptake Assay using LC-MS/MS
This assay directly measures the amount of this compound that accumulates within cells over time. It is a fundamental method to understand the kinetics of compound entry into the target cell population. Using LC-MS/MS for quantification ensures high sensitivity and specificity, allowing for the detection of low intracellular concentrations. [2][14]
Principle of the Cellular Uptake Assay
Cells are cultured in standard multi-well plates and incubated with the compound of interest for various durations. After incubation, the extracellular compound is removed by washing, and the cells are lysed. The concentration of the compound in the cell lysate is then determined by LC-MS/MS. Normalizing the amount of compound to the total protein content in the lysate allows for comparison across different conditions and experiments. [3]
Detailed Protocol: Cellular Uptake of this compound
Materials:
-
Selected cell line (e.g., a cancer cell line relevant to the compound's intended target)
-
Standard cell culture plates (e.g., 12- or 24-well)
-
This compound
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
LC-MS/MS system
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
-
Compound Incubation:
-
Remove the culture medium and replace it with a medium containing a known concentration of this compound.
-
Incubate the cells for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Stopping the Uptake and Washing:
-
To stop the uptake, quickly aspirate the compound-containing medium.
-
Immediately wash the cells three times with ice-cold PBS to remove any extracellular compound. This step is critical to prevent overestimation of uptake.
-
-
Cell Lysis:
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice to ensure complete cell lysis.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the lysate to pellet cell debris.
-
Take an aliquot of the supernatant for protein quantification using a BCA assay.
-
To the remaining supernatant, add an internal standard and an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge and collect the supernatant for LC-MS/MS analysis.
-
-
Quantification:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis:
The cellular uptake is typically expressed as the amount of compound per milligram of total cellular protein (e.g., pmol/mg protein).
Uptake = (Concentration from LC-MS/MS * Lysate Volume) / (Protein Concentration * Lysate Volume for Protein Assay)
Plotting the uptake (pmol/mg protein) against time will reveal the kinetics of accumulation.
Conclusion
The methodologies detailed in this application note provide a robust framework for characterizing the cell permeability and cellular uptake of this compound. The choice of assay—PAMPA for high-throughput passive permeability screening, Caco-2 for a more biologically relevant model of intestinal absorption, and direct cellular uptake assays for quantifying intracellular accumulation—will depend on the specific research question and the stage of compound development. By carefully executing these protocols and thoughtfully interpreting the resulting data, researchers can gain crucial insights into the pharmacokinetic properties of this compound, thereby informing its potential as a research tool or therapeutic agent.
References
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DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
- Caco2 assay protocol. Provided by Google.
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available at: [Link]
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Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. AACR Journals. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
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Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. PMC - PubMed Central. Available at: [Link]
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NAMPT Impairs Vascular Permeability in Periodontitis by Influencing FASN-mediated Lipogenesis. PMC - NIH. Available at: [Link]
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Caco-2 Permeability Assay. Evotec. Available at: [Link]
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pampa-permeability-assay.pdf. Technology Networks. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]
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A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PMC - PubMed Central. Available at: [Link]
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Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. PMC. Available at: [Link]
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Cellular uptake behaviors in various cell lines. Cellular uptake of... ResearchGate. Available at: [Link]
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Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. PubMed. Available at: [Link]
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The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. MDPI. Available at: [Link]
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A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. Springer Nature Experiments. Available at: [Link]
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Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Springer Nature Experiments. Available at: [Link]
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Determining the IC50 of 2,6-Dichloronicotinamide: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting Cellular Metabolism with 2,6-Dichloronicotinamide
The landscape of cancer therapy is increasingly focused on exploiting the metabolic vulnerabilities of tumor cells. One of the most critical metabolic hubs is the regulation of nicotinamide adenine dinucleotide (NAD+) levels. NAD+ is an essential cofactor for a vast array of cellular processes, including redox reactions in energy metabolism, DNA repair, and signaling pathways mediated by enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] Many cancer cells exhibit elevated NAD+ turnover, making them particularly dependent on its biosynthesis pathways for survival and proliferation.[3]
The primary route for NAD+ production in mammalian cells is the salvage pathway, where the enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step.[1][2][4] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[4][5] Its critical role in maintaining the cellular NAD+ pool has positioned NAMPT as a promising therapeutic target in oncology.[3][6][7]
This compound is a small molecule inhibitor that, like other potent compounds such as FK866, targets NAMPT.[7][8] By inhibiting NAMPT, this compound leads to a significant depletion of cellular NAD+ levels, which in turn disrupts glycolysis and triggers a cascade of events culminating in an energy crisis and apoptotic cell death in susceptible cancer cells.[9] This application note provides a comprehensive, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line, a crucial first step in evaluating its therapeutic potential.
The Science Behind the IC50 Determination
The IC50 value quantifies the concentration of an inhibitor required to reduce a specific biological activity by 50%.[10][11][12] In this context, we are measuring the concentration of this compound needed to inhibit cell viability by 50%. This is achieved by treating cultured cancer cells with a range of inhibitor concentrations and subsequently measuring the number of viable cells.[13] The resulting data are used to generate a dose-response curve, from which the IC50 value is mathematically derived.[10][14]
The choice of a cell viability assay is critical for accuracy and reproducibility. The protocol detailed below utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a robust, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[15][16][17][18] The "add-mix-measure" format simplifies the procedure, making it ideal for high-throughput screening.[15][16] The amount of luminescence generated is directly proportional to the amount of ATP and, consequently, the number of viable cells in the culture.[18]
Mechanism of Action: Inhibition of the NAD+ Salvage Pathway
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and its inhibition by this compound. This inhibition leads to NAD+ depletion, disrupting downstream cellular processes vital for cancer cell survival.
Caption: Inhibition of NAMPT by this compound blocks NAD+ synthesis.
Experimental Protocol: IC50 Determination
This protocol is designed for adherent cells cultured in a 96-well plate format. It is essential to optimize cell seeding density for the chosen cell line to ensure they are in the logarithmic growth phase during the compound treatment period.
Choice of Cell Line
The sensitivity to NAMPT inhibitors can vary significantly across different cancer types. Pan-cancer screens have revealed that cell lines from acute myeloid leukemia (AML), ovarian cancer, and small cell lung cancer (SCLC) often demonstrate high sensitivity.[19][20] For this protocol, we will use a hypothetical SCLC cell line, NCI-H69, which has been shown to be sensitive to the NAMPT inhibitor FK866.[20]
Materials and Reagents
-
Cell Line: NCI-H69 (or another appropriate cell line)
-
Compound: this compound (powder)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
-
Equipment & Consumables:
-
Sterile, opaque-walled 96-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
-
Luminometer capable of reading 96-well plates
-
Multichannel pipette
-
Sterile pipette tips and reagent reservoirs
-
Hemocytometer or automated cell counter
-
Step-by-Step Methodology
Part 1: Preparation of Compound Stock and Dilutions
Causality: Proper preparation of the compound is critical. A high-concentration stock in 100% DMSO ensures solubility. Subsequent serial dilutions in DMSO before final dilution in media maintain a consistent, low, and non-toxic concentration of the solvent across all treatment wells, preventing DMSO-induced artifacts.[21][22][23]
-
Prepare a 10 mM Stock Solution: Dissolve the required mass of this compound powder in 100% DMSO to create a 10 mM primary stock solution. Vortex until fully dissolved. Store at -20°C for long-term use.
-
Intermediate Serial Dilutions in DMSO: Perform a serial dilution of the 10 mM stock in 100% DMSO. This creates a set of intermediate stocks that are 1000x the final desired concentrations. For an 8-point dose-response curve, you might prepare the following intermediate concentrations in DMSO: 10 mM, 3 mM, 1 mM, 0.3 mM, 0.1 mM, 0.03 mM, 0.01 mM, and 0.003 mM.
-
Prepare Final Working Solutions: Just before treating the cells, dilute each 1000x intermediate stock 1:1000 into pre-warmed complete culture medium. For example, add 1 µL of the 10 mM DMSO stock to 999 µL of medium to get a 10 µM final working solution. This ensures the final DMSO concentration in all wells is a constant 0.1%.[21]
Part 2: Cell Seeding and Treatment
Causality: Plating an optimal number of cells is crucial. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results. A 72-hour incubation period is often sufficient for NAMPT inhibitors to induce NAD+ depletion and subsequent cell death.[20]
-
Cell Seeding: Trypsinize and count the cells. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (5,000 cells/well).[24]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow the cells to attach and resume logarithmic growth.
-
Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared final working solutions (containing different concentrations of this compound) to the respective wells. Include wells for "Vehicle Control" (0.1% DMSO in medium) and "Blank" (medium only).[13]
-
Incubation: Return the plate to the incubator for 72 hours.
Part 3: Cell Viability Assay (CellTiter-Glo®)
Causality: This assay relies on the presence of ATP in viable cells to generate a luminescent signal. The "add-mix-measure" protocol minimizes pipetting errors and ensures a stable signal for accurate measurement.[15][16]
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[16][17]
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® reagent to each well of the 96-well plate.[16]
-
Mixing: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[16][17]
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
Measurement: Record the luminescence of each well using a luminometer.
IC50 Determination Workflow Diagram
The following diagram outlines the complete experimental workflow from cell preparation to data analysis.
Caption: Experimental workflow for determining the IC50 of this compound.
Data Analysis and Interpretation
-
Data Normalization:
-
Dose-Response Curve:
-
IC50 Calculation:
Example Data Presentation
| Concentration (µM) | Log Concentration | Avg. Luminescence (RLU) | % Viability |
| Vehicle (0) | N/A | 850,000 | 100.0% |
| 0.003 | -2.52 | 845,000 | 99.4% |
| 0.01 | -2.00 | 810,000 | 95.3% |
| 0.03 | -1.52 | 650,000 | 76.5% |
| 0.1 | -1.00 | 430,000 | 50.6% |
| 0.3 | -0.52 | 180,000 | 21.2% |
| 1 | 0.00 | 55,000 | 6.5% |
| 3 | 0.48 | 25,000 | 2.9% |
| 10 | 1.00 | 20,000 | 2.4% |
Based on this hypothetical data, the IC50 would be approximately 0.1 µM.
Conclusion and Future Directions
This application note provides a detailed and scientifically grounded protocol for determining the IC50 of the NAMPT inhibitor this compound. By understanding its mechanism of action and employing a robust cell viability assay, researchers can reliably quantify the potency of this compound. The IC50 value is a foundational piece of data, essential for comparing its activity with other known inhibitors and for guiding subsequent experiments, including in vivo efficacy studies. Further investigation could explore the compound's selectivity against different cancer cell lines, particularly those with deficiencies in alternative NAD+ biosynthesis pathways, which may confer heightened sensitivity to NAMPT inhibition.[6]
References
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The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. PMC - NIH. [Link]
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
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NAMPT in Regulated NAD Biosynthesis and its Pivotal Role in Human Metabolism. Current Medicinal Chemistry. [Link]
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Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury. NIH. [Link]
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How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? ResearchGate. [Link]
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Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types. Cancer Research. [Link]
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Ligand serial dilution. NanoTemper Technologies. [Link]
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Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. [Link]
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Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. PMC. [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. Frontiers. [Link]
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Drug dose-response data analysis. Towards Data Science. [Link]
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NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PubMed Central. [Link]
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Effect of FK866, NAMPT inhibitor, on small cell lung cancer cell lines. ASCO Publications. [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
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A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy. Bioconjugate Chemistry. [Link]
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How to calculate IC50 for my dose response? ResearchGate. [Link]
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In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
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Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. NIH. [Link]
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Serially diluting compounds while keeping DMSO concentration the same. Protocol Online. [Link]
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Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]
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An inline QC method for determining serial dilution performance of DMSO-based systems. PubMed. [Link]
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The Importance of IC50 Determination. Visikol. [Link]
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How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution? Wyzant. [Link]
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Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. PMC. [Link]
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Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. PubMed Central. [Link]
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2,6-Dichloro-4-(trifluoromethyl)nicotinamide. PubChem. [Link]
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Review of various NAMPT inhibitors for the treatment of cancer. PMC - PubMed Central. [Link]
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Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. PubMed Central. [Link]
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Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI. [Link]
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4,6-Dichloronicotinamide. PubChem. [Link]
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2,6-Dichloronicotinamide: A Tool Compound for Interrogating NAD+ Metabolism in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions and a substrate for various signaling enzymes. The intricate network of NAD+ biosynthesis pathways presents a fertile ground for therapeutic intervention, particularly in oncology and metabolic diseases. Within this landscape, 2,6-Dichloronicotinamide emerges as a valuable chemical tool for dissecting the NAD+ salvage pathway. As a structural analog of nicotinamide, it is poised to interact with key enzymes in this pathway, offering a means to probe their function and impact on cellular physiology. This guide provides an in-depth exploration of this compound as a tool compound, detailing its presumed mechanism of action, protocols for its application in cellular studies, and a framework for interpreting the resultant data.
Scientific Foundation: Targeting the NAD+ Salvage Pathway
The primary route for NAD+ synthesis in mammalian cells is the salvage pathway, which recycles nicotinamide produced from NAD+-consuming reactions. A pivotal enzyme in this pathway is Nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the rate-limiting conversion of nicotinamide to nicotinamide mononucleotide (NMN).[1] Due to the heightened metabolic demands of cancer cells, they often exhibit a greater dependence on the NAD+ salvage pathway, making NAMPT a compelling target for anticancer drug development.[2]
Core Applications in Drug Discovery
The primary utility of this compound as a tool compound lies in its ability to pharmacologically modulate the NAD+ salvage pathway. This enables researchers to:
-
Validate NAMPT as a therapeutic target in various disease models by observing the phenotypic effects of its inhibition.
-
Investigate the cellular consequences of NAD+ depletion , including impacts on energy metabolism, DNA repair, and cell signaling.
-
Screen for synergistic interactions with other therapeutic agents, particularly those targeting metabolic pathways or inducing DNA damage.
-
Probe mechanisms of resistance to NAMPT inhibition by studying cellular adaptations to chronic exposure to this compound.
Mechanistic Pathway and Experimental Workflow
The central hypothesis is that this compound inhibits NAMPT, leading to a reduction in intracellular NAD+ levels. This, in turn, affects a multitude of downstream cellular processes.
Caption: Inhibition of NAMPT by this compound blocks NAD+ synthesis, impacting cellular energy, DNA repair, and viability.
Experimental Protocols
The following protocols provide a framework for characterizing the cellular effects of this compound.
Protocol 1: Assessment of Cellular Viability (MTT Assay)
This protocol determines the effect of this compound on cell viability and allows for the calculation of an IC50 value.[1][3][4][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Target cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in complete culture medium immediately before use. It is advisable to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[2][6][7]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the existing medium and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[8][9]
| NAMPT Inhibitor | Reported IC50 Range (Cell Viability) | Reference |
| FK866 (Daporinad) | 0.1 - 100 nM | [10] |
| GMX1778 | < 25 nM (enzymatic) | [11] |
| KPT-9274 | ~120 nM (enzymatic) | [11] |
| LSN3154567 | ~10 nM (24h) | [3] |
| A4276 | 492 nM (enzymatic) | [12] |
Table 1: Comparative IC50 Values of Known NAMPT Inhibitors. This table provides a reference for the expected potency of NAMPT inhibitors in cellular and enzymatic assays.
Protocol 2: Quantification of Intracellular NAD+/NADH Levels
This protocol measures the intracellular levels of NAD+ and NADH to confirm the on-target effect of this compound.[11][13][14][15][16]
Materials:
-
This compound
-
Target cell line(s)
-
Complete cell culture medium
-
6-well plates
-
NAD+/NADH extraction buffer
-
NAD+/NADH detection kit (commercially available, e.g., bioluminescent or colorimetric)
-
Plate-based luminometer or spectrophotometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around the predetermined IC50 value and a non-toxic concentration for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Cell Lysis and Extraction: Following treatment, wash the cells with cold PBS and lyse them using the extraction buffer provided in the NAD+/NADH quantification kit. Follow the kit's instructions for separating NAD+ and NADH fractions, which typically involves acid and base extraction steps.[11]
-
Quantification: Use the prepared cell lysates to measure NAD+ and NADH levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Normalize the NAD+ and NADH levels to the total protein concentration of each sample. Calculate the NAD+/NADH ratio. A significant decrease in total NAD+ levels and the NAD+/NADH ratio in treated cells compared to the control would indicate successful target engagement.
Protocol 3: Western Blot Analysis of NAMPT Expression
This protocol assesses the expression levels of NAMPT protein in response to treatment, which can reveal potential feedback mechanisms.[17][18][19][20][21]
Materials:
-
This compound
-
Target cell line(s)
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NAMPT
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Treat cells as described in Protocol 2.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against NAMPT overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the NAMPT signal to the loading control. Compare the NAMPT expression levels between treated and control samples.
Considerations for Off-Target Effects
While this compound is designed as a nicotinamide analog, the potential for off-target interactions should be considered. Related chlorinated nicotinic and isonicotinic acid derivatives have been shown to interact with other cellular targets. For example, 2,6-dichloroisonicotinic acid has been identified as an inhibitor of a protein kinase in tobacco.[5]
To assess potential off-target effects, researchers can employ a variety of strategies:
-
Kinase Profiling: Screen this compound against a panel of kinases to identify any inhibitory activity.
-
Phenotypic Rescue Experiments: Attempt to rescue the cytotoxic effects of this compound by supplementing the culture medium with NAD+ precursors that bypass NAMPT, such as nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR). A successful rescue would provide strong evidence for on-target activity.
-
Comparative Analysis: Compare the phenotypic and molecular effects of this compound with those of well-characterized, structurally distinct NAMPT inhibitors.
Caption: Evaluating on-target versus potential off-target effects of this compound is crucial for data interpretation.
Conclusion
References
-
BioWorld. (2015, May 6). Lilly presents novel NAMPT inhibitors. Retrieved from [Link]
-
Pillonel, C. (2001). Identification of a 2,6-dichloroisonicotinic-acid-sensitive protein kinase from tobacco by affinity chromatography on benzothiadiazole-sepharose and NIM-metal chelate adsorbent. Pest Management Science, 57(8), 676–682. Retrieved from [Link]
-
Yang, Y., & Au, W. (2023). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. In Methods in Molecular Biology (Vol. 2717, pp. 269–281). Springer US. Retrieved from [Link]
-
Scribd. (n.d.). NAD+/NADH Quantification Guide. Retrieved from [Link]
-
Nadmed. (n.d.). Q-NAD BLOOD NAD+ and NADH assay kit. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric). Retrieved from [Link]
-
ResearchGate. (2013, January 9). What is the min DMSO concentration to dissolve unknown drugs?. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of iNAMPT and eNAMPT and NAD + assay in the.... Retrieved from [Link]
-
Zucal, C., D'Agostino, V. G., Luan, Y., Sorio, C., & Rigo, A. (2014). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Oncotarget, 5(17), 7623–7638. Retrieved from [Link]
-
Zhang, R., et al. (2022). Exosomal NAMPT from Engineered Mesenchymal Stem Cells Mitigates Aortic Stenosis via Metabolic and Anti-Inflammatory Pathways. International Journal of Molecular Sciences, 23(19), 11893. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). NAMPT Antibodies. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of NAMPT in serum samples. Statistical analysis.... Retrieved from [Link]
-
Kim, M., et al. (2022). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. Signal Transduction and Targeted Therapy, 7(1), 1-16. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Wodarz, D., & Komarova, N. L. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of mathematical biology, 81(8), 2741–2760. Retrieved from [Link]
-
Cagnetta, A., et al. (2018). Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA. Oncotarget, 9(19), 14669–14685. Retrieved from [Link]
-
Robinson, A., et al. (2022). Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. RSC Medicinal Chemistry, 13(8), 1017-1025. Retrieved from [Link]
-
Van der Veer, B., et al. (2019). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of medicinal chemistry, 62(17), 7793–7815. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 Values for small molecule inhibitors and topotecan in neuroblastoma cell lines. Retrieved from [Link]
-
Martínez-García, D., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(16), 4012. Retrieved from [Link]
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ResearchGate. (2013, January 9). What is the min DMSO concentration to dissolve unknown drugs?. Retrieved from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
Neuweiler, H., & Schlundt, A. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PloS one, 14(3), e0213560. Retrieved from [Link]
-
ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
-
Ghanem, M. S., Caffa, I., Monacelli, F., & Nencioni, A. (2024). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. International journal of molecular sciences, 25(4), 2092. Retrieved from [Link]
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NIH RePORTER. (n.d.). Chemical Probes and Drug Discovery. Retrieved from [Link]
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Application Notes & Protocols: Investigating NAMPT Inhibitors in Metabolic Inflammation Research
A Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers exploring the therapeutic potential of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors in the context of metabolic inflammation, a key pathological feature of type 2 diabetes and related metabolic disorders. While the initial query specified 2,6-Dichloronicotinamide, the available scientific literature more robustly supports a detailed exploration of well-characterized NAMPT inhibitors such as FK866 and GMX1778 (CHS-828). This guide will, therefore, focus on the broader class of NAMPT inhibitors, providing a strong mechanistic framework and actionable protocols applicable to various molecules within this class.
Introduction: The Critical Role of NAMPT in Metabolic Inflammation
Metabolic inflammation, or "metaflammation," is a chronic, low-grade inflammatory state that is a key driver in the pathogenesis of type 2 diabetes, obesity, and cardiovascular disease.[1] This inflammatory process is characterized by the activation of immune cells in metabolic tissues, leading to the release of pro-inflammatory cytokines and subsequent impairment of insulin signaling.[1]
A pivotal enzyme in this process is Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[2][3][4] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and redox reactions.[3][4][5] Cancer cells and activated immune cells exhibit high levels of NAMPT expression and are particularly vulnerable to its inhibition.[2] Extracellular NAMPT (eNAMPT) also functions as a pro-inflammatory cytokine.[6] In the context of type 2 diabetes, elevated serum NAMPT levels have been observed in patients, and its inhibition has been shown to restore coronary microvascular function in diabetic mouse models.[6][7] Therefore, targeting NAMPT presents a promising therapeutic strategy to mitigate metabolic inflammation.
Mechanism of Action: How NAMPT Inhibitors Disrupt the Inflammatory Cycle
NAMPT inhibitors exert their effects by blocking the enzymatic activity of NAMPT, leading to a depletion of intracellular NAD+ levels.[2][5] This NAD+ depletion has several downstream consequences that collectively ameliorate metabolic inflammation:
-
Energy Depletion and Apoptosis: Rapidly proliferating and metabolically active cells, such as activated immune cells, have a high demand for NAD+. NAMPT inhibition leads to a reduction in ATP production and can induce programmed cell death (apoptosis) in these cells.[2][5]
-
Inhibition of NAD+-Dependent Enzymes: The activity of several enzymes involved in inflammatory signaling is dependent on NAD+. For instance, sirtuins (SIRTs), a class of NAD+-dependent deacetylases, play a role in regulating inflammation. The function of poly(ADP-ribose) polymerases (PARPs), involved in DNA repair and inflammatory responses, is also reliant on NAD+.[8]
-
Suppression of Pro-inflammatory Signaling: NAMPT inhibition has been shown to suppress the activity of the master inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[2][9] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[10][11]
Below is a diagram illustrating the central role of NAMPT in the NAD+ salvage pathway and the mechanism of its inhibition.
Caption: Mechanism of NAMPT Inhibition in the NAD+ Salvage Pathway.
Experimental Protocols
The following protocols provide a framework for investigating the effects of NAMPT inhibitors on metabolic inflammation in a research setting.
Cell Culture and Treatment
This protocol describes the general procedure for culturing relevant cell lines and treating them with NAMPT inhibitors.
Cell Lines:
-
Macrophages: RAW 264.7 (murine), THP-1 (human monocytic, differentiated to macrophages with PMA).
-
Adipocytes: 3T3-L1 (murine pre-adipocytes, differentiated to mature adipocytes).
-
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
Protocol:
-
Culture cells in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in appropriate culture vessels (e.g., 6-well, 12-well, or 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare stock solutions of the NAMPT inhibitor (e.g., FK866 or GMX1778) in a suitable solvent such as DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
For inflammatory stimulation, treat cells with lipopolysaccharide (LPS) at a concentration of 100-1000 ng/mL for a specified duration (e.g., 6-24 hours) with or without the NAMPT inhibitor.
-
Include appropriate controls: vehicle control (DMSO), untreated control, and LPS-only control.
Assessment of Cell Viability
It is crucial to determine the cytotoxic effects of the NAMPT inhibitor.
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and treat as described in Protocol 3.1.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular NAD+ Levels
Directly measuring the target engagement of the NAMPT inhibitor is essential.
Protocol:
-
Plate and treat cells as described in Protocol 3.1.
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Use a commercially available NAD+/NADH assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic cycling reaction that generates a colorimetric or fluorescent product.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the NAD+ levels to the total protein concentration of the cell lysate.
Quantification of Pro-inflammatory Cytokine Expression
This protocol assesses the anti-inflammatory effects of the NAMPT inhibitor.
Protocol (Quantitative Real-Time PCR - qPCR):
-
Treat cells as described in Protocol 3.1.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
Protocol (Enzyme-Linked Immunosorbent Assay - ELISA):
-
Collect the cell culture supernatant after treatment (Protocol 3.1).
-
Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6) to measure their protein levels in the supernatant, following the manufacturer's protocol.
Western Blot Analysis of Inflammatory Signaling Pathways
This protocol allows for the investigation of the molecular mechanisms underlying the anti-inflammatory effects.
Protocol:
-
Treat cells as described in Protocol 3.1 and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, IκBα, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation and Expected Outcomes
The following tables summarize expected quantitative data from the described experiments.
Table 1: Effect of NAMPT Inhibitor on Cell Viability and NAD+ Levels
| Treatment Group | Cell Viability (%) | Relative NAD+ Level (%) |
| Vehicle Control | 100 ± 5.2 | 100 ± 8.1 |
| LPS (100 ng/mL) | 98 ± 4.5 | 95 ± 7.3 |
| NAMPT Inhibitor (e.g., 10 nM FK866) | 95 ± 6.1 | 45 ± 5.9 |
| LPS + NAMPT Inhibitor | 93 ± 5.8 | 42 ± 6.2 |
| *p < 0.05 compared to vehicle control |
Table 2: Effect of NAMPT Inhibitor on Pro-inflammatory Gene Expression
| Treatment Group | Relative TNF-α mRNA Expression (fold change) | Relative IL-6 mRNA Expression (fold change) |
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 |
| LPS (100 ng/mL) | 15.2 ± 1.8 | 25.6 ± 2.5 |
| NAMPT Inhibitor (e.g., 10 nM FK866) | 1.1 ± 0.3 | 1.2 ± 0.4 |
| LPS + NAMPT Inhibitor | 5.8 ± 0.9# | 9.7 ± 1.2# |
| *p < 0.05 compared to vehicle control; #p < 0.05 compared to LPS only |
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for studying the effects of a NAMPT inhibitor.
Caption: A typical experimental workflow for investigating NAMPT inhibitors.
References
-
Patsnap Synapse. (2024, June 21). What are NAMPT inhibitors and how do they work? Retrieved from [Link]
- Olesen, U. H., et al. (2010). The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors. Molecular Cancer Therapeutics, 9(6), 1755-1765.
- Jodal, A., et al. (2017). NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors. Journal of Nuclear Medicine, 58(2), 259-264.
- Cervantes-Luevano, K. E., et al. (2010). Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777.
- Galli, U., et al. (2013). Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience. Current Drug Targets, 14(6), 637-643.
- Fukuhara, A., et al. (2023). NAMPT Inhibition Restores Coronary Microvascular Dysfunction in Diabetes.
- Lee, Y. S., et al. (2015). Nicotinamide Riboside Ameliorates Hepatic Metaflammation by Modulating NLRP3 Inflammasome in a Rodent Model of Type 2 Diabetes. International Journal of Molecular Sciences, 16(5), 10667-10680.
- Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 288(48), 3500-3511.
- Paugh, B. S., et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology, 24(2), 229-244.
- Paugh, B. S., et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology, 24(2), 229-244.
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Consensus. Effects of nicotinamide riboside on metabolic and inflammatory pathways. Retrieved from [Link]
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ResearchGate. (n.d.). Type 2 diabetes mellitus (T2DM) inhibits NAMPT expression by.... Retrieved from [Link]
- Yoshino, J., et al. (2022). Nampt activator P7C3 ameliorates diabetes and improves skeletal muscle function modulating cell metabolism and lipid mediators. Journal of Cachexia, Sarcopenia and Muscle, 13(1), 473-487.
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ResearchGate. (n.d.). NAMPT levels in diabetic mice. (a) Serum eNAMPT levels in control mice.... Retrieved from [Link]
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ResearchGate. (2020, March). Nicotinamide reduces inflammation and oxidative stress via the cholinergic system in fructose-induced metabolic syndrome in rats. Retrieved from [Link]
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Application Notes and Protocols for Preclinical Evaluation of 2,6-Dichloronicotinamide in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for the preclinical evaluation of 2,6-Dichloronicotinamide, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). This document outlines the critical steps from initial compound formulation to in vivo efficacy studies, emphasizing scientific integrity and logical experimental progression.
Introduction: Targeting Cancer Metabolism with this compound
Cancer cells exhibit altered metabolic needs, including a heightened demand for nicotinamide adenine dinucleotide (NAD+), to sustain their rapid proliferation and survival.[1] Many tumors upregulate the NAD+ salvage pathway, making the rate-limiting enzyme, NAMPT, a compelling therapeutic target.[2][3] Inhibition of NAMPT depletes cellular NAD+ pools, leading to metabolic collapse and cell death in cancer cells that are highly dependent on this pathway.[4]
This compound is a small molecule inhibitor of NAMPT. Its therapeutic potential lies in its ability to selectively target the metabolic vulnerability of cancer cells. This guide will detail the necessary preclinical animal studies to evaluate its efficacy and safety profile, paving the way for potential clinical translation.
Signaling Pathway Overview
The NAMPT-mediated NAD+ salvage pathway is crucial for maintaining cellular energy and signaling. Its inhibition by compounds like this compound has profound downstream effects on cancer cells.
Caption: General workflow for an in vivo xenograft efficacy study.
Detailed Steps:
-
Tumor Implantation: Implant cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width^2).
-
Randomization: Once tumors reach a pre-determined size (e.g., 100-200 mm^3), randomize animals into treatment groups (typically 8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound at Dose 1 (e.g., MTD)
-
Group 3: this compound at Dose 2 (e.g., 1/2 MTD)
-
Group 4: Positive control (standard-of-care chemotherapy)
-
-
Treatment Administration: Administer the treatment as per the dosing schedule determined from PK/PD studies.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight. Observe for any clinical signs of toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a pre-defined size limit, or if there are signs of excessive toxicity.
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI).
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the anti-tumor effect.
-
Generate Kaplan-Meier survival curves if survival is an endpoint.
-
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue for biomarker analysis (e.g., NAD+ levels, apoptosis markers like cleaved caspase-3).
Data Interpretation and Next Steps
The collective data from these preclinical studies will provide a comprehensive understanding of the therapeutic potential and safety profile of this compound. Positive efficacy data, coupled with an acceptable safety margin, will provide a strong rationale for advancing the compound into investigational new drug (IND)-enabling studies and subsequent clinical trials.
References
- Abu Aboud, A., et al. (2016). The dual PAK4-NAMPT inhibitor KPT-9274 has synergistic effects with topoisomerase inhibitors in preclinical models of colorectal cancer. Cancer Research, 76(14_Supplement), 2329-2329.
- Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656.
- Cassar, S., et al. (2018). Cardiotoxicity Associated with Nicotinamide Phosphoribosyltransferase Inhibitors in Rodents and in Rat and Human-Derived Cells Lines. Toxicological Sciences, 162(2), 519-530.
- Zheng, X., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics, 16(12), 2677-2688.
- Pissarra, F., et al. (2017). Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer. Oncotarget, 8(60), 102498-102511.
- Hendorfer, M., et al. (2020). Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. Leukemia, 34(6), 1524-1539.
- Hendorfer, M., et al. (2020). Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. Leukemia, 34(6), 1524-1539.
- Hendorfer, M., et al. (2020). Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. Leukemia, 34(6), 1524-1539.
- Neumann, C., et al. (2019). Abstract 983: Antibody-drug conjugates of NAMPT inhibitors: Discovery, optimization, and preclinical characterization. Cancer Research, 79(13_Supplement), 983-983.
- Galli, U., et al. (2020). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 63(21), 12347-12373.
- Misner, D., et al. (2015). Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase. Toxicological Sciences, 144(1), 163-172.
- Galli, U., et al. (2020). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 63(21), 12347-12373.
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National Cancer Institute. (n.d.). NCI In Vivo Screening Data. Retrieved from [Link]
- Aboukameel, A., et al. (2017). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Oncotarget, 8(23), 37975-37987.
- Liu, H., et al. (2013). Pharmacological inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme essential for NAD+ biosynthesis, in human cancer cells: metabolic basis and potential clinical implications. The Journal of Biological Chemistry, 288(5), 3319-3330.
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Pharmacology Discovery Services. (n.d.). In Vivo Oncology. Retrieved from [Link]
- Reagan-Shaw, S., et al. (2008). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 1(1), 27-31.
- MedChemExpress. (2025). What Is The Recommended Dosage for Long-Term Induction of Diabetic Mouse Model With GlyRS-IN-1 (112921-11-6)?
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
- Krol, E., et al. (2012). Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles. Chemotherapy Research and Practice, 2012, 905796.
- Krol, E., et al. (2012). Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles. Chemotherapy Research and Practice, 2012, 905796.
- MedChemExpress. (2025). What is the recommended dosing and administration route of 2-Deoxy-D-glucose in rat models of liver fibrosis?
- BenchChem. (2025).
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PubChem. (n.d.). 4,6-Dichloronicotinamide. Retrieved from [Link]
- ChromaDex Corp. (2014, December 10). NIH Publishes Results of Preclinical Collaboration with ChromaDex Showing Potential Benefit of Nicotinamide Riboside. PR Newswire.
- National Institutes of Health. (n.d.). Core C - Drug Discovery and Development Core (DDDC). NIH RePORTER.
- National Toxicology Program. (n.d.). Chemical Characterization and Dose Formulation Studies. National Institute of Environmental Health Sciences.
- Li, Z., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100.
- Horsman, M. R., et al. (1989). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. British Journal of Cancer, 60(3), 395-401.
- Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. The Journal of Biological Chemistry, 288(5), 3500-3511.
- Wikipedia. (n.d.). Dose-ranging study.
- WuXi AppTec. (n.d.). Dose Ranging & MTD Studies.
- Szafarz, M., et al. (2022). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. International Journal of Molecular Sciences, 23(10), 5693.
- Taylor & Francis. (n.d.). Dose-ranging study – Knowledge and References.
- D'Incalci, M., et al. (2011). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 18(16), 2404-2410.
- Google Patents. (n.d.).
- National Academies of Sciences, Engineering, and Medicine. (2025). Editorial: Model organisms in predictive toxicology 2023.
- Barlogie, B., et al. (1981). Use of 1,2:5,6-dianhydrogalactitol in studies on cell kinetics-directed chemotherapy schedules in human tumors in vivo.
- Walker, D. L., et al. (1999). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology, 58(8), 1327-1335.
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- National Academies of Sciences, Engineering, and Medicine. (2018). Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine: Proceedings of a Workshop.
- ResearchGate. (n.d.). Chapter 2 - Rodents model for toxicity testing and biomarkers.
- Rech, J. C., et al. (2016). The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(19), 4781-4784.
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- Fisher, G. L., et al. (2001). Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse. Xenobiotica, 31(1), 31-48.
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- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
Troubleshooting & Optimization
troubleshooting solubility issues with 2,6-Dichloronicotinamide in buffers
Technical Support Center: 2,6-Dichloronicotinamide Solubility
Welcome to the technical support guide for this compound. This document provides a comprehensive, question-and-answer-based guide for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our approach is grounded in first principles of physical chemistry to empower you not just to solve the immediate issue, but to understand the underlying causes and rationally design your experimental protocols.
Part 1: Understanding the Challenge - Physicochemical Properties
Before troubleshooting, it is critical to understand the inherent properties of this compound that govern its solubility.
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: The solubility of a compound is dictated by its molecular structure. This compound possesses features that inherently limit its ability to dissolve in water-based systems:
-
Aromaticity and Halogenation: The pyridine ring is aromatic, and the two chlorine atoms significantly increase the molecule's hydrophobicity (water-repelling nature).
-
Weakly Basic Nature: The pyridine nitrogen can be protonated, but the electron-withdrawing effects of the two chlorine atoms reduce its basicity compared to unsubstituted pyridine. This means significant protonation, which would increase water solubility, only occurs at a very low pH. The amide group is generally neutral in the physiological pH range.
Part 2: The Troubleshooting Workflow - From Simple to Complex
We recommend a stepwise approach to resolving solubility issues. Start with the simplest and most common techniques before moving to more complex formulation strategies.
start [label="Precipitation of\nthis compound\nObserved in Buffer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; stock_prep [label="Step 1: Optimize\nStock Solution\n(High-Conc. in Organic Solvent)"]; dilution_tech [label="Step 2: Refine\nDilution Technique\n(Serial Dilution, Vigorous Mixing)"]; ph_adjust [label="Step 3: Adjust\nBuffer pH\n(If Compound is Ionizable)"]; excipients [label="Step 4: Introduce\nSolubilizing Excipients"];
sub_excipients [label="Cyclodextrins?\nSurfactants?\nOther Co-solvents?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; final_check [label="Verify Solution Clarity\n& Run Solvent Tolerance Controls", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> stock_prep; stock_prep -> dilution_tech; dilution_tech -> ph_adjust; ph_adjust -> excipients; excipients -> sub_excipients; sub_excipients -> final_check; }
Q2: I'm seeing immediate precipitation when adding my DMSO stock to my aqueous buffer. What is the first thing I should check?
A2: This common issue, often called "crashing out," typically points to problems with either the stock solution preparation or the dilution method.
First, verify your stock solution. A properly prepared stock solution is the foundation of a successful experiment[2][3][4].
-
Is the compound fully dissolved in the organic solvent? Even a small amount of undissolved material in your stock will act as seed crystals, promoting rapid precipitation upon dilution. Visually inspect the stock solution against a bright light. If you see any particulates, vortexing or brief sonication in a water bath can help[5].
-
Is the stock concentration too high? While a high concentration is desirable to minimize the final volume of organic solvent, you may be exceeding the solubility limit even in the organic solvent.
Second, optimize your dilution protocol. The way you mix the organic stock with the aqueous buffer is critical[6].
-
Avoid single, large dilutions. Instead, perform a serial dilution[6].
-
Ensure rapid mixing. Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This prevents localized areas of high concentration where the compound can precipitate before it has a chance to disperse[6].
Protocol 1: Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance[4][5].
-
Weighing: Carefully weigh a precise amount of this compound (Molecular Weight: approx. 191.01 g/mol ). For 1 mL of a 10 mM stock, you would need 1.91 mg.
-
Solubilization: Add the appropriate volume of high-purity DMSO to the vial.
-
Dissolution: Secure the cap and vortex the solution for 1-2 minutes. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes[5].
-
Inspection & Storage: Visually confirm that the solution is clear and free of any solid material. Label clearly and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles[5].
Q3: My compound is still precipitating. Can I adjust the pH of my buffer?
A3: Yes, for ionizable compounds, pH adjustment is a powerful tool to increase solubility based on the principles of the Henderson-Hasselbalch equation[7][8][9][10].
This compound has a basic nitrogen atom on the pyridine ring. Lowering the pH of the buffer will protonate this nitrogen, creating a positively charged species (a salt) which is significantly more water-soluble.
-
Actionable Advice: Prepare your buffer at a lower pH (e.g., pH 6.0 or 6.5) and re-test the solubility.
-
Critical Caveat: You must ensure that the final pH of your assay buffer is compatible with your biological system (e.g., cells, enzymes). A pH shift that solubilizes your compound but inactivates your protein or kills your cells is not a viable solution. Always run a pH tolerance control for your assay.
Q4: pH adjustment isn't sufficient or is incompatible with my assay. What is the next step?
A4: The next step is to incorporate solubilizing agents, also known as excipients, into your buffer. The most common and effective for preclinical research are co-solvents and cyclodextrins[6][11].
| Strategy | Mechanism of Action | Recommended Starting Concentration | Pros | Cons |
| Organic Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound to dissolve.[12][13] | DMSO: <0.5% (v/v)[6][14]Ethanol: <1% (v/v) | Simple, widely used, effective for many compounds. | Can cause cellular toxicity or interfere with assay components at higher concentrations.[14][15][16] |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the hydrophobic drug molecule, forming a water-soluble "inclusion complex".[17][18][19][20] | HP-β-CD: 1-5% (w/v)SBE-β-CD: 2-10% (w/v) | Generally low toxicity, highly effective for appropriate "guest" molecules.[11][15][18] | Can be expensive; may not work for all molecular shapes; can sometimes extract lipids from cell membranes. |
| Surfactants | Form micelles in solution. The hydrophobic cores of these micelles can entrap insoluble drug molecules, bringing them into solution.[11][21] | Tween® 80: 0.01-0.1% (v/v) | Very effective solubilizers. | Often have higher biological activity and potential for toxicity or assay interference.[6][11] |
Recommendation: Start with an organic co-solvent like DMSO, as you are likely already using it for your stock solution. If that fails, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent second choice due to its efficacy and favorable safety profile[11].
Part 3: Advanced FAQs & Best Practices
Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A5: This is highly dependent on the specific cell line and the duration of exposure. As a general rule, most cell-based assays can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity[6]. However, some sensitive assays or cell lines may show effects at concentrations as low as 0.1%[15]. It is imperative to perform a solvent tolerance experiment where you treat your cells with a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to determine the highest concentration that does not affect the assay endpoint (e.g., viability, signaling).
Q6: My compound dissolves initially but precipitates out of solution after a few hours or overnight. What's happening?
A6: This indicates that you have created a supersaturated, thermodynamically unstable solution. While vigorous mixing may have initially dispersed the compound, it will eventually equilibrate and precipitate to its true thermodynamic solubility limit in that specific buffer.
-
Solution: This is a clear sign that the current formulation is inadequate. You must either decrease the final concentration of this compound or, more effectively, employ the strategies from Q4 (pH adjustment, co-solvents, or cyclodextrins) to increase the compound's stable solubility in the buffer[6].
Q7: How do I prepare a buffer containing a cyclodextrin?
A7: Cyclodextrins are typically added directly to the buffer. The kneading or co-evaporation methods are also used for creating solid dispersions but are more complex than direct dissolution for in-vitro buffer preparation[17].
Protocol 2: Solubilization using HP-β-Cyclodextrin
-
Prepare Buffer: Prepare your desired final assay buffer (e.g., PBS, pH 7.4).
-
Add Cyclodextrin: Weigh and add the desired amount of HP-β-cyclodextrin (e.g., 2g for a 2% w/v solution in 100 mL).
-
Dissolve: Stir the solution at room temperature until the cyclodextrin is fully dissolved. This may take some time. Gentle warming (to 37-40°C) can accelerate this process, but ensure the solution cools to room temperature before use.
-
Add Compound: Prepare a concentrated stock of this compound in a minimal amount of organic solvent (e.g., 100 mM in DMSO).
-
Dilute: Add the concentrated stock dropwise to the cyclodextrin-containing buffer while vortexing vigorously. The pre-dissolved cyclodextrin will capture the compound as it is diluted, preventing precipitation.
References
- Javed, M. R., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Investigation.
- Sharma, N., & N, S. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research.
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Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]
- Gould, S., & Scott, R. C. (2011). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
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Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]
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Llinàs, A., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. Available at: [Link]
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Solubility of Hydrophobic Compounds in Aqueous Buffers. BenchChem.
- Prorok, M. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
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Dash, A. K., & Sanghvi, T. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. International Journal of Pharmaceutics. Available at: [Link]
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Taha, M., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
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Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
- FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital.
- BenchChem Technical Support. (2025). Application Notes and Protocols: Preparation of a Stock Solution. BenchChem.
-
Olsson, T. S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Available at: [Link]
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Dr. Hliebov. (2017). How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube. Available at: [Link]
- ChemicalBook. (n.d.). 2,6-Dichloro-5-fluoronicotinamide CAS#: 113237-20-0. ChemicalBook.
- ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate.
- Nick. (2025). How to Make Accurate Stock Solutions. Bitesize Bio.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
-
ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Available at: [Link]
- Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
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ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]
- Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate.
- ChemicalBook. (n.d.). 2,6-Dichloroisonicotinic acid CAS#: 5398-44-7. ChemicalBook.
- ChemBK. (2024). 2,5-dichloronicotinamide. ChemBK.
- ECHEMI. (n.d.). 4,6-DICHLORO-NICOTINAMIDE. ECHEMI.
- ChemicalBook. (n.d.). 2,6-dichloro-N-cyclohexylnicotinamide CAS#: 1003872-51-2. ChemicalBook.
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PubChem. (n.d.). 4,6-Dichloronicotinamide. PubChem. Available at: [Link]
- Chem-Impex. (n.d.). 2,6-Dichloronicotinic acid. Chem-Impex.
-
PubChem. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. PubChem. Available at: [Link]
-
PubChem. (n.d.). 2,6-Dichloro-N-phenylisonicotinamide. PubChem. Available at: [Link]
- BLD Pharm. (n.d.). This compound. BLD Pharm.
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PubChem. (n.d.). 2,6-Dichloronicotinic acid. PubChem. Available at: [Link]
- ChemicalBook. (2025). 2,6-Dichloronicotinic acid | 38496-18-3. ChemicalBook.
-
PubChem. (n.d.). 2,6-Dichloroindophenol sodium. PubChem. Available at: [Link]
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Navigating Cell Culture Experiments with 2,6-Dichloronicotinamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing the use of 2,6-Dichloronicotinamide in your cell culture experiments. This guide, structured in a question-and-answer format, is designed to provide you, our fellow researchers, with practical, in-depth advice to troubleshoot common issues and refine your experimental design. As Senior Application Scientists, we combine established scientific principles with field-tested insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
This compound is a derivative of nicotinamide, a form of vitamin B3. While extensive research on this specific compound is still emerging, its structural similarity to other nicotinamide analogs suggests potential roles in modulating cellular metabolism and signaling pathways. For instance, related compounds have been investigated for their effects on enzymes involved in NAD+ metabolism and as potential inhibitors of various cellular processes.[1] In the context of cell culture, it is typically used to investigate its cytotoxic or anti-proliferative effects on cancer cell lines.
Q2: How should I prepare a stock solution of this compound?
Proper preparation of a stock solution is critical for accurate and reproducible experimental results.
Key Considerations:
-
Solubility: this compound is generally soluble in dimethyl sulfoxide (DMSO).
-
Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or higher) in DMSO. This allows for minimal volumes of the stock to be added to your cell culture medium, thereby reducing the final DMSO concentration and minimizing solvent-induced cytotoxicity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
Issue 1: My this compound precipitates in the cell culture medium.
Precipitation of the compound upon addition to aqueous cell culture medium is a common issue with hydrophobic molecules dissolved in DMSO.
Underlying Cause: The compound has low aqueous solubility, and when the concentrated DMSO stock is diluted into the aqueous medium, the compound can crash out of solution.
Solutions:
-
Pre-warm the medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes improve solubility.
-
Increase the final DMSO concentration (with caution): While minimizing DMSO is ideal, ensuring your compound stays in solution is paramount. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxic effects. However, it is crucial to determine the tolerance of your specific cell line with a vehicle control experiment.
-
Serial Dilutions: Instead of adding a very small volume of a highly concentrated stock directly to a large volume of medium, perform serial dilutions in your culture medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Vortexing/Mixing: Immediately after adding the stock solution to the medium, vortex or mix thoroughly to ensure rapid and even dispersion.
Issue 2: I am not observing any effect on my cells at the concentrations I've tested.
Several factors could contribute to a lack of observable effect.
Potential Causes & Troubleshooting Steps:
-
Insufficient Concentration: The effective concentration of this compound for your specific cell line and assay may be higher than the range you have tested.
-
Action: Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the half-maximal inhibitory concentration (IC50).
-
-
Compound Inactivity: The compound may not be active in your specific cell line or under your experimental conditions.
-
Incorrect Assay Endpoint: The biological effect of the compound may not be captured by your chosen assay. For example, it might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).
-
Action: Consider using multiple assays to assess different cellular outcomes, such as proliferation (e.g., CFSE staining), viability (e.g., MTT or CellTiter-Glo assays), and apoptosis (e.g., Annexin V/PI staining).
-
-
Incubation Time: The effect of the compound may be time-dependent.
-
Action: Perform a time-course experiment, treating your cells for different durations (e.g., 24, 48, and 72 hours).
-
Issue 3: I am observing high levels of cell death even in my vehicle control (DMSO only).
This indicates that your cells are sensitive to the concentration of DMSO you are using.
Troubleshooting Steps:
-
Determine DMSO Tolerance: Run a dose-response experiment with DMSO alone to determine the maximum concentration your cells can tolerate without significant loss of viability. This should be done for the same duration as your planned experiment with this compound.
-
Reduce Final DMSO Concentration: Prepare a higher concentration stock solution of this compound so you can add a smaller volume to your culture medium.
-
Use a Different Solvent: If your compound is soluble in another less toxic solvent like ethanol, you could consider this as an alternative, again, after determining the solvent tolerance of your cells.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for determining the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of your this compound stock solution in complete culture medium. A common starting range is a 2-fold serial dilution from 100 µM down to the nanomolar range. Remember to include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired time point (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing Cell Cycle Perturbation by Flow Cytometry
This protocol helps to determine if this compound affects cell cycle progression.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with different concentrations of this compound (including a vehicle control) for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by slowly adding ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing you to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Experimental Workflow & Potential Mechanisms
To aid in your experimental design, the following diagrams illustrate a typical workflow for optimizing this compound concentration and a hypothetical signaling pathway that could be affected based on its structural class.
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway affected by this compound.
References
minimizing off-target effects of 2,6-Dichloronicotinamide in cells
A Guide to Minimizing Off-Target Effects in Cellular Assays
Welcome to the technical support center for researchers utilizing 2,6-Dichloronicotinamide. As a small molecule inhibitor, ensuring its activity is specifically directed towards the intended target is paramount for the integrity and reproducibility of your experimental results. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and validated protocols to help you confidently navigate your research and minimize the confounding influence of off-target effects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding this compound and the nature of off-target effects.
Q1: What is the primary cellular target of this compound and what is its mechanism of action?
Based on its chemical structure as a nicotinamide analog, this compound is presumed to function as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which recycles nicotinamide back into NAD+.[1][2] By inhibiting NAMPT, the compound depletes the intracellular NAD+ pool, a critical cofactor for numerous cellular processes, including energy metabolism and DNA repair.[3] This NAD+ depletion induces metabolic stress and can lead to cell death, particularly in cancer cells that have high metabolic demands and are often "addicted" to NAMPT activity.[3][4]
Q2: What are "off-target" effects and why are they a significant concern with small molecule inhibitors?
Q3: My initial screens with this compound show high levels of cytotoxicity. Is this expected, and could it be an off-target effect?
High cytotoxicity can be either an "on-target" or "off-target" effect, and distinguishing between them is crucial.
-
On-Target Toxicity: Since NAD+ is essential for the survival of all cells, potent inhibition of NAMPT is expected to be toxic, not just to cancer cells but to healthy cells as well.[1] Early-generation NAMPT inhibitors were known to have dose-limiting toxicities in clinical trials, such as thrombocytopenia.[3]
-
Off-Target Toxicity: Alternatively, cytotoxicity could result from the compound interacting with other essential cellular proteins. This is often observed at higher concentrations of the inhibitor.[5]
A key troubleshooting step is to determine if the cytotoxicity occurs within the same concentration range that effectively engages and inhibits NAMPT. The protocols in this guide are designed to help you make this distinction.
Part 2: Troubleshooting Guide: Unexpected & Inconsistent Results
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Observed phenotype does not match the known phenotype for NAMPT knockdown (e.g., via siRNA/CRISPR). | 1. Dominant Off-Target Effects: The compound's primary effect in your system may be through an off-target protein, masking the on-target NAMPT inhibition phenotype.[5] 2. Incorrect Mechanistic Assumption: The assumed role of NAMPT in your specific cell line or context may be incorrect. | Perform Orthogonal Target Validation: Use a genetic method like siRNA or CRISPR to knock down NAMPT.[6] This provides a "gold standard" for the on-target phenotype. If the phenotypes from chemical inhibition and genetic knockdown do not align, it strongly suggests significant off-target activity. (See Protocol 2) |
| Inconsistent results between experimental replicates. | 1. Compound Instability/Solubility: The compound may be precipitating out of solution or adsorbing to labware.[5] 2. Variability in Cell Health: Differences in cell passage number, confluency, or metabolic state can alter sensitivity to a metabolic inhibitor like a NAMPTi.[5] | Ensure Compound Quality Control: Always prepare fresh dilutions of the compound from a validated stock for each experiment. Use low-protein-binding plates. Visually inspect for precipitation. Standardize Cell Culture: Use cells within a consistent, low passage number range and ensure they are in the logarithmic growth phase at the time of treatment. |
| No observable effect, even at high concentrations. | 1. Low Cell Permeability: The compound may not be efficiently entering the cells.[5] 2. Alternative NAD+ Synthesis Pathway: The cells may have a robust Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid via the enzyme NAPRT, bypassing the need for NAMPT.[4] | Assess Cell Permeability (Advanced): While complex, assays can be run to determine intracellular compound concentration. Characterize Cell Line NAPRT Status: Check if your cell line expresses high levels of Nicotinate Phosphoribosyltransferase (NAPRT). Cells with high NAPRT expression are often resistant to NAMPT inhibitors.[4] Consider using a cell line known to be NAPRT-deficient to confirm compound activity. |
| Significant cell death occurs at concentrations far below the IC50 for NAD+ depletion. | Potent Off-Target Cytotoxicity: The compound is likely hitting a secondary target that is highly toxic to the cells, and this occurs at a lower concentration than required for effective NAMPT inhibition. | Conduct a Dose-Response Analysis for Multiple Endpoints: Measure cytotoxicity (e.g., via CellTiter-Glo) and NAD+ levels in parallel across a wide range of concentrations. An ideal on-target effect shows NAD+ depletion occurring at or before the onset of cytotoxicity. A large gap suggests off-target issues. (See Protocol 1) |
Part 3: Core Experimental Protocols for Target Validation
Here we provide step-by-step methodologies for the key experiments required to validate the on-target activity of this compound.
Visualizing the Scientific Rationale
Before beginning, it is critical to understand the biological context. The following diagram illustrates the NAD+ salvage pathway and the central role of NAMPT, which provides the rationale for many of the validation steps.
Caption: Figure 1. The NAD+ Biosynthesis Pathways.
This diagram shows how this compound targets NAMPT in the primary salvage pathway. It also highlights the alternative Preiss-Handler pathway, which, if active (high NAPRT), can confer resistance to NAMPT inhibitors.[4]
Workflow for Minimizing Off-Target Effects
The following workflow provides a logical sequence of experiments to validate that the observed cellular effects of this compound are due to its intended on-target activity.
Caption: Figure 2. Experimental workflow for on-target validation.
Protocol 1: Determining Optimal Concentration with Dose-Response Analysis
Objective: To determine the concentration of this compound that causes a 50% reduction (IC50) in cell viability and NAD+ levels, establishing a therapeutic window.
Methodology:
-
Cell Plating: Seed cells in two identical 96-well plates (one for viability, one for NAD+ assay) at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).[5]
-
Cell Treatment: Remove the old medium from the cells and add the compound dilutions. Incubate for a period relevant to your experimental endpoint (e.g., 48-72 hours).
-
Viability Assay: On the first plate, measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
NAD+ Level Assay: On the second plate, measure intracellular NAD+/NADH levels using a commercially available kit (e.g., NAD/NADH-Glo™ Assay).
-
Data Analysis:
-
Normalize the data for both assays to the vehicle control (100%).
-
Plot the normalized response versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for both viability and NAD+ depletion.
-
Interpreting the Results: A desirable outcome is an IC50 for NAD+ depletion that is equal to or lower than the IC50 for cell viability. This indicates that the compound's cytotoxic effect is correlated with its on-target mechanism.
Protocol 2: Validating On-Target Phenotype with siRNA Knockdown
Objective: To confirm that the phenotype observed with this compound treatment is the same as the phenotype caused by genetically reducing NAMPT levels.[5][6]
Methodology:
-
Transfection: Seed cells and transfect them with either a validated siRNA targeting NAMPT or a non-targeting scramble control siRNA.
-
Incubation: Allow 48-72 hours for the siRNA to take effect and for NAMPT protein levels to decrease.
-
Western Blot Validation: Lyse a subset of the cells to confirm successful NAMPT protein knockdown via Western Blotting.
-
Phenotypic Assay: In parallel, run your primary phenotypic assay on the remaining cells from both the NAMPT siRNA and scramble control groups.
-
Chemical Treatment Comparison: Simultaneously, treat a separate group of non-transfected cells with this compound at a validated on-target concentration (e.g., 5x the NAD+ depletion IC50).
-
Data Analysis: Compare the phenotypic outcome from the NAMPT knockdown group with the outcome from the this compound-treated group.
Interpreting the Results: If the phenotype (e.g., reduced proliferation, specific morphological change) is consistent between the genetic knockdown and the chemical inhibitor, it provides strong evidence for on-target activity.
Part 4: Advanced Strategies & Considerations
-
Use of Inactive Controls: A crucial validation step is to use a close structural analog of this compound that is known to be inactive against NAMPT. This control should not produce the same cellular effects. If it does, it points strongly to an off-target mechanism or non-specific compound toxicity.[5]
-
Chemical Proteomics: For a comprehensive, unbiased view of all cellular targets, techniques like chemical proteomics can be employed. These methods use a tagged version of the compound to pull down and identify all interacting proteins via mass spectrometry.[5][7][8]
-
Target Engagement Assays: To definitively prove that the compound binds to NAMPT inside the cell, a target engagement assay is recommended.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the change in thermal stability of a protein upon ligand binding.
References
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
Patsnap Synapse. (2025). What NAMPT inhibitors are in clinical trials currently? Retrieved from [Link]
-
Oh, K., et al. (2023). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]
-
Gu, S., et al. (2022). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Molecules. Retrieved from [Link]
-
Audrito, V., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Chemistry. Retrieved from [Link]
-
Khan, I., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology. Retrieved from [Link]
-
Wang, D., et al. (2020). Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). RSC Chemical Biology. Retrieved from [Link]
-
Amacher, D. E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]
-
Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736874, 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. Retrieved from [Link]
-
CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600044, 4,6-Dichloronicotinamide. Retrieved from [Link]
-
Ali, Z., et al. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences. Retrieved from [Link]
-
Lee, H., et al. (2024). Target protein identification in live cells and organisms with a non-diffusive proximity tagging system. eLife. Retrieved from [Link]
-
Casida, J. E., & Durkin, K. A. (2017). Molecular Mechanism of Action of Neonicotinoid Insecticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Global Health Journal. Retrieved from [Link]
-
Van Voorhis, W. C., et al. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Titov, D. V., & Liu, J. O. (2012). Identification and validation of protein targets of bioactive small molecules. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Barciszewska, A. M., et al. (2019). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Cellular & Molecular Biology Letters. Retrieved from [Link]
-
Wang, Y., et al. (2023). Application of PROTACs in Target Identification and Target Validation. Pharmaceuticals. Retrieved from [Link]
-
Scott, J. D., & Mennen, S. M. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Ohana, R. F., et al. (2015). Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. ACS Chemical Biology. Retrieved from [Link]
-
Titov, D. V., & Liu, J. O. (2012). Identification and validation of protein targets of bioactive small molecules. PubMed. Retrieved from [Link]
-
Ohana, R. F., et al. (2015). Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. Semantic Scholar. Retrieved from [Link]
-
Dhama, K., et al. (2021). Human cell receptors: potential drug targets to combat COVID-19. Human Vaccines & Immunotherapeutics. Retrieved from [Link]
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- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. | Semantic Scholar [semanticscholar.org]
identifying and mitigating artifacts in 2,6-Dichloronicotinamide screening assays
Welcome to the technical support center for researchers utilizing 2,6-Dichloronicotinamide and its analogs in screening assays. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges, ensuring the integrity and success of your drug discovery efforts. As researchers increasingly explore the therapeutic potential of nicotinamide analogs, particularly in the realms of kinase and metabolic enzyme modulation, a nuanced understanding of potential assay artifacts is critical for accurate hit identification and validation.
This resource moves beyond generic protocols to offer insights grounded in the specific chemical properties of this compound and the common assay platforms in which it is likely to be screened. We will delve into the causality behind experimental artifacts and provide robust, self-validating protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the likely biological targets for this compound in our screening campaigns?
Based on the structural class of this compound, it is plausible that this compound and its analogs are being investigated as modulators of:
-
Protein Kinases: The nicotinamide scaffold is a common feature in many kinase inhibitors. A related compound, 2,6-dichloroisonicotinic acid, has been shown to inhibit a protein kinase in tobacco.[1] Therefore, it is highly probable that this compound is being screened for its effect on various protein kinases, which are pivotal regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1][2][3][4]
-
NAD+/NADH-Dependent Enzymes: As a nicotinamide analog, this compound could interfere with the binding or turnover of the NAD+/NADH cofactor in a wide range of metabolic enzymes, such as dehydrogenases and oxidoreductases.[5][6][7]
Understanding the likely target class is the first step in anticipating and troubleshooting potential assay artifacts.
Q2: We are observing a high number of hits in our primary fluorescence-based kinase assay with this compound. How can we differentiate true inhibitors from false positives?
A high hit rate in fluorescence-based assays is a common challenge. Several factors could be at play:
-
Compound Autofluorescence: this compound, like many heterocyclic compounds, may possess intrinsic fluorescent properties that can interfere with the assay signal.
-
Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of the assay's fluorophore, leading to a false-positive signal.
-
Non-Specific Inhibition: At higher concentrations, compounds can form aggregates that sequester the enzyme or substrate, leading to apparent inhibition.
It is crucial to perform a series of counter-screens and orthogonal assays to triage these initial hits.
Q3: Our team is using a luciferase-based reporter assay to assess the downstream effects of our target kinase. Could this compound interfere with this system?
Yes, interference with luciferase reporters is a well-documented artifact in high-throughput screening.[8] Compounds can directly inhibit the luciferase enzyme, leading to a decrease in signal that is independent of the intended biological target. This can be particularly misleading in assays where a decrease in signal is interpreted as a positive result. A direct luciferase inhibition counter-assay is essential to rule out this artifact.
Q4: We are working with an NAD+-dependent dehydrogenase and see inhibition by this compound. How can we be sure this is not an artifact of the assay format?
In assays monitoring the change in NADH fluorescence or absorbance, several artifacts can mimic true inhibition:
-
Compound Interference with NADH Signal: The compound may absorb light at the excitation or emission wavelengths of NADH (typically ~340 nm excitation and ~460 nm emission), leading to quenching of the signal.
-
Redox Cycling: Some compounds can undergo redox cycling, leading to the non-enzymatic oxidation of NADH, which would appear as inhibition.
To validate hits from such assays, it is recommended to use an orthogonal assay with a different detection method, such as mass spectrometry, to directly measure substrate turnover.
Troubleshooting Guides
This section provides detailed protocols to identify and mitigate common artifacts encountered when screening this compound and related compounds.
Issue 1: Suspected Compound Autofluorescence or Quenching
Symptoms:
-
High background signal in the absence of enzyme or substrate.
-
A dose-dependent decrease in signal in a fluorescence-based assay that does not correlate with enzyme activity.
Workflow for Identification and Mitigation:
Caption: Workflow to diagnose and mitigate fluorescence interference.
Detailed Protocol: Compound Interference Assay
-
Preparation: Prepare a dilution series of this compound in the same assay buffer used for the primary screen.
-
Incubation: In a microplate, add the compound dilutions to wells containing the assay buffer and the fluorescent probe (e.g., a phosphorylated peptide labeled with a fluorophore) at the same concentration used in the primary assay. Do not add the enzyme.
-
Measurement: Read the fluorescence at the same excitation and emission wavelengths used in the primary assay.
-
Analysis: A dose-dependent increase in fluorescence indicates autofluorescence, while a dose-dependent decrease suggests quenching.
Issue 2: Potential Non-Specific Inhibition due to Compound Aggregation
Symptoms:
-
Inhibition is observed across multiple, unrelated enzyme assays.
-
The dose-response curve is steep and often has a "hilly" appearance.
-
Inhibition is sensitive to the concentration of detergent in the assay buffer.
Workflow for Identification and Mitigation:
Caption: Workflow for identifying and mitigating compound aggregation.
Detailed Protocol: Detergent Titration Assay
-
Preparation: Prepare assay buffers containing a range of a non-ionic detergent concentrations (e.g., 0%, 0.001%, 0.01%, and 0.1% Triton X-100).
-
Dose-Response: For each detergent concentration, perform a full dose-response curve for this compound against the target enzyme.
-
Analysis: If the compound is an aggregator, you will observe a significant rightward shift in the IC50 value as the detergent concentration increases. This is because the detergent helps to solubilize the aggregates.
Issue 3: Interference with Luciferase Reporter Systems
Symptoms:
-
A compound shows activity in a cell-based reporter assay but is inactive in a biochemical assay for the upstream target.
Workflow for Identification and Mitigation:
Caption: Workflow for identifying luciferase interference.
Detailed Protocol: Luciferase Counter-Screen
-
Preparation: Obtain a commercially available purified firefly luciferase enzyme and its substrate, luciferin.
-
Assay: In a white, opaque microplate, add a dilution series of this compound to the assay buffer. Add the luciferase enzyme and allow it to equilibrate.
-
Initiate Reaction: Add the luciferin substrate to initiate the luminescent reaction.
-
Measurement: Immediately read the luminescence signal.
-
Analysis: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.
Data Presentation: A Guide to Orthogonal Assays
To build a robust case for a true hit, it is essential to confirm its activity in multiple, mechanistically distinct assays. The table below summarizes common primary assays and recommended orthogonal follow-up assays.
| Primary Assay Type | Potential Artifacts | Recommended Orthogonal Assay | Rationale for Orthogonal Choice |
| Fluorescence Polarization (FP) Kinase Assay | Autofluorescence, Quenching | Luminescent Kinase Assay (e.g., ADP-Glo™) | Measures ATP consumption, a different readout from the primary assay. Less susceptible to fluorescence interference. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay | Autofluorescence, Quenching, Light Scatter | Radiometric Kinase Assay (³³P-ATP) | The "gold standard" for kinase assays. Directly measures the incorporation of a radiolabeled phosphate group onto the substrate. |
| Luciferase-Based Reporter Assay | Direct Luciferase Inhibition, Cytotoxicity | Western Blot for Phosphorylated Substrate | Directly measures the phosphorylation of the downstream target in the cell, confirming on-target engagement. |
| NADH Absorbance/Fluorescence Dehydrogenase Assay | Signal Quenching, Redox Cycling | LC-MS/MS-Based Substrate Depletion Assay | Directly measures the consumption of the substrate and the formation of the product, providing an unambiguous readout of enzyme activity. |
Concluding Remarks
The successful identification of novel therapeutic agents requires a rigorous and proactive approach to identifying and mitigating assay artifacts. For compounds like this compound, which are likely to be screened against common drug target classes such as kinases and NAD+/NADH-dependent enzymes, a well-defined strategy for hit validation is paramount. By employing the troubleshooting guides and orthogonal assay strategies outlined in this technical support center, researchers can enhance the quality and reliability of their screening data, ultimately accelerating the journey from hit to lead.
References
-
Identification of a 2,6-dichloroisonicotinic-acid-sensitive protein kinase from tobacco by affinity chromatography on benzothiadiazole-sepharose and NIM-metal chelate adsorbent. PubMed. Available at: [Link]
-
What Makes a Kinase Assay Reliable for Screening Inhibitors. BellBrook Labs. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Bentham Science. Available at: [Link]
-
Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. PubMed Central. Available at: [Link]
-
Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. ResearchGate. Available at: [Link]
-
Assays for NAD + -Dependent Reactions and NAD + Metabolites. PubMed. Available at: [Link]
-
Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. PubMed Central. Available at: [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. NAD/NADH Assay Kit, MAK468, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solution Stability of 2,6-Dichloronicotinamide
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support guide for 2,6-Dichloronicotinamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of this compound in solution. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to troubleshoot issues and proactively design robust, reproducible experiments.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental chemical reasons behind the degradation of this compound in solution. Understanding these core mechanisms is the first step toward effective stabilization.
Q1: What is the primary cause of this compound degradation in solution?
The primary degradation pathway for this compound is the hydrolysis of its amide bond.[1][2] The amide bond, while generally stable, is the most reactive site on the molecule under common aqueous experimental conditions.[3] This reaction involves the cleavage of the carbon-nitrogen bond by water, resulting in the formation of 2,6-Dichloronicotinic acid and ammonia. This is a common degradation mechanism for many pharmaceutical compounds containing an amide group.[4]
Q2: How does pH influence this degradation?
The rate of amide hydrolysis is highly dependent on pH. The reaction can be catalyzed by both acid and base.[5][6]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the amide is protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.
-
Base-Catalyzed Hydrolysis: Under basic conditions (high pH), a hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This is often the more aggressive pathway for amide degradation.[7]
For many nicotinamide-related compounds, stability is greatest in the slightly acidic to neutral pH range. Extreme pH values in either direction will significantly accelerate degradation.[7][8]
Visualizing the Primary Degradation Pathway
Caption: Primary hydrolytic degradation of this compound.
Q3: Do the two chlorine atoms on the pyridine ring affect stability?
Yes, they do. Chlorine is an electron-withdrawing atom. The presence of two chlorine atoms on the pyridine ring makes the ring electron-deficient. This electronic effect can influence the adjacent amide group, potentially making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack and subsequent hydrolysis.
Section 2: Troubleshooting Guide for Common Stability Issues
This section is formatted to help you diagnose and resolve specific problems you may encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Rapid loss of parent compound immediately after dissolution. | Incorrect pH of Solvent: The most common cause is using an unbuffered solvent (e.g., pure water) or a solvent that is too acidic or alkaline. The pH of deionized water can vary and is often slightly acidic due to dissolved CO₂. | 1. Measure the pH of your solvent or final solution immediately.[8] 2. Use a Buffer: Prepare your solution using a pre-determined, stable buffer system (see Section 3, Q1). A citrate or acetate buffer (for acidic range) or a phosphate buffer (for near-neutral range) is a good starting point. |
| A new, more polar peak appears in the HPLC chromatogram over time. | Hydrolytic Degradation: This new peak is very likely the primary degradant, 2,6-Dichloronicotinic acid, which is more polar than the parent amide. | 1. Confirm Identity: If a standard is available, spike a degraded sample with 2,6-Dichloronicotinic acid to confirm peak identity by co-elution. 2. Use LC-MS: If no standard is available, use LC-MS to confirm the mass of the degradant peak.[9][10] The expected mass will correspond to 2,6-Dichloronicotinic acid. |
| Precipitation or cloudiness forms in the solution upon storage. | Poor Solubility at Target pH: The solubility of both the parent compound and its degradants can be pH-dependent. The formation of the less soluble 2,6-Dichloronicotinic acid could lead to precipitation. Buffer Incompatibility: The chosen buffer salts may be precipitating at the storage temperature (e.g., phosphate buffers at low temperatures). | 1. Check Solubility: Determine the solubility of this compound at different pH values. 2. Change Buffer System: Select a buffer that is known to remain soluble at your intended storage temperature. 3. Consider Co-solvents: If compatible with your experimental system, adding a small percentage of an organic co-solvent like DMSO or ethanol can improve solubility. |
| Inconsistent results and poor reproducibility between experiments. | Inconsistent Solution Preparation/Storage: Variations in solution age, storage temperature, exposure to light, and pH can all lead to different levels of degradation. | 1. Standardize Protocols: Always prepare fresh solutions for critical experiments. If storage is necessary, aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[11] 2. Control Storage Conditions: Store all solutions consistently at a validated temperature, protected from light using amber vials or by wrapping in foil. |
Troubleshooting Workflow Diagram
Caption: Decision workflow for troubleshooting unexpected degradation.
Section 3: FAQs - Proactive Stabilization Strategies
This section provides answers to frequently asked questions, helping you to design experiments that prevent degradation from the start.
Q1: What is the optimal pH and which buffers should I use for this compound solutions?
While the exact optimal pH for this compound must be determined experimentally, data from related nicotinamide compounds suggest that a slightly acidic pH (around 4-6) is often optimal for stability.[7][8] It is critical to use a buffer to maintain this pH.
| Buffer System | pKa | Useful pH Range | Comments |
| Citrate Buffer | 3.13, 4.76, 6.40 | 3.0 - 6.2 | Excellent choice for the acidic range. Good buffering capacity. |
| Acetate Buffer | 4.76 | 3.8 - 5.8 | Common and effective choice for the acidic range. |
| Phosphate Buffer (PBS) | 2.15, 7.20, 12.35 | 6.2 - 8.2 | Good for near-neutral pH, but be aware that degradation may be faster than in acidic buffers. Can precipitate at low temperatures. |
| Tris Buffer | 8.06 | 7.5 - 9.0 | Use with caution. Generally not recommended as its amine group can be reactive and the pH range is likely to promote base-catalyzed hydrolysis.[12] |
Recommendation: Start by evaluating stability in a citrate or acetate buffer at pH 5.0.
Q2: How should I prepare and store stock solutions to maximize their shelf-life?
-
Use a High-Quality Solvent/Buffer: Prepare the stock solution in your chosen stability-optimized buffer or, if required for solubility, in a non-aqueous solvent like DMSO.
-
Concentration: Prepare a concentrated stock solution so that the final dilution into your experimental medium has a minimal effect on the final pH.
-
Filtration: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.
-
Aliquoting: Dispense the stock solution into single-use, sterile amber glass or polypropylene vials. This prevents contamination and avoids repeated freeze-thaw cycles which can accelerate degradation.[11]
-
Storage Temperature: Store aliquots at -20°C or -80°C for long-term storage. For short-term use (a few days), storage at 2-8°C may be acceptable, but this must be validated by a stability study.
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent/buffer, preparation date, and expiry date.
Q3: Besides pH and temperature, what other factors should I control?
-
Light Exposure: Aromatic heterocyclic compounds can be susceptible to photodegradation.[13] Always handle and store solutions in a way that minimizes light exposure. Use amber vials or wrap containers in aluminum foil.
-
Oxidation: While amide hydrolysis is the primary concern, oxidation is a common degradation pathway for many molecules.[14] If your application is sensitive, consider de-gassing your buffer and flushing the headspace of your vials with an inert gas like argon or nitrogen before sealing.
Section 4: Key Experimental Protocols
Here we provide detailed, self-validating protocols for key workflows related to ensuring the stability of this compound.
Protocol 4.1: pH Screening for Optimal Stability
Objective: To determine the pH at which this compound exhibits the highest stability in an aqueous solution.
Materials:
-
This compound
-
Buffer stock solutions (e.g., 0.1 M Citrate, 0.1 M Phosphate) covering a pH range from 4.0 to 8.0 in 1.0 pH unit increments.
-
Calibrated pH meter
-
HPLC system with a C18 column
-
Amber HPLC vials
Procedure:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
In separate amber vials, dilute the stock solution to a final concentration (e.g., 100 µg/mL) in each of the prepared buffers (pH 4.0, 5.0, 6.0, 7.0, 8.0).
-
Immediately after preparation, take an aliquot from each vial for T=0 (time zero) analysis.
-
Inject each T=0 sample onto the HPLC system and record the peak area of the parent compound.
-
Store the vials at a controlled, elevated temperature (e.g., 40°C) to accelerate degradation.
-
At specified time points (e.g., 24, 48, 72, 168 hours), remove the vials from storage, allow them to cool to room temperature, and analyze by HPLC.
-
Data Analysis: For each pH, calculate the percentage of this compound remaining at each time point relative to its T=0 peak area. Plot the % remaining vs. time for each pH. The pH that shows the slowest rate of decline is the most stable.
Protocol 4.2: Conducting a Forced Degradation Study
Objective: To intentionally degrade this compound to identify potential degradation products and to qualify an analytical method as "stability-indicating."[14][15]
Materials:
-
This compound
-
0.1 M HCl (acid hydrolysis)
-
0.1 M NaOH (base hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂) (oxidative degradation)
-
UV lamp (photolytic degradation)
-
Oven (thermal degradation)
-
HPLC-MS system
Procedure:
-
Prepare five separate solutions of this compound (e.g., 1 mg/mL).
-
Acid Stress: Add 0.1 M HCl. Heat at 60°C for 2-8 hours.
-
Base Stress: Add 0.1 M NaOH. Keep at room temperature for 1-4 hours (base hydrolysis is often faster).
-
Oxidative Stress: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Keep one solution in an oven at 80°C for 48 hours.
-
Photolytic Stress: Expose one solution to a high-intensity UV light source for 24 hours, alongside a control sample wrapped in foil.
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable HPLC-UV and HPLC-MS method.
-
Evaluation: The goal is to achieve 10-20% degradation of the parent compound.[15] The analytical method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak. The MS data will help in identifying the structures of the degradants.
General Stability Study Workflow
Caption: Experimental workflow for a comprehensive stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 9. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biomedres.us [biomedres.us]
- 15. biopharminternational.com [biopharminternational.com]
dealing with 2,6-Dichloronicotinamide precipitation in aqueous solutions
A Guide to Preventing and Resolving Precipitation in Aqueous Solutions
Welcome to the technical support guide for 2,6-Dichloronicotinamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility and precipitation of this compound in aqueous environments. As Senior Application Scientists, we have consolidated field-proven insights and fundamental physicochemical principles to help you navigate these common experimental hurdles.
Section 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the fundamental properties of this compound that govern its behavior in solution.
Q1: Why is this compound so poorly soluble in water?
A: The poor aqueous solubility of this compound stems from its molecular structure. While the parent molecule, nicotinamide, is quite water-soluble (50 g/100 ml)[1], the addition of two chlorine atoms to the pyridine ring drastically alters its properties. These chlorine atoms increase the molecule's lipophilicity (tendency to dissolve in fats and oils) and reduce its ability to form favorable hydrogen bonds with water. Consequently, the molecule prefers to self-associate and precipitate out of aqueous solutions rather than remain solvated by water molecules.
Q2: I know nicotinamide is a weak base. Does pH affect this compound solubility?
A: Yes, but perhaps not as effectively as one might hope. The solubility of many pyridine-containing compounds is pH-dependent due to the basicity of the pyridine ring nitrogen. By lowering the pH, this nitrogen can be protonated, creating a positively charged, more polar species that is significantly more soluble in water.
However, the two electron-withdrawing chlorine atoms on this compound substantially decrease the basicity of the pyridine nitrogen. For comparison, the pKa of the pyridine nitrogen in nicotinamide is approximately 3.35.[1] The pKa for this compound is predicted to be significantly lower, likely in the range of 2.0-3.0. According to the Henderson-Hasselbalch equation, to achieve significant protonation and enhance solubility, the pH of the solution would need to be lowered to a value of 2.0 or less.[2][3][4] Such acidic conditions are often incompatible with biological experiments and can risk hydrolysis of the amide group.[5]
Q3: What are the best starting solvents for making a stock solution?
A: Given its low aqueous solubility, a concentrated stock solution must first be prepared in an organic solvent. The most common and effective choices are polar aprotic solvents.
-
Dimethyl Sulfoxide (DMSO): This is the most widely recommended solvent for dissolving hydrophobic compounds for use in biological assays due to its high solvating power.[6][7]
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is an excellent solvent for many poorly soluble organic compounds.
-
Ethanol: While it can be used, its solvating power for this compound may be lower than DMSO, potentially limiting the maximum achievable stock concentration.[8][9]
It is crucial to ensure the compound is fully dissolved in the organic stock solution before any dilution into an aqueous medium is attempted.
Section 2: Troubleshooting Guide - Resolving Precipitation Events
This guide provides a systematic approach to diagnosing and solving precipitation issues you may encounter during your experiments.
Problem: My this compound powder will not dissolve in my aqueous buffer.
-
Diagnosis: This is expected behavior. Direct dissolution of this compound in aqueous media is generally unsuccessful due to its high lipophilicity.
-
Solution: You must first prepare a concentrated stock solution in an appropriate organic solvent like DMSO. Please see Protocol 1 for detailed steps.
Problem: I see a precipitate immediately after diluting my clear DMSO stock solution into my cell culture medium or buffer.
-
Diagnosis: This is a classic problem known as "crashing out." When the highly concentrated DMSO stock is introduced into the aqueous environment, the local concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to rapidly precipitate.[10] The organic solvent is miscible with the water, but the compound is not.
-
Solution 1: Modify the Dilution Technique. The order and speed of addition are critical. Instead of adding the small volume of DMSO stock directly to the large volume of aqueous buffer, reverse the process. Add the aqueous buffer dropwise to the DMSO stock while vortexing or stirring vigorously. This "slow dilution" method maintains a higher organic solvent ratio for longer, allowing for a more gradual transition that can prevent precipitation.[11] See Protocol 2 for a detailed workflow.
-
Solution 2: Reduce the Final Concentration. The concentration you are targeting may simply be too high for the compound's aqueous solubility limit, even with a co-solvent. Try performing a serial dilution to determine the maximum achievable concentration in your final assay medium without precipitation.
-
Solution 3: Check Your Final DMSO Concentration. Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) to minimize both precipitation risk and potential solvent-induced artifacts or toxicity in your experiment.[12][13]
Problem: My solution is clear initially but becomes cloudy or shows precipitate after some time (e.g., during incubation).
-
Diagnosis: This suggests a delayed precipitation or potential instability. Several factors could be at play.
-
Solution 1: Temperature Effects. Changes in temperature can cause precipitation. For instance, a solution prepared at room temperature might precipitate when moved to a 37°C incubator or, conversely, when stored at 4°C.[14][15] Ensure all components are equilibrated to the final experimental temperature before mixing.
-
Solution 2: Buffer Components Interaction. Components in complex media (like salts, phosphates, or proteins in serum) can interact with your compound, reducing its solubility over time.[14] If possible, test the solubility in a simpler buffer (e.g., PBS) to see if the issue persists. If the problem only occurs in complex media, you may need to employ advanced solubilization techniques (see Section 3).
-
Solution 3: pH Instability. If your buffer's pH shifts during the experiment (e.g., due to cellular metabolism), it could affect the compound's solubility. Ensure your buffer has sufficient capacity to maintain a stable pH.
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing precipitation issues.
Caption: A workflow for troubleshooting this compound precipitation.
Section 3: Experimental Protocols & Advanced Strategies
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution, which is the essential first step.
-
Calculate Mass: Determine the mass of this compound required to make your desired volume and concentration (e.g., 10 mM or 50 mM).
-
Weigh Compound: Accurately weigh the compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure it is completely clear with no suspended particles.
-
Gentle Warming (Optional): If dissolution is slow, you may gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. Always allow the solution to return to room temperature before use.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution (Co-solvent "Slow Dilution" Method)
This method is critical for preventing the compound from precipitating upon dilution into your final aqueous medium.[11]
-
Dispense Stock: In a sterile tube, place the required volume of your clear this compound DMSO stock solution.
-
Prepare Buffer: Have your final aqueous buffer or cell culture medium ready, ideally equilibrated to the experimental temperature.
-
Initiate Stirring: Place the tube with the DMSO stock on a vortexer at a medium speed or use a small stir bar.
-
Add Buffer Dropwise: Using a pipette, add the aqueous buffer to the DMSO stock very slowly, one drop at a time, especially for the first 10-20% of the volume. Ensure each drop is fully incorporated before adding the next.
-
Complete Dilution: Once the initial dilution is complete and the solution remains clear, you can gradually increase the rate of addition for the remaining volume of the buffer.
-
Final Inspection: After all the buffer has been added, vortex briefly and visually inspect the final solution to ensure it is clear.
Advanced Strategy: pH Modification
As discussed, this method is less likely to be effective or compatible with biological systems for this compound. However, if your experimental system can tolerate a low pH, this approach can be tested.
Caption: Relationship between pH and the solubility of this compound.
To attempt this, you would prepare your aqueous buffer at a pH at least 1-2 units below the estimated pKa of the pyridine nitrogen (~2.0-3.0). For example, a buffer at pH 1.5. Then, use the "slow dilution" method described in Protocol 2 to dilute your DMSO stock into this acidic buffer. Caution: Always verify that the compound is stable at this low pH and that the pH is compatible with your downstream application.
Section 4: Data Summary & Visual Guides
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | LogP | pKa (Pyridine Nitrogen) | Aqueous Solubility |
| Nicotinamide | 122.12 | -0.37[16] | ~3.35[1] | High (50 g/100 mL)[1] |
| This compound | 191.01 | >1.0 (Predicted) | ~2.0 - 3.0 (Estimated) | Very Low |
| 2,6-Dichloroisonicotinic Acid | 192.00 | 2.3 (Predicted)[17] | 2.63 (Predicted Acid pKa)[18] | Insoluble[18] |
Note: Experimental data for this compound is limited. Values are estimated based on the properties of structurally similar compounds.
Table 2: Recommended Maximum Final Concentrations of Co-solvents in Cell-Based Assays
Using a co-solvent is often necessary, but it's crucial to minimize its concentration in the final experimental volume to avoid cellular toxicity or off-target effects.
| Co-solvent | Recommended Max. Final Conc. | Notes |
| DMSO | ≤ 0.5% | Most common choice. Some cell lines are sensitive even at 0.5%. Always include a vehicle control with the same final DMSO concentration.[13] |
| Ethanol | ≤ 0.5% | Can be less toxic than DMSO for some cells but is also generally a weaker solvent for highly lipophilic compounds.[19][20][21] |
| PEG 400 | ≤ 1.0% | Polyethylene glycol 400 can be a useful co-solvent, but its viscosity can be a factor. |
| Surfactants (e.g., Tween® 80) | ≤ 0.1% | Can aid solubility by forming micelles but can also interfere with cell membranes and assays. Use with caution.[19][22] |
References
- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK, 3(4), 359-362.
- (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Nicotinamide - Solubility of Things. Solubilityofthings.com.
- Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. (2021).
- Nicotinamide. (2020). Sciencemadness Wiki.
- Study of pH-dependent solubility of organic bases.
- Henderson-Hasselbalch equation – An ABC of PK/PD.
- Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. (2017). Semantic Scholar.
- Nicotinamide | C6H6N2O.
- Amides: Structure, Properties, and Reactions. Solubility of Things.
- Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- View of Application of the Henderson-Hasselbalch Equation to Solubility Determin
- improving the solubility of mollicellin H for bioassays. Benchchem.
- Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2016). Research Journal of Pharmacognosy.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2016).
- On the pH dependence of amide proton exchange rates in proteins. (1995).
- The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). The Royal Society of Chemistry.
- The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019).
- NSC745887 precipit
- 2,6-Dichloroisonicotinic acid CAS#: 5398-44-7. ChemicalBook.
- 2,6-Dichloro-4-(trifluoromethyl)nicotinamide | C7H3Cl2F3N2O.
- How can I avoid precipitation of a substance after adding DMEM?. (2014).
- Precipitation in cell culture medium?. (2019).
- 4,6-Dichloronicotinamide | C6H4Cl2N2O.
- 2,6-Dichloronicotinic acid | C6H3Cl2NO2.
- Common Cell Culture Problems: Precipit
- 62068-78-4|this compound. BLD Pharm.
- Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Bioc
- Solubility of drugs in ethanol and dmso. (2021).
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Elabscience.
- (PDF) Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2021).
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008).
- 2,6-Dichloronicotinic acid, 98+%. Thermo Scientific Chemicals.
- dealing with 6-Sulfamoylnicotinamide precipit
- 4,6-Dichloronicotinic acid. HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD.
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2017).
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu.
- Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF.
- Solubility of compounds slightly soluble or insoluble in DMSO?. (2016).
- pKa Data Compiled by R. Williams.
- 848498-98-6(2,6-dichloro-N-methoxy-N-methylisonicotinamide) Product Description. ChemicalBook.
- Considerations regarding use of solvents in in vitro cell based assays. (2012).
- How to make DCPIP( 2,6 Dichloro-phenolindophenol) solution? Or how to dissolve DCPIP sodium salt?. (2022).
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Technical Support Center: Best Practices for Preparing 2,6-Dichloronicotinamide Stock Solutions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the preparation, storage, and troubleshooting of 2,6-Dichloronicotinamide stock solutions. Adherence to these best practices is crucial for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most biological research applications, anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] Water is generally not suitable for initial solubilization as many organic compounds, including this compound, have poor solubility or may degrade in aqueous solutions.[2]
Q2: What is a suitable concentration for a stock solution?
A2: Preparing a concentrated stock solution, such as 10 mM, is common practice. This allows for subsequent dilution into your experimental medium to achieve the desired final concentration.[3] The goal is to minimize the final concentration of the organic solvent (e.g., DMSO) in your assay, which is typically kept below 0.5% to avoid cytotoxic effects.[1][4]
Q3: How should I properly store this compound, both as a solid and as a stock solution?
A3:
-
Solid Form: Store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[5][6]
-
Stock Solution: For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1][7] This prevents degradation that can be caused by repeated freeze-thaw cycles.[1][8]
Q4: Can I store my working solutions in an aqueous buffer?
A4: It is not recommended. Many small molecules, including potentially this compound, can have limited stability in aqueous solutions.[2] Always prepare fresh working solutions from your frozen DMSO stock on the day of the experiment.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and use of this compound solutions.
Issue 1: The compound is not dissolving in the solvent.
-
Potential Cause: The compound may have low solubility in the chosen solvent, or the solvent may have absorbed moisture, which can affect solubility.[7]
-
Troubleshooting Steps:
Issue 2: The compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer.
-
Potential Cause: This is a frequent challenge with hydrophobic compounds.[4] The compound's concentration has likely exceeded its solubility limit in the aqueous medium.[1][4]
-
Troubleshooting Steps:
-
Further Dilution in DMSO: Before adding to the aqueous buffer, perform an intermediate dilution of your stock solution in DMSO.[2]
-
Slow Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or pipetting to mix.[7]
-
Optimize Final DMSO Concentration: While aiming for a low final DMSO concentration, a slightly higher percentage (up to 0.5%) may be necessary to maintain solubility.[4] Always include a vehicle control with the same DMSO concentration in your experiment.[2][4]
-
Adjust Buffer pH: The solubility of some compounds can be dependent on the pH of the buffer.[4]
-
Issue 3: I am observing inconsistent results between experiments.
-
Potential Cause: This can stem from compound degradation due to improper storage or inaccuracies in the stock solution concentration.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, always aliquot your stock solution into single-use vials after preparation.[1]
-
Verify Stock Concentration: If you have access to analytical equipment like a spectrophotometer, you can verify the concentration of your stock solution using Beer's law (A = εbc).[2]
-
Proper Handling: Ensure the solid compound and stock solutions are handled according to safety data sheet (SDS) recommendations, including the use of personal protective equipment.[5][6]
-
Issue 4: The solid compound appears discolored or clumpy.
-
Potential Cause: This may indicate that the compound has degraded due to exposure to moisture or light.
-
Troubleshooting Steps:
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Sterile, amber, or light-protecting vials
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound. For example, for 1 mL of a 10 mM solution, you would weigh out the appropriate mass based on its molecular weight.
-
Dissolving: Add the weighed compound to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.[7]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.[1][7]
Table 1: Example Calculations for Stock Solution Preparation
| Desired Stock Concentration | Volume of DMSO | Mass of this compound (MW: 191.01 g/mol ) |
| 10 mM | 1 mL | 1.91 mg |
| 20 mM | 1 mL | 3.82 mg |
| 50 mM | 1 mL | 9.55 mg |
Workflow Diagram: From Solid Compound to Working Solution
Caption: A workflow for the proper preparation and use of this compound solutions.
References
Technical Support Center: Mitigating Autofluorescence of 2,6-Dichloronicotinamide
Welcome to the technical support guide for addressing challenges associated with 2,6-Dichloronicotinamide in fluorescence-based imaging assays. This resource is designed for researchers, scientists, and drug development professionals who are encountering confounding background signals in their experiments. Here, we provide in-depth, field-proven insights and validated protocols to help you diagnose, troubleshoot, and resolve issues related to autofluorescence.
Introduction: The Challenge of Small Molecule Autofluorescence
Small-molecule compounds are central to drug discovery and chemical biology. However, their intrinsic properties can sometimes interfere with common assay technologies. This compound, like many heterocyclic compounds, has the potential to generate autofluorescence, a phenomenon where a substance glows, or fluoresces, without the introduction of an external fluorescent label.[1][2] This intrinsic signal can create a high background, masking the true signal from your fluorescent probes and leading to a poor signal-to-noise ratio, complicating data interpretation and potentially producing false-positive results.[2][3]
This guide provides a logical, step-by-step framework for identifying the source of your background fluorescence and implementing effective solutions, from simple experimental adjustments to advanced image processing techniques.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence, and why is it a problem?
A: Autofluorescence is the natural fluorescence emitted by various biological structures or synthetic compounds when they absorb light.[1][4] In cell-based assays, common sources include endogenous molecules like NADH, collagen, and elastin, as well as components of the cell culture media like phenol red and riboflavin.[1][3][5] Fixation with aldehydes (e.g., formaldehyde) can also create fluorescent products.[4][6]
This becomes a significant problem when the autofluorescence emission spectrum overlaps with that of your intended fluorescent reporter (e.g., GFP, Alexa Fluor™ 488). The unwanted background signal can obscure the specific signal from your probe, drastically reducing the sensitivity and reliability of your assay.[1][3]
Q2: Is this compound itself fluorescent, or is the issue coming from my cells?
A: This is the critical first question to answer. While certain structural motifs in small molecules can lead to fluorescence, the observed signal is often a combination of compound autofluorescence and cellular autofluorescence, which may be altered by the compound's metabolic effects.[2] For example, cellular metabolism changes can alter the concentration of intrinsically fluorescent molecules like NADH.[2] The only way to be certain is to perform a systematic control experiment.
We strongly recommend running the experiment outlined in Protocol 1 to definitively pinpoint the source of the unwanted signal. This involves comparing unstained cells, vehicle-treated cells, and compound-treated cells.
Q3: I've confirmed the background is from the compound. What are the first steps I should take?
A: Once you've isolated the compound as a significant source of autofluorescence, you can take several immediate steps:
-
Optimize Compound Concentration: Determine the lowest effective concentration of this compound for your biological question. A simple dose-response experiment can reveal a concentration that minimizes autofluorescence while still achieving the desired biological effect.
-
Review Your Assay Medium: Cell culture media components are a major source of background. Switch to a phenol red-free medium for your imaging experiments.[3][7] If possible, also use a buffer solution like PBS or a low-fluorescence medium (e.g., FluoroBrite™) during the final imaging step.[7]
-
Select a Better Fluorophore: The simplest and often most effective strategy is to shift your detection to a spectral region where autofluorescence is weaker. Autofluorescence is typically strongest in the blue and green channels.[8][9] Switching to red or, ideally, far-red fluorophores (e.g., those emitting beyond 650 nm) can dramatically improve your signal-to-noise ratio.[5][7][8]
Q4: How can I change my microscope settings to reduce the impact of autofluorescence?
A: Instrumental settings can be optimized to favor your specific signal over the background.
-
Narrow Emission Filters: Use the narrowest bandpass filter possible for your fluorophore. Autofluorescence often has a very broad emission spectrum, so a tighter filter can exclude more of this unwanted light while still capturing the peak emission of your probe.[10]
-
Optimize Exposure Time: Titrate your exposure settings to maximize the signal-to-background ratio.[5] An optimal exposure will capture a strong signal from your probe without saturating the detector with background fluorescence.
-
Confocal Microscopy: If available, use a confocal microscope. The pinhole effectively rejects out-of-focus light, which can significantly reduce background haze and improve image clarity.
Q5: Are there any sample preparation methods to chemically quench or reduce autofluorescence?
A: Yes, several chemical treatments can reduce autofluorescence, particularly that induced by aldehyde fixation.
-
Sodium Borohydride (NaBH₄): This reducing agent is effective at quenching aldehyde-induced autofluorescence by converting fluorescent aldehyde groups to non-fluorescent alcohol groups.[1][8][11] See Protocol 2 for a detailed methodology. Note that this treatment can sometimes have variable effects and should be tested carefully.[8]
-
Commercial Reagents: Several commercial quenching reagents are available, such as Sudan Black B and TrueVIEW™, which are effective against lipofuscin (an age-related pigment) and other sources of autofluorescence.[8][12]
Q6: Can I use software to remove the autofluorescence signal after I've acquired my images?
A: Yes, this is a powerful approach known as spectral unmixing . If you have a spectral imaging system (which captures emission intensity across a range of wavelengths), you can define the specific emission spectrum of the autofluorescence and computationally subtract it from your image.[13][14][15]
The basic principle involves:
-
Imaging an "autofluorescence only" control sample (e.g., cells treated with this compound but without your fluorescent probe).
-
Using this image to generate a "spectral signature" or "fingerprint" of the autofluorescence.[16]
-
Applying an algorithm that removes this specific signature from your fully stained experimental images, isolating the true signal.[13][14][16]
Even without a dedicated spectral detector, some plugins for software like ImageJ/Fiji can perform a simpler version of this, known as channel unmixing or background subtraction, if you have images from multiple channels. See Protocol 3 for a conceptual workflow.
Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve autofluorescence issues.
Caption: Workflow for the diagnostic control experiment (Protocol 1).
Protocol 2: Sodium Borohydride (NaBH₄) Treatment
Use this protocol to reduce autofluorescence caused by aldehyde fixatives like paraformaldehyde (PFA) or glutaraldehyde.
Materials:
-
Sodium Borohydride (NaBH₄) powder
-
Phosphate Buffered Saline (PBS), ice-cold
Methodology:
-
Fix and Permeabilize: Perform your standard fixation (e.g., 4% PFA) and permeabilization (e.g., Triton X-100) steps.
-
Wash: Wash the cells 3 times with PBS.
-
Prepare NaBH₄ Solution: Immediately before use, prepare a 1 mg/mL solution of NaBH₄ in ice-cold PBS. (Warning: NaBH₄ is unstable in aqueous solutions and reacts to produce hydrogen gas. Prepare fresh and handle with care in a ventilated area).
-
Treatment: Add the freshly prepared NaBH₄ solution to your cells and incubate for 10-15 minutes at room temperature. [11]5. Wash Thoroughly: Aspirate the NaBH₄ solution and wash the cells 3 times for 5 minutes each with PBS to remove all traces of the reducing agent.
-
Proceed to Blocking: Continue with your standard immunofluorescence protocol (blocking, antibody incubation, etc.).
Protocol 3: Conceptual Workflow for Spectral Unmixing
This protocol describes the general steps for separating a compound's autofluorescence signal from a specific probe signal. The exact software commands will vary.
Objective: To computationally isolate the signal from a specific fluorophore by removing the spectral contribution of this compound autofluorescence.
Methodology:
-
Acquire Reference Spectra:
-
Prepare a sample of cells treated only with this compound (no fluorescent labels).
-
Using a spectral confocal microscope, perform a "lambda scan" to acquire the full emission spectrum of the compound's autofluorescence. This is your Autofluorescence Reference Spectrum .
-
Prepare a sample stained only with your specific fluorescent probe (e.g., Alexa Fluor™ 488). Acquire its emission spectrum. This is your Probe Reference Spectrum .
-
-
Acquire Experimental Image:
-
On your fully stained experimental sample (cells + compound + probe), acquire a spectral image (also called a "lambda stack" or "hyperstack").
-
-
Perform Linear Unmixing:
-
Open your experimental image in the microscope's analysis software or a program like ImageJ/Fiji with spectral unmixing plugins (e.g., LUMoS). * Provide the software with the reference spectra you collected in Step 1.
-
Run the linear unmixing algorithm. [16]The software will calculate the contribution of each reference spectrum to every pixel in your image.
-
-
Analyze Results:
-
The output will be a set of new images, where each image represents the isolated signal from one of the reference sources. You will have a clean "Probe" channel and a separate "Autofluorescence" channel.
-
Perform all subsequent quantitative analysis on the unmixed "Probe" channel.
-
References
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
-
Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). How to reduce background autofluorescence and improve confocal microscopy images. Retrieved from [Link]
-
Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]
-
Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare. Retrieved from [Link]
-
Southern Biotech. (n.d.). How to Reduce Autofluorescence. Retrieved from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]
-
Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]
-
NIH. (n.d.). SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. Retrieved from [Link]
-
ImageJ/Fiji. (n.d.). LUMoS Spectral Unmixing Fiji/ImageJ Plugin. Retrieved from [Link]
-
Nikon's MicroscopyU. (n.d.). Autofluorescence in Microscopy Literature References. Retrieved from [Link]
-
University of Arizona. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]
-
NCBI. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]
-
Visikol. (2022, March 22). More Autofluorescence Troubleshooting for Tissue Imaging. Retrieved from [Link]
-
Monici, M. (2005). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. Biotechnology Annual Review, 11, 227-256. Retrieved from [Link]
-
Frontiers. (2022, October 26). Affinity probes based on small-molecule inhibitors for tumor imaging. Retrieved from [Link]
-
Thermo Fisher Scientific. (2018, February 5). 1.5 Autofluorescence–Fixed cell imaging: 5 steps for publication-quality images. YouTube. Retrieved from [Link]
Sources
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- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. microscopyfocus.com [microscopyfocus.com]
- 4. Causes of Autofluorescence [visikol.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. labcompare.com [labcompare.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. biotium.com [biotium.com]
- 10. Autofluorescence | Nikon’s MicroscopyU [microscopyu.com]
- 11. youtube.com [youtube.com]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. bio-rad.com [bio-rad.com]
- 15. beckman.com [beckman.com]
- 16. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 2,6-Dichloronicotinamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing 2,6-Dichloronicotinamide. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the emergence of resistance in cell lines. Our goal is to equip you with the foundational knowledge and experimental workflows necessary to diagnose, understand, and overcome resistance, ensuring the continued success of your research.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental principles governing the action of this compound and the primary reasons for both intrinsic and acquired resistance.
Q1: What is the likely mechanism of action for this compound?
A1: Based on its chemical structure as a nicotinamide analog, this compound is predicted to function as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the primary salvage pathway that mammalian cells use to synthesize nicotinamide adenine dinucleotide (NAD+), a coenzyme critical for numerous cellular functions, including metabolism, DNA repair, and cell signaling.[1][2] By inhibiting NAMPT, the compound depletes the intracellular NAD+ pool, leading to an energy crisis and ultimately, cell death, particularly in cancer cells which have a high demand for NAD+.[3][4]
Q2: What is the difference between intrinsic and acquired resistance?
A2: It is crucial to distinguish between these two forms of resistance as the underlying causes and troubleshooting approaches differ significantly.
-
Intrinsic Resistance: This is when cells are unresponsive to the initial treatment with this compound.[5] This often occurs in cell lines that do not heavily rely on the NAMPT-mediated salvage pathway for NAD+ synthesis.
-
Acquired Resistance: This develops after a period of successful treatment.[5] Initially sensitive cells adapt and evolve mechanisms to survive in the presence of the inhibitor. This is a common challenge with targeted anticancer agents.[1][6]
Q3: Can the composition of my cell culture medium affect experimental outcomes?
A3: Absolutely. Standard cell culture media can contain variable amounts of NAD+ precursors that can allow cells to bypass NAMPT inhibition.
-
Nicotinic Acid (NA): The presence of NA in the medium can enable cells with a functional Preiss-Handler pathway (which uses nicotinate phosphoribosyltransferase, or NAPRT) to produce NAD+ and survive, potentially masking the inhibitor's true effect.[5][7]
-
Nicotinamide (NAM): As most NAMPT inhibitors are competitive with NAM, high concentrations of NAM in the medium can outcompete this compound, reducing its apparent potency.[7]
Section 2: Troubleshooting Guide - Diagnosing Resistance
This section provides a structured approach to identifying the molecular underpinnings of resistance observed in your experiments.
Q4: My cells were initially sensitive to this compound but have now stopped responding. What are the likely causes?
A4: This is a classic case of acquired resistance. Cancer cells are highly adaptable, and several mechanisms have been identified for NAMPT inhibitors.[5] The most common are:
-
Upregulation of Compensatory NAD+ Synthesis Pathways: Cells can bypass the NAMPT blockade by upregulating alternative NAD+ production routes.
-
The Preiss-Handler Pathway: Overexpression of Nicotinate Phosphoribosyltransferase (NAPRT) allows cells to synthesize NAD+ from nicotinic acid.[2][5]
-
The de novo Pathway: Increased expression of Quinolinate Phosphoribosyltransferase (QPRT) , a key enzyme in the de novo synthesis pathway from tryptophan, can also confer resistance.[2][3]
-
-
Acquired Mutations in the NAMPT Gene: Mutations within the drug's binding site on the NAMPT enzyme can prevent the inhibitor from binding effectively while preserving the enzyme's ability to produce NAD+.[5][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) , can actively pump the inhibitor out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[1][4]
-
Metabolic Reprogramming: Resistant cells may undergo broader metabolic shifts to adapt to the stress of NAMPT inhibition, such as altering their reliance on specific metabolic pathways.[5][7]
Q5: My cell line doesn't respond to this compound at all, even at high concentrations. Why?
A5: This suggests intrinsic resistance. The most probable cause is that your cell line does not depend on the NAMPT salvage pathway for its NAD+ supply. This is often due to high basal expression of NAPRT, allowing the cells to utilize nicotinic acid from the culture medium via the Preiss-Handler pathway.[5][9]
Troubleshooting Summary Table
| Observation | Probable Cause(s) | Recommended First Steps |
|---|
| Initial sensitivity followed by loss of response | Acquired Resistance: Upregulation of bypass pathways (NAPRT, QPRT), NAMPT mutation, or increased drug efflux (ABCB1).[1][3][5] | 1. Perform qPCR to check mRNA levels of NAMPT, NAPRT, QPRT, and ABCB1. 2. Sequence the NAMPT gene. | | No response from the start of treatment | Intrinsic Resistance: High basal expression of NAPRT.[5][9] | 1. Check baseline mRNA expression of NAPRT in parental cells. 2. Test cell sensitivity in nicotinic acid-free medium. | | Inconsistent results between experiments | Culture Conditions: Variable concentrations of NAD+ precursors (Nicotinic Acid, Nicotinamide) in media.[7] | 1. Standardize media formulation. 2. Consider using dialyzed serum to control for precursor levels. |
Section 3: Experimental Workflows for Characterizing Resistance
Here we provide detailed, step-by-step protocols to investigate the mechanisms outlined above.
Workflow 1: Developing a this compound-Resistant Cell Line
This protocol describes a standard method for generating a resistant cell line model from a sensitive parental line, a crucial first step for studying acquired resistance.[6][10]
-
Determine Parental IC50: First, perform a dose-response assay (e.g., MTT or CellTiter-Glo®) to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in your parental cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Maintain the culture, replacing the drug-containing medium every 2-3 days. The majority of cells will die, but a small population may survive and resume proliferation. Once the cells reach ~70-80% confluency, passage them as usual, maintaining the same drug concentration.
-
Dose Escalation: Once the cells have a stable doubling time at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Allow for Adaptation: At each new concentration, allow the cells to adapt and achieve a stable growth rate before the next dose escalation. This process can take several months.[11]
-
Characterize the Resistant Line: Once a significantly resistant population is established (e.g., growing at 10x the parental IC50), confirm the resistance factor by performing a new dose-response assay comparing the resistant subline to the parental line. Freeze down stocks at various passages.
Workflow 2: Differentiating Between Resistance Mechanisms
This workflow provides a logical sequence of experiments to pinpoint the specific resistance mechanism in your newly developed resistant cell line.
Caption: Experimental workflow for diagnosing the mechanism of resistance.
Step 1: Quantitative PCR (qPCR) for Gene Expression Analysis
-
Objective: To determine if resistance is associated with the upregulation of bypass pathway enzymes or efflux pumps.
-
Methodology:
-
Culture both parental and resistant cells under standard conditions (without the inhibitor for 24-48 hours prior to harvest to assess stable changes).
-
Isolate total RNA from both cell lines.
-
Synthesize cDNA.
-
Perform qPCR using validated primers for NAMPT, NAPRT, QPRT, ABCB1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression in the resistant line relative to the parental line.
-
-
Interpretation:
Step 2: Sanger Sequencing of the NAMPT Gene
-
Objective: To identify point mutations in the NAMPT coding sequence that could interfere with drug binding.
-
Methodology:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Design primers to amplify the entire coding region of the NAMPT gene in overlapping fragments.
-
Perform PCR for each fragment.
-
Purify the PCR products and send them for bidirectional Sanger sequencing.
-
Align the sequences from the resistant cells to the parental cells and a reference sequence to identify any mutations.
-
-
Interpretation: A non-synonymous mutation found only in the resistant line, particularly in a region known to be part of the inhibitor binding pocket, is strong evidence for target-mediated resistance.[5][8]
Common NAMPT Mutations Conferring Resistance
| Mutation | Location/Effect | Reported Cross-Resistance Profile | Reference |
|---|---|---|---|
| H191R | Affects the inhibitor binding site. | High resistance to FK866 and related analogs. | [5][8] |
| D93del | Occurs at the dimer interface of NAMPT. | Confers resistance to FK866. | [5] |
| Q388R | Occurs at the dimer interface of NAMPT. | Confers resistance to FK866. | [5] |
| G217R | Located in the inhibitor's binding pocket. | High resistance to GNE-618. |[2] |
Section 4: Strategies to Overcome Resistance
Once a mechanism has been identified, targeted strategies can be employed to re-sensitize cells to therapy.
Q6: How can I overcome resistance mediated by NAD+ bypass pathways?
A6: The strategy is to co-inhibit the bypass pathway along with NAMPT.
-
If NAPRT is upregulated: Consider co-treatment with a NAPRT inhibitor, such as 2-hydroxynicotinic acid.[5] This dual blockade of the salvage and Preiss-Handler pathways can restore sensitivity.
-
If QPRT is upregulated: The de novo pathway relies on tryptophan uptake. Co-treatment with an inhibitor of the L-type amino acid transporter 1 (LAT1), such as JPH203, can block tryptophan uptake and re-sensitize cells to NAMPT inhibition.[5]
Q7: What are my options if I find a mutation in the NAMPT gene?
A7: This is a challenging scenario.
-
Switch to a Non-Cross-Resistant Inhibitor: Some mutations confer resistance to a specific structural class of NAMPT inhibitors but not others.[8] It may be beneficial to test a structurally distinct NAMPT inhibitor to see if it can effectively bind to the mutant enzyme.
-
Alternative Therapeutic Targets: If cross-resistance is broad, it may be necessary to target a different node in the cancer cell's network of vulnerabilities.
Q8: How do I combat resistance caused by ABCB1/P-gp efflux pumps?
A8: The goal is to inhibit the pump's activity. Co-administering a P-gp inhibitor, such as verapamil or zosuquidar, can restore the intracellular concentration of this compound and its cytotoxic effects.[7][12] You can test this principle in vitro by performing a dose-response experiment with this compound in the presence and absence of a P-gp inhibitor.
Caption: NAD+ synthesis pathways and points of resistance to NAMPT inhibition.
References
-
Redler, S., et al. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. OAE Publishing Inc.[Link]
-
Redler, S., et al. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. PubMed. [Link]
-
Heske, C. M., et al. (2017). Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation. PubMed. [Link]
-
Redler, S., et al. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. ResearchGate. [Link]
-
Redler, S., et al. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. R Discovery - Researcher.Life. [Link]
-
Haikala, H. M., et al. (2024). Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors. bioRxiv. [Link]
-
Gallolu Kankanamalage, D., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications. [Link]
-
Sayegh, N., et al. (2025). A Novel Primary Cell Line Model of Localized Prostate Cancer and Radioresistance-A Role for Nicotinamide N-Methyltransferase. PubMed. [Link]
-
Chini, C. C. S., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC - NIH. [Link]
-
Jarak, I., et al. (2020). Unraveling Biochemical Pathways Affected by Mitochondrial Dysfunctions Using Metabolomic Approaches. MDPI. [Link]
-
Michaelis, M., et al. (2019). Drug-adapted cancer cell lines as preclinical models of acquired resistance. PMC - NIH. [Link]
-
Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]
-
PubChem. 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. PubChem. [Link]
-
Wang, F., et al. (2012). Overcoming multidrug-resistance in vitro and in vivo using the novel P-glycoprotein inhibitor 1416. PMC. [Link]
-
van der Meer, D., et al. (2022). Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer. NIH. [Link]
-
Roesch, A., et al. (2013). Overcoming intrinsic multi-drug resistance in melanoma by blocking the mitochondrial respiratory chain of slow-cycling JARID1Bhigh cells. PMC - NIH. [Link]
-
Tivnan, A. (2021). Molecular mechanisms of drug resistance and invasion in a human lung carcinoma cell line. Dublin City University. [Link]
-
PubChem. 4,6-Dichloronicotinamide. PubChem. [Link]
-
Technology Networks. (2025). Harnessing Cell Lines To Advance Cancer Research and Treatment. Technology Networks. [Link]
-
Asadollahi, P., et al. (2017). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC - NIH. [Link]
-
Lamba, A. S., et al. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. NIH. [Link]
-
Chini, C. C. S., et al. (2021). (PDF) The Biochemical Pathways of Nicotinamide-Derived Pyridones. ResearchGate. [Link]
Sources
- 1. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. oaepublish.com [oaepublish.com]
- 6. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Refining In Vivo Delivery of 2,6-Dichloronicotinamide
Welcome to the technical support center for the in vivo application of 2,6-Dichloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of delivering this compound in experimental settings. Given the limited specific literature on this compound, this document synthesizes established principles for the formulation and delivery of poorly soluble compounds, providing a robust framework for your experimental design and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns regarding the handling and in vivo administration of this compound.
Q1: I am having difficulty dissolving this compound for my in vivo study. What solvents or formulation strategies should I consider?
A1: Due to its dichlorinated pyridine ring, this compound is predicted to have low aqueous solubility. Direct dissolution in aqueous vehicles like saline or PBS is likely to be unsuccessful. A systematic approach to formulation is recommended, starting with simple solvent systems and progressing to more complex formulations as needed.
Initial steps should involve screening a panel of biocompatible organic solvents (co-solvents) that are miscible with water. If a suitable co-solvent system cannot be achieved at the desired concentration without precipitation upon aqueous dilution, more advanced strategies such as surfactant-based micellar solutions, lipid-based formulations, or particle size reduction should be explored.[1][2][3] It is crucial to consider the tolerability of the chosen excipients in the animal model and the intended route of administration.
Q2: What is the recommended starting point for selecting a route of administration for this compound?
A2: The choice of administration route depends on the therapeutic target, the desired pharmacokinetic profile, and the properties of the formulation. For a poorly soluble compound like this compound, oral (PO) and intraperitoneal (IP) injections are common starting points in preclinical research.
-
Oral Gavage (PO): This route is often preferred for its clinical relevance. However, the low solubility of this compound may lead to poor absorption from the gastrointestinal tract, resulting in low bioavailability.[1][3] Formulation strategies are critical to enhance dissolution and absorption.
-
Intraperitoneal (IP) Injection: IP administration can bypass the gastrointestinal tract and first-pass metabolism, often leading to higher systemic exposure for poorly soluble compounds compared to oral dosing.[4] However, it is a less clinically relevant route for many applications and can carry a risk of localized irritation or injection into abdominal organs.[4][5]
The selection of the administration route should be made in conjunction with the formulation development to ensure compatibility and optimize drug exposure.
Q3: How can I assess the stability of my this compound formulation?
A3: Ensuring the stability of your formulation is critical for reliable and reproducible in vivo results. A simple approach is to prepare the formulation and monitor it visually for any signs of precipitation, color change, or phase separation over a period that mimics your experimental timeline (e.g., at room temperature for the duration of a dosing experiment). For quantitative analysis, techniques like HPLC can be used to measure the concentration of this compound in the formulation at different time points. It is also important to assess stability under relevant storage conditions (e.g., 4°C or -20°C). The stability of related nicotinamide cofactors has been shown to be influenced by the buffer system, with Tris buffers demonstrating good stability.[6]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed guidance and step-by-step protocols for common experimental challenges.
Guide 1: Formulation Development for Poorly Soluble this compound
The primary hurdle for in vivo studies with this compound is likely its poor aqueous solubility. This guide provides a systematic approach to developing a suitable formulation.
The following diagram illustrates a decision-making process for selecting an appropriate formulation strategy.
Caption: Decision tree for selecting a formulation strategy for this compound.
The table below summarizes common excipients used to enhance the solubility and bioavailability of poorly soluble compounds.
| Excipient Class | Examples | Function | Considerations |
| Co-solvents | PEG 300/400, Propylene Glycol, DMSO, Ethanol | Increase solubility by reducing the polarity of the solvent system. | Potential for toxicity at high concentrations. Must be diluted carefully to avoid precipitation. |
| Surfactants | Tween 80, Cremophor EL, Solutol HS-15 | Form micelles to encapsulate the drug, increasing solubility and stability.[1] | Can cause hypersensitivity reactions (especially Cremophor EL). Newer surfactants often have better safety profiles.[1] |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with the drug, shielding it from the aqueous environment. | Can have a maximum complexation capacity. |
| Lipid-based Systems | Oils (e.g., sesame, corn), Self-Emulsifying Drug Delivery Systems (SEDDS) | Dissolve lipophilic drugs and can enhance lymphatic absorption.[7] | Can be complex to formulate and may have physical stability issues. |
Guide 2: Protocol for Oral Gavage in Mice
Oral gavage is a common method for administering precise volumes of a substance directly into the stomach.
-
Animal Restraint: Properly restrain the mouse by scruffing the neck to ensure the head is immobilized and the neck and back are in a straight line.[8][9] This is the most critical step for a safe and successful procedure.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end of the needle at the last rib or xiphoid process.[10][11] Mark the needle to prevent over-insertion.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat.[11]
-
Advancement into Esophagus: As the needle reaches the back of the pharynx, the mouse will naturally swallow, which facilitates the passage of the needle into the esophagus. The needle should advance smoothly without resistance.[10][11] If resistance is met, stop immediately and withdraw the needle. Forcing the needle can cause perforation of the esophagus or trachea.
-
Compound Administration: Once the needle is inserted to the pre-measured depth, administer the formulation smoothly and at a moderate pace.
-
Withdrawal and Monitoring: After administration, gently withdraw the needle along the same path of insertion. Monitor the animal for several minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[8][11]
| Issue | Possible Cause | Solution |
| Fluid coming from the nose or mouth | Accidental administration into the trachea (aspiration). | Immediately stop the procedure. Monitor the animal closely for respiratory distress. Refine restraint and gavage technique. |
| Resistance during needle insertion | Needle is entering the trachea or hitting the back of the throat incorrectly. | Do not force the needle. Withdraw, reposition the animal, and attempt again, ensuring the head and neck are properly aligned.[11] |
| Animal struggles excessively | Improper restraint or animal is not habituated to handling. | Ensure a firm but gentle scruff. Allow animals to acclimate to handling before the procedure.[8] |
| Regurgitation of the administered compound | Volume administered is too large, or administration was too rapid. | Reduce the total volume administered (a maximum of 10 mL/kg is a general guideline, but lower volumes are often better tolerated).[9] Administer the substance more slowly. |
Guide 3: Protocol for Intraperitoneal (IP) Injection in Mice
IP injection is used for systemic administration and can provide rapid absorption.
Caption: Step-by-step workflow for performing an intraperitoneal injection in a mouse.
-
Animal Restraint: Restrain the mouse with its head tilted downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[5]
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum on the left side and the bladder in the midline.[12][13]
-
Needle Insertion: Using an appropriately sized needle (e.g., 25-27 gauge for mice), insert it at a shallow angle (approximately 15-30 degrees) into the peritoneal cavity.[5]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (yellow for urine, greenish-brown for intestinal contents, or blood) is aspirated.[5][12] If any fluid is drawn, withdraw the needle and re-attempt with a fresh needle and syringe at a different site.
-
Compound Administration: If no fluid is aspirated, inject the substance at a steady rate.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress, pain, or bleeding at the injection site.[12]
| Issue | Possible Cause | Solution |
| Aspiration of fluid (urine, intestinal contents, blood) | Puncture of the bladder, intestines, or a blood vessel. | Withdraw the needle immediately. Discard the syringe and start over with fresh materials. Monitor the animal closely for signs of peritonitis or distress.[12][13] |
| Leakage of substance from the injection site | Needle was not inserted deep enough, or the injection was too rapid. | Ensure the needle fully penetrates the abdominal wall. Inject the substance more slowly. Apply gentle pressure to the site after withdrawing the needle. |
| Subcutaneous "bleb" or lump forms | The injection was administered subcutaneously instead of intraperitoneally. | This indicates a failure to penetrate the peritoneal cavity. The absorption kinetics will be significantly different. Refine injection technique for subsequent animals. |
| Animal shows signs of pain or distress post-injection | The formulation may be irritating, or an organ may have been punctured. | If the formulation is suspected, consider adjusting the pH or using a different vehicle. If organ puncture is suspected, monitor the animal closely and consult with veterinary staff.[4][5] |
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. future4200.com [future4200.com]
- 4. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 5. research.vt.edu [research.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. instechlabs.com [instechlabs.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. scribd.com [scribd.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Hits from a 2,6-Dichloronicotinamide High-Throughput Screen
Introduction: From a Sea of Hits to a Wellspring of Leads
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against a biological target.[1][2] However, the initial output—a list of "hits"—is merely the beginning of a rigorous journey. HTS campaigns are notoriously susceptible to false positives and artifacts, compounds that appear active but do not engage the target in a meaningful or specific way.[3][4] It is not uncommon for over 90% of initial actives to be discarded during the subsequent validation process.[5]
This guide provides a comprehensive, field-proven framework for validating hits emerging from an HTS campaign involving a 2,6-dichloronicotinamide scaffold. While the specific target will dictate certain experimental details, the principles and workflow outlined here offer a robust, multi-pillar strategy to eliminate artifacts, confirm on-target activity, and build a compelling data package for advancing a hit series toward lead optimization.
For the purpose of this guide, we will use a common and plausible scenario: your HTS was designed to identify inhibitors of a key metabolic enzyme, Lactate Dehydrogenase A (LDHA), using a luminescence-based assay that measures the depletion of the cofactor NADH. The this compound scaffold was identified as a promising starting point. Our mission is to systematically validate these hits with scientific integrity, ensuring that every step provides a layer of self-validation.
The Hit Validation Funnel: A Multi-Pillar Strategy
The validation process is not a single experiment but a cascading series of assays designed to progressively increase confidence in a hit.[5] Each pillar of this strategy addresses a critical question, moving from simple confirmation to complex biological relevance. Failure at any stage conserves resources by preventing the advancement of flawed compounds.
Caption: The Hit Validation Funnel.
Pillar 1: Triage and Initial Confirmation - Eliminating the Obvious Artifacts
The first objective is to weed out the most common sources of HTS artifacts. This phase is critical for preventing wasted effort on compounds that interfere with the assay technology itself rather than the biological target.
Hit Reconfirmation
The very first step is to confirm the activity of the hit compound from a freshly sourced, powdered sample.[6] This eliminates issues related to compound degradation or concentration errors in the original HTS library plates.
-
Action: Purchase or re-synthesize the this compound hit. Prepare a fresh stock solution in DMSO and perform a full dose-response curve in the primary HTS assay.
-
Causality: This simple step validates the original hit and establishes a baseline IC50 value. If the compound is not active upon re-testing, it is immediately discarded.
Assay Interference Counter-Screens
Many compounds can interfere with assay detection technologies, such as fluorescence or luminescence, leading to false positives.[7][8] A counter-screen is designed to identify this interference.
-
Action: Run a counter-screen where the test compound is added after the enzymatic reaction has been stopped or in the absence of the enzyme entirely.
-
Causality: In our LDHA example, the primary assay uses a luciferase/luciferin system to measure NADH. A potent hit could simply be an inhibitor of the luciferase reporter enzyme.[3] This counter-screen directly tests for that possibility. A compound that shows activity in the counter-screen is an artifact and should be flagged or discarded.
Identifying Non-Specific Inhibition
A significant source of false positives comes from compounds that form aggregates at high concentrations.[3] These aggregates can sequester and denature proteins non-specifically.
-
Action 1 (Detergent Sensitivity): Re-run the dose-response curve in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[2]
-
Causality: Detergents disrupt the formation of colloidal aggregates. If a compound's potency is significantly reduced in the presence of detergent, it is likely an aggregator.
-
Action 2 (Hill Slope Analysis): Examine the Hill slope of the dose-response curve.
-
Causality: A very steep Hill slope (>>1) can be indicative of non-specific mechanisms like aggregation.[5] True 1:1 binding interactions typically exhibit a Hill slope close to 1.
Pillar 2: Orthogonal Biochemical Validation - Confirming On-Target Activity
Once a hit has passed the initial triage, it's crucial to confirm its activity using an orthogonal assay. This means using a test that relies on a fundamentally different detection principle to measure the same biological activity.[6][9] This approach provides high confidence that the observed inhibition is due to modulation of the target, not an artifact of the primary assay format.
For our LDHA inhibitor, the primary screen was a luminescence-based coupled-enzyme assay. A robust orthogonal choice would be a direct spectrophotometric assay.
| Feature | Primary HTS Assay | Orthogonal Validation Assay |
| Principle | Coupled-enzyme assay measuring NADH depletion via a luciferase reporter system. | Direct measurement of NADH absorbance. |
| Detection | Luminescence | UV-Visible Absorbance (340 nm) |
| Pros | High sensitivity, amenable to uHTS. | Less prone to compound interference, directly measures substrate turnover. |
| Cons | Prone to interference with the luciferase reporter enzyme. | Lower throughput, requires higher substrate/enzyme concentrations. |
Experimental Protocol: Spectrophotometric LDHA Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Enzyme: Human recombinant LDHA at a final concentration of 5 nM.
-
Substrates: Pyruvate at a final concentration of 1 mM; NADH at a final concentration of 200 µM.
-
Compound: this compound hit, serially diluted in DMSO.
-
-
Assay Procedure (384-well UV-transparent plate):
-
Add 1 µL of serially diluted compound or DMSO vehicle to appropriate wells.
-
Add 25 µL of LDHA enzyme in assay buffer and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a substrate mix (pyruvate and NADH) in assay buffer.
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 25°C.
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve.
-
-
Data Analysis:
-
Normalize the reaction rates to the DMSO control wells.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Pillar 3: Biophysical Validation - Proving Direct Target Engagement
Confirming that a compound inhibits an enzyme's activity is not the same as proving it physically binds to the target. Biophysical assays are essential for demonstrating a direct, physical interaction between the hit compound and the target protein.[10][] This step is critical for validating the mechanism of action and ensuring the compound is not acting through an indirect or off-target effect.[12]
We will compare two powerful and complementary biophysical techniques: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Comparison of Biophysical Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand binding stabilizes a protein against thermal denaturation.[13] | Measures changes in refractive index at a sensor surface as molecules bind and dissociate.[14] |
| Context | In vitro (lysate) or in situ (intact cells).[15][16] | In vitro, requires purified protein. |
| Key Output | Thermal shift (ΔTm) or Isothermal Dose-Response Fingerprint (ITDRF). | Association rate (ka), dissociation rate (kd), and affinity (KD). |
| Pros | Confirms target engagement in a physiologically relevant environment; no labels needed.[10] | Provides real-time kinetic data; high sensitivity.[17] |
| Cons | Lower throughput; requires a specific antibody; provides qualitative binding evidence. | Requires protein immobilization which can affect activity; prone to non-specific binding artifacts. |
Experimental Protocol: Immunoblot-based CETSA
This protocol allows for the assessment of target engagement within intact cells.[18]
-
Cell Culture and Treatment:
-
Culture a human cell line known to express LDHA (e.g., HEK293T) to ~80% confluency.
-
Treat cells with varying concentrations of the this compound hit or DMSO vehicle for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3x using liquid nitrogen).
-
Separate the soluble fraction (containing non-aggregated protein) from the precipitated fraction by ultracentrifugation (20,000 x g for 20 min at 4°C).
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Immunoblotting:
-
Normalize the total protein amount for each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with a primary antibody specific for LDHA.
-
Use a secondary HRP-conjugated antibody and a chemiluminescent substrate to visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble LDHA versus temperature for each compound concentration. A positive hit will cause a rightward shift in the melting curve, indicating thermal stabilization.
-
Pillar 4: Cellular Validation - Assessing On-Target Activity in a Biological System
The final and most critical pillar is to demonstrate that the compound works in a relevant cellular context.[19] This involves measuring the desired downstream biological effect and ensuring the compound is not simply cytotoxic.
Cell-Based Functional Assay
For an LDHA inhibitor, the expected cellular phenotype is a decrease in lactate production, particularly in cancer cells that rely on aerobic glycolysis (the Warburg effect).
Experimental Protocol: Cell-Based Lactate Production Assay
-
Cell Culture: Plate a glycolytically active cancer cell line (e.g., A549) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound hit or DMSO vehicle for 24 hours.
-
Lactate Measurement:
-
Collect the cell culture medium from each well.
-
Use a commercially available colorimetric or fluorescent lactate assay kit to measure the lactate concentration in the medium, following the manufacturer's instructions.
-
-
Data Normalization and Analysis:
-
In parallel, measure cell viability in the same wells using a method like CellTiter-Glo® or by performing a total protein assay (e.g., BCA) on the cell lysate.
-
Normalize the lactate concentration to the cell viability data to account for any anti-proliferative or cytotoxic effects.
-
Plot the normalized lactate production versus compound concentration to determine the cellular EC50.
-
Cytotoxicity Assessment
It is imperative to distinguish between a specific on-target effect and general cellular toxicity. A compound that kills cells will non-specifically reduce the output of most cellular assays.
-
Action: Run a standard cytotoxicity assay in parallel with the functional assay. Use a cell line that is not highly dependent on LDHA as a counter-screen.
-
Causality: An ideal hit will show a potent EC50 in the functional assay (e.g., lactate production) and a much weaker effect (a large therapeutic window) in the cytotoxicity assay. A compound that is equipotent in both assays is likely a non-specific cytotoxic agent and should be deprioritized.
Synthesizing the Data: Building the Case for a Lead Series
By progressing a this compound hit through these four pillars, you build a comprehensive and compelling data package. A validated hit is one that:
-
Is active and shows a clear dose-response with fresh powder.
-
Does not interfere with the assay technology or act via non-specific mechanisms like aggregation.
-
Shows consistent inhibitory activity in an orthogonal biochemical assay.
-
Demonstrates direct, physical binding to the target protein, ideally both in vitro (SPR) and in a cellular context (CETSA).
-
Modulates the expected downstream biology in a cellular model at concentrations that are not broadly cytotoxic.
Only compounds that successfully navigate this entire funnel possess the robust, validated profile necessary to justify the significant resources required for progression into lead optimization. This rigorous, evidence-based approach transforms a simple HTS hit into a credible starting point for a drug discovery program.
References
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- Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques.
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- Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography.
- Selvita. (n.d.). Target Engagement.
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- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
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- Charles River Laboratories. (n.d.). Orthogonal Screening Platforms.
- Sadybekov, A. A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Current Topics in Medicinal Chemistry.
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- Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery.
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Confirming the On-Target Effects of 2,6-Dichloronicotinamide: A Comparative Guide for Researchers
In the landscape of cancer therapy and metabolic research, the precise validation of a small molecule's on-target effects is paramount for advancing drug discovery and ensuring translational success. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the on-target activity of 2,6-Dichloronicotinamide, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). By integrating established biochemical and cellular methodologies with insightful experimental design, this document serves as a practical resource for validating NAMPT as the primary mediator of this compound's biological effects and objectively comparing its performance against other known NAMPT inhibitors.
The Central Role of NAMPT in Cellular Metabolism and Cancer
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, catalyzing the rate-limiting step of converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[1][2][3] NAD+ is an essential coenzyme in a myriad of cellular processes, including redox reactions, DNA repair, and cell signaling.[3][4] Many cancer cells exhibit an elevated dependence on the NAMPT-mediated salvage pathway to meet their high energetic and biosynthetic demands, making NAMPT an attractive therapeutic target.[4][5] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, apoptotic cell death in these vulnerable cancer cells.[4][6]
This compound belongs to a class of potent NAMPT inhibitors.[7] However, like any small molecule, its cellular effects could potentially arise from off-target interactions. Therefore, a multi-pronged approach is essential to unequivocally demonstrate that its primary mechanism of action is through the direct inhibition of NAMPT.
A Multi-Faceted Strategy for On-Target Validation
A robust validation strategy for this compound involves a logical progression from direct biochemical confirmation to demonstrating target engagement and specific downstream effects within a cellular context. This guide will compare this compound with the well-characterized NAMPT inhibitor, FK866, to provide a benchmark for its on-target performance.
Workflow for On-Target Validation of this compound
Caption: A streamlined workflow for the comprehensive validation of this compound's on-target effects.
Comparative Performance Data: this compound vs. Alternatives
The following table summarizes key performance indicators for this compound in comparison to other notable NAMPT inhibitors. This data should be generated through the experimental protocols detailed in this guide.
| Parameter | This compound | FK866 | STF-118804 | KPT-9274 |
| Biochemical IC50 (nM) | [Insert Experimental Data] | ~0.09[8] | [Insert Experimental Data] | ~120[2][8] |
| Cellular EC50 (nM) for NAD+ Depletion | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Cellular IC50 (nM) for Viability | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| CETSA Shift (°C) | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Rescue by Nicotinamide (NAM) | Yes/No | Yes[1][2] | Yes | Yes |
| Rescue by Nicotinic Acid (NA) | Yes/No | No[1][2] | No | No |
Experimental Protocols for Rigorous On-Target Validation
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the validation workflow.
Biochemical NAMPT Inhibition Assay
Rationale: This initial step directly assesses the ability of this compound to inhibit the enzymatic activity of purified NAMPT in a cell-free system. This provides a direct measure of its potency (IC50) and serves as a baseline for comparison with its cellular effects. A close correlation between biochemical and cellular potency is a strong indicator of on-target activity.[1][2]
Protocol:
-
Reagents and Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
NAMPT assay buffer
-
This compound and other test compounds
-
A coupled enzyme system for NAD+ detection (e.g., NMNAT, alcohol dehydrogenase)[9]
-
Fluorescent or colorimetric plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound and control inhibitors (e.g., FK866) in the appropriate solvent (e.g., DMSO).
-
In a 96- or 384-well plate, add the NAMPT enzyme to the assay buffer.
-
Add the diluted compounds to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (NAM, PRPP, and ATP).
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction and add the components of the coupled detection system.
-
Measure the fluorescent or colorimetric signal, which is proportional to the amount of NAD+ produced.
-
Plot the percentage of NAMPT activity against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to confirm direct target engagement in a cellular environment.[10][11] The principle is that the binding of a ligand, such as this compound, to its target protein, NAMPT, increases the protein's thermal stability.[10][11] This stabilization can be detected by heating cell lysates and quantifying the amount of soluble NAMPT remaining at different temperatures.
Workflow for CETSA:
Caption: Step-by-step workflow for performing a Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells).[12]
-
Treat the cells with a saturating concentration of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
-
Lysate Preparation and Heat Treatment:
-
Harvest the cells and resuspend them in a suitable lysis buffer.
-
Lyse the cells through freeze-thaw cycles or sonication.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Analysis:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble NAMPT in each sample by Western blotting using a specific anti-NAMPT antibody.
-
Quantify the band intensities and plot the percentage of soluble NAMPT relative to the unheated control against the temperature.
-
A shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle control confirms target engagement.[10]
-
Intracellular NAD+ Quantification
Rationale: Since this compound is hypothesized to inhibit NAMPT, its on-target effect should lead to a dose-dependent decrease in intracellular NAD+ levels.[1][4] Measuring NAD+ levels provides a direct readout of the compound's functional activity on its target pathway in living cells.
Protocol:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and control inhibitors for a specified time course (e.g., 24-48 hours).
-
-
NAD+ Measurement:
-
Lyse the cells according to the manufacturer's protocol of a commercial NAD+/NADH assay kit (e.g., luminescence-based).[13]
-
Transfer the lysates to an opaque-walled plate suitable for luminescence measurements.
-
Add the detection reagent and incubate as recommended.
-
Measure the luminescence, which is proportional to the NAD+ concentration.
-
Normalize the results to the vehicle-treated control and plot the percentage of NAD+ levels against the inhibitor concentration to determine the EC50 for NAD+ depletion.
-
Rescue Experiments
Rationale: Rescue experiments are crucial for confirming that the observed cellular phenotype (e.g., cell death) is a direct consequence of NAMPT inhibition. Supplementing the culture medium with downstream metabolites of the NAMPT pathway can bypass the enzymatic block and rescue the cells.
Signaling Pathway and Rescue Strategy:
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The Efficacy of 2,6-Dichloronicotinamide and its Analogs: A Comparative Guide to NAMPT Inhibition in Oncology
In the landscape of targeted cancer therapy, the disruption of cellular metabolism has emerged as a promising strategy. At the heart of this approach lies the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a lynchpin enzyme in the NAD⁺ salvage pathway crucial for the bioenergetics of cancer cells. This guide provides a comprehensive comparison of the efficacy of nicotinamide analogs as NAMPT inhibitors, with a special focus on the structural significance of the 2,6-dichloropyridine moiety found in compounds like 2,6-Dichloronicotinamide, and a detailed analysis of its more extensively studied counterparts.
The Central Role of NAMPT in Cancer Metabolism
Nicotinamide adenine dinucleotide (NAD⁺) is an indispensable coenzyme in cellular redox reactions, energy metabolism, and DNA repair.[1] Cancer cells, with their heightened metabolic and proliferative demands, are particularly reliant on the efficient regeneration of NAD⁺.[2] The salvage pathway, which recycles nicotinamide back into NAD⁺, is the predominant route for NAD⁺ biosynthesis in mammalian cells, and NAMPT is the rate-limiting enzyme in this process.[2][3] The overexpression of NAMPT in a multitude of cancers, including breast, ovarian, prostate, and colorectal cancers, underscores its significance as a therapeutic target.[3][4] Inhibition of NAMPT leads to a depletion of intracellular NAD⁺, triggering a metabolic crisis that culminates in cancer cell death.[3][4]
Caption: The NAD+ Salvage Pathway and the Role of NAMPT Inhibitors.
The Emergence of Nicotinamide Analogs as NAMPT Inhibitors
The discovery of potent and specific small molecule inhibitors of NAMPT has paved the way for a new class of anticancer agents. These compounds, often analogs of nicotinamide, are designed to bind to the enzyme's active site, thereby blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN).
While direct experimental data on the efficacy of This compound is limited in publicly available literature, patent filings have highlighted the importance of a "2,6-dichloropyridine cap group" in the design of potent NAMPT inhibitors.[5] This structural feature suggests that this compound likely functions as a competitive inhibitor of NAMPT. The chlorine atoms at the 2 and 6 positions of the pyridine ring are thought to enhance the binding affinity of the molecule to the enzyme's active site.
To understand the potential efficacy of this compound, we will compare it to a panel of well-characterized nicotinamide analogs that have progressed through preclinical and clinical development.
A Comparative Analysis of Key Nicotinamide Analogs
The following sections detail the efficacy and key characteristics of prominent NAMPT inhibitors.
FK866 (APO866)
FK866 is one of the first and most extensively studied NAMPT inhibitors.[3] It exhibits potent enzymatic inhibition with IC50 values in the low nanomolar range.
-
Mechanism of Action: FK866 is a non-competitive inhibitor of NAMPT.[6]
-
Preclinical Efficacy: It has demonstrated significant antitumor activity in a wide range of in vitro and in vivo cancer models.[3] Studies on small cell lung cancer cell lines showed LD50 values in the range of 0.38-7.2 nM.[7]
-
Clinical Development: Early clinical trials with FK866 showed limited efficacy and were often hampered by dose-limiting toxicities, most notably thrombocytopenia.[8][9] A Phase II trial in cutaneous T-cell lymphoma was halted due to a lack of remission and significant side effects.[3]
CHS-828 (GMX1778)
CHS-828 is another early-generation NAMPT inhibitor with a distinct chemical structure.
-
Mechanism of Action: A potent pyridyl cyanoguanidine inhibitor of NAMPT.[10]
-
Preclinical Efficacy: CHS-828 has shown potent cytotoxic effects against various cancer cell lines and in vivo antitumor activity in xenograft models.[10][11]
-
Clinical Development: Similar to FK866, the clinical development of CHS-828 has been challenging due to dose-limiting toxicities, including gastrointestinal issues and thrombocytopenia.[12][13]
OT-82
OT-82 is a newer generation NAMPT inhibitor developed to have a better therapeutic window.
-
Mechanism of Action: A potent and selective NAMPT inhibitor.[14]
-
Preclinical Efficacy: OT-82 has demonstrated superior efficacy against hematological malignancies compared to solid tumors, with an average IC50 of 2.89 nM in hematopoietic cancer cells versus 13.03 nM in non-hematopoietic cancer cells.[3][4] It has shown significant in vivo efficacy in patient-derived xenograft models of pediatric acute lymphoblastic leukemia.
-
Clinical Development: OT-82 is currently in Phase I clinical trials for relapsed or refractory lymphoma.[15][16] Preclinical toxicology studies in mice and non-human primates have indicated a lack of the cardiac, neurological, and retinal toxicities observed with earlier NAMPT inhibitors.[14]
Quantitative Comparison of NAMPT Inhibitor Potency
| Compound | Target | IC50 (Enzymatic Assay) | Cellular Potency (Example Cell Line) | Key Toxicities | Clinical Status |
| FK866 | NAMPT | ~0.3-1 nM | LD50: 0.38-7.2 nM (SCLC)[7] | Thrombocytopenia, Gastrointestinal[9] | Phase I/II (Halted)[3] |
| CHS-828 | NAMPT | Not widely reported | Potent cytotoxicity in various cell lines[10] | Gastrointestinal, Thrombocytopenia[12] | Phase I[13] |
| OT-82 | NAMPT | Not widely reported | IC50: 2.89 nM (Hematological Malignancies)[3] | Hematopoietic and lymphoid organs[14] | Phase I[15] |
Experimental Methodologies for Efficacy Evaluation
The comparison of these nicotinamide analogs relies on a suite of standardized in vitro and in vivo assays.
In Vitro NAMPT Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified NAMPT. The production of NMN from nicotinamide and PRPP is typically quantified.
Caption: Workflow for an in vitro NAMPT enzyme inhibition assay.
Cellular Viability and Cytotoxicity Assays
These assays assess the effect of NAMPT inhibitors on cancer cell proliferation and survival.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or other analogs) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[17]
In Vivo Xenograft Models
To evaluate the in vivo efficacy, human cancer cells are implanted into immunodeficient mice.
Protocol: Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., OT-82) and vehicle control according to a predetermined dosing schedule (e.g., oral gavage daily).[14]
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Therapeutic Implications and Future Directions
The development of NAMPT inhibitors represents a promising avenue in oncology. However, the clinical translation of early-generation compounds has been hindered by on-target toxicities.[1] The therapeutic window for these inhibitors is a critical consideration, as NAMPT is also essential for the function of healthy, highly metabolic tissues.
Newer generation inhibitors like OT-82, with potentially improved safety profiles, offer renewed hope.[14] Furthermore, strategies to enhance the therapeutic index, such as co-administration with nicotinic acid to rescue normal tissues, are being explored.[1] The identification of predictive biomarkers, such as the expression levels of other enzymes in the NAD⁺ biosynthesis pathway like nicotinate phosphoribosyltransferase (NAPRT), may help in selecting patient populations most likely to respond to NAMPT inhibition.[2]
While the precise efficacy of this compound remains to be fully elucidated through dedicated studies, the established importance of its 2,6-dichloropyridine core in potent NAMPT inhibitors provides a strong rationale for its further investigation. Future research should focus on synthesizing and evaluating this compound and its derivatives in the robust preclinical models outlined in this guide to definitively characterize their therapeutic potential.
References
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- Identification of a 2,6-dichloroisonicotinic-acid-sensitive protein kinase from tobacco by affinity chromatography on benzothiadiazole-sepharose and NIM-metal chel
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,6-Dichloronicotinamide Analogs
Welcome to an in-depth exploration of the structure-activity relationships (SAR) of 2,6-dichloronicotinamide analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function within this versatile class of compounds. The this compound scaffold serves as a privileged starting point for the synthesis of novel bioactive molecules due to the reactive nature of its chloro-substituents, which allows for diverse chemical modifications. Our focus will be on elucidating how specific structural changes impact biological activity, providing a rationale for future drug design and optimization.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The core structure of this compound presents a unique combination of features that make it an attractive scaffold in medicinal chemistry. The pyridine ring provides a rigid framework, while the carboxamide group at the 3-position can participate in crucial hydrogen bonding interactions with biological targets. Most importantly, the chlorine atoms at the 2- and 6-positions are excellent leaving groups for nucleophilic aromatic substitution reactions. This reactivity allows for the systematic introduction of a wide array of functional groups, enabling a thorough investigation of the SAR and the optimization of desired biological activities. Analogs of this scaffold have shown promise in various therapeutic areas, including as antifungal agents, enzyme inhibitors, and anticancer agents.[1][2][3][4]
Logical Flow of SAR Investigation
The exploration of the SAR for this class of compounds typically follows a logical progression, as illustrated below. The initial focus is often on modifying the most synthetically accessible positions, the C2 and C6 chloro-groups, before exploring modifications to the amide side chain.
Caption: Key structure-activity relationship trends for this compound analogs.
Comparative Performance Data
To provide a clear comparison, the following table summarizes the biological activity of representative this compound analogs from the literature. This data illustrates how different structural modifications influence potency against various biological targets.
| Compound/Analog Description | Target | Biological Activity | Reference |
| Series 4f (Diarylamine-modified nicotinamide) | Succinate Dehydrogenase (SDH) from Valsa mali | Good inhibition; superior comprehensive fungicidal activity | [1] |
| Compound 4b (Diarylamine-modified nicotinamide) | Succinate Dehydrogenase (SDH) | IC₅₀ = 3.18 µM | [1] |
| Compound 3l (Nicotinamide with substituted pyrazole) | Helminthosporium maydis (fungus) | EC₅₀ = 33.5 µM | [2] |
| Compound 3l (Nicotinamide with substituted pyrazole) | Rhizoctonia cerealis (fungus) | EC₅₀ = 21.4 µM | [2] |
| Compound 11g (2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide) | Candida albicans (fungus) | MIC₈₀ = 0.0313 µg/mL | [3] |
| Compound 11h (2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide) | Candida albicans (fungus) | MIC₈₀ = 0.0313 µg/mL | [3] |
| AH2-15c (Nicotinamide derivative) | ALKBH2 (DNA demethylase) | IC₅₀ = 0.031 µM | [4] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; MIC₈₀: Minimum inhibitory concentration required to inhibit the growth of 80% of organisms.
Experimental Protocols: Synthesis and Biological Evaluation
The trustworthiness of SAR data relies on robust and reproducible experimental methods. Here, we provide standardized protocols for the synthesis of a key intermediate and for a common biological evaluation assay.
General Synthesis of 2-Chloro-6-(arylamino)nicotinamide Analogs
This protocol describes a typical nucleophilic aromatic substitution to introduce an arylamine at the C6 position, a common step in the synthesis of SDH inhibitors.
Workflow Diagram:
Caption: General workflow for the synthesis of 2-chloro-6-(arylamino)nicotinamide analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2,6-dichloronicotinic acid (1.0 eq) in an appropriate solvent such as N-methyl-2-pyrrolidone (NMP), add the desired substituted aniline (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Nucleophilic Substitution: Heat the reaction mixture to a temperature between 120-150 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature, pour it into ice water, and acidify with HCl (1 M) to precipitate the product. Filter the solid, wash with water, and dry to obtain the intermediate, 2-chloro-6-(arylamino)nicotinic acid.
-
Amidation: Suspend the intermediate acid (1.0 eq) in thionyl chloride (SOCl₂) and reflux for 2-4 hours to form the acyl chloride. Remove the excess SOCl₂ under reduced pressure.
-
Final Product Formation: Dissolve the crude acyl chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia or a primary/secondary amine to form the final amide product.
-
Purification: Purify the final compound by recrystallization or column chromatography on silica gel to yield the desired 2-chloro-6-(arylamino)nicotinamide analog.
This is a generalized procedure. Specific reaction conditions may need to be optimized for different substrates.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Workflow Diagram:
Caption: Workflow for antifungal broth microdilution assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on Sabouraud dextrose agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35 °C for 24 to 48 hours.
-
MIC Determination: Determine the MIC₈₀, which is the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the growth control. Turbidity can be assessed visually or by reading the optical density at 600 nm using a microplate reader. [3]
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fertile ground for the discovery of novel bioactive compounds. SAR studies consistently demonstrate that strategic modifications at the C2, C6, and C3-amide positions are key to modulating potency and selectivity. The substitution of the chloro-groups with various (aryl)amino moieties is a validated strategy for targeting enzyme active sites, as seen in SDH and ALKBH2 inhibitors. Concurrently, fine-tuning the N-substituent of the amide side chain is critical for optimizing interactions and achieving high potency, particularly in the development of antifungal agents.
Future research should focus on exploring novel substitutions at the C2 and C6 positions to identify new interactions with target proteins. Furthermore, the application of computational methods, such as molecular docking and free energy calculations, can help rationalize observed SAR trends and guide the design of next-generation analogs with improved efficacy and pharmacokinetic profiles.
References
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Rasgania, J., Gavadia, R., Kapoor, R. K., Saharan, V., & Jakhar, K. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry, 35, 1463-1472. [Link]
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Ku, S. K., & Lee, W. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PLoS One, 13(12), e0209422. [Link]
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Khan, M. A., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of the Brazilian Chemical Society. [Link]
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Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science, 76(1), 216-224. [Link]
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Zhang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(3), 223-234. [Link]
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Li, Y., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 117054. [Link]
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Shepeta, Y. L., et al. (2020). Synthesis and evaluation of biological activity of rhodanine-pyrazoline hybrid molecules with a 2-(2,6-dichlorophenylamino)-phenylacetamide fragment. Biopolymers and Cell, 36(2), 133-145. [Link]
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Loh, V. K., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 9(9), 438. [Link]
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Li, W. W., et al. (2012). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 55(10), 4691-4695. [Link]
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Sauve, A. A., et al. (2006). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Biochemistry, 45(18), 5898-5909. [Link]
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Introduction: The Critical Role of Selectivity in Drug Discovery
In the quest for novel therapeutics, the identification of potent small molecules is only the first step. A compound's ultimate success or failure often hinges on its selectivity—the ability to interact with its intended biological target while avoiding unintended interactions with other proteins.[1][2][3] Poor selectivity can lead to off-target effects, resulting in toxicity and derailing an otherwise promising drug development program.[4][5] Therefore, a rigorous assessment of a compound's selectivity profile against related targets is a cornerstone of modern drug discovery.
This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity. We will use the compound 2,6-Dichloronicotinamide as a conceptual case study. It is important to note that, as of this writing, there is no publicly available information identifying a specific primary biological target for this compound. This presents a common challenge in early-stage research, particularly with hits emerging from phenotypic screens.
Consequently, this guide is structured to first address the foundational step of target identification before detailing a universally applicable, in-depth methodology for selectivity profiling that can be applied to any small molecule once its primary target is known.
Part 1: The Foundational Prerequisite: Target Identification and Validation
Before any selectivity profiling can begin, the primary biological target of the compound must be identified and validated.[6][7][8] This process, often referred to as target deconvolution, is especially crucial for compounds discovered through phenotypic screening, where a desirable effect in cells is observed without prior knowledge of the molecular mechanism.[9][10][11]
Several powerful strategies exist for target identification:
-
Affinity-Based Pull-Down Methods: These techniques involve chemically modifying the small molecule with a tag (like biotin) to "fish" for its binding partners in a cell lysate. The captured proteins are then identified using mass spectrometry.[12][13]
-
Label-Free Methods: These approaches assess changes in protein stability upon compound binding in their native state. Key examples include:
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. By heating cells or lysates treated with the compound to various temperatures, researchers can identify proteins that are stabilized, indicating a direct binding interaction.[14][15][16][17][18]
-
Drug Affinity Responsive Target Stability (DARTS): This technique assesses changes in a protein's susceptibility to protease digestion upon ligand binding.
-
Once a primary target is hypothesized, it must be validated to confirm that its modulation is responsible for the observed biological effect.[6] This involves experiments such as genetic knockdown (e.g., using RNAi or CRISPR) of the proposed target to see if it phenocopies the effect of the compound.
Part 2: A Step-by-Step Guide to Selectivity Profiling
With a validated primary target in hand, a systematic assessment of the compound's selectivity can be initiated. This process involves comparing the compound's activity against its primary target to its activity against a panel of logically chosen related targets.
Caption: Workflow for Target Identification and Selectivity Profiling.
Step 1: Defining the "Related Target" Panel
The choice of targets for selectivity screening is crucial and should be guided by the identity of the primary target.[1]
-
For Kinase Inhibitors: If the primary target is a protein kinase, screening against a broad panel of other kinases is standard practice.[19][20][21] Many contract research organizations (CROs) offer kinome-wide profiling services that test a compound against hundreds of kinases.[20][22][23] This is vital as the ATP-binding site is highly conserved across the kinome, making off-target inhibition common.[5]
-
For Other Enzyme Families: If the target is a member of another enzyme family (e.g., proteases, phosphatases, methyltransferases), the panel should include other closely related family members.
-
Pathway-Based Selection: It is also wise to include key proteins that lie upstream or downstream of the primary target in its signaling pathway, as inhibiting multiple nodes in a single pathway can have synergistic or unexpected effects.
Step 2: Quantitative In Vitro Profiling using Biochemical Assays
The core of selectivity profiling is the direct measurement of a compound's potency against the primary target versus the off-target panel.[8][24][25]
Methodology: Dose-Response and IC50 Determination
The goal is to determine the half-maximal inhibitory concentration (IC50) for each target. This involves measuring the activity of each purified enzyme in the presence of increasing concentrations of the inhibitor.
Experimental Protocol (General Enzymatic Assay):
-
Reagent Preparation: Prepare assay buffer, purified enzyme, substrate, and a serial dilution of the test compound (e.g., this compound).
-
Enzyme Reaction: In a microplate, combine the enzyme and the test compound at various concentrations. Allow a brief pre-incubation period for the compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction. For kinases, this is typically ATP and a peptide or protein substrate.
-
Incubation: Incubate the plate at a controlled temperature for a set period, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure the output. The detection method depends on the assay format (e.g., fluorescence, luminescence, or radioactivity).[22][23]
-
Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol should be repeated for the primary target and each protein in the selectivity panel under identical assay conditions (e.g., same ATP concentration for kinase assays) to ensure a fair comparison.
Step 3: Confirming Target Engagement in a Cellular Context
While biochemical assays are essential, they do not account for factors like cell permeability or compound metabolism.[26][27] Therefore, it is critical to confirm that the compound engages its target within intact cells.[14][17] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[15][16][18]
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol (CETSA Melt Curve):
-
Cell Culture and Treatment: Culture cells to an appropriate density. Treat the cells with either the test compound at a fixed concentration or a vehicle control (e.g., DMSO) for a defined period.
-
Harvest and Aliquot: Harvest the cells, wash to remove excess compound, and resuspend in a suitable buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the tubes in a thermal cycler and heat each tube to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by a cooling step.
-
Cell Lysis: Lyse the cells, typically by freeze-thaw cycles, to release the intracellular proteins.
-
Separate Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble, non-aggregated proteins. Analyze the amount of the target protein remaining in the soluble fraction using a method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the drug-treated sample confirms target engagement.
Part 3: Data Presentation and Interpretation
Clear presentation of selectivity data is essential for making informed decisions.
Quantitative Data Summary
Summarize the IC50 values from the biochemical assays in a structured table. A selectivity ratio can be calculated by dividing the IC50 of an off-target by the IC50 of the primary target. A higher ratio indicates greater selectivity.
| Target | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / Primary Target IC50) |
| Primary Target | 10 | 1 |
| Related Target A | 1,000 | 100x |
| Related Target B | 5,000 | 500x |
| Related Target C | >10,000 | >1000x |
| ... | ... | ... |
This table is a template. Actual data for this compound is not available.
Interpreting the Results
-
High Selectivity: A compound with a selectivity ratio of >100-fold for related targets is generally considered highly selective. This provides confidence that the observed cellular effects are due to the inhibition of the primary target.
-
Moderate Selectivity: Ratios between 10- and 100-fold may still be acceptable, depending on the therapeutic window and the nature of the off-targets.
-
Poor Selectivity (Polypharmacology): Low selectivity ratios suggest the compound interacts with multiple targets. While sometimes detrimental, this "polypharmacology" can be beneficial in certain complex diseases like cancer, where hitting multiple nodes in a pathway can be advantageous.[1]
The key is to integrate the biochemical potency (IC50) with the cellular target engagement data (CETSA) to build a comprehensive understanding of the compound's mechanism of action and potential liabilities.
Conclusion
Assessing the selectivity of a novel compound is a multi-faceted process that is fundamental to successful drug discovery. While the primary biological target of this compound remains to be elucidated, the framework presented here provides a robust and logical pathway for any research program. By first identifying and validating the primary target, and then systematically evaluating the compound's potency against a well-chosen panel of related off-targets through both biochemical and cell-based assays, researchers can build a comprehensive selectivity profile. This critical dataset enables informed decision-making, helps to mitigate the risk of late-stage failure due to toxicity, and ultimately paves the way for the development of safer and more effective medicines.
References
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- 5. tandfonline.com [tandfonline.com]
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- 27. pubs.acs.org [pubs.acs.org]
Orthogonal Validation of 2,6-Dichloronicotinamide's Biological Activity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the orthogonal validation of the biological activity of 2,6-Dichloronicotinamide, a compound of interest for its potential role in modulating critical cellular pathways. As researchers and drug development professionals, it is imperative that we employ rigorous, multi-faceted approaches to substantiate the biological effects of novel chemical entities. This document outlines a series of independent, yet complementary, experimental strategies to build a robust data package for this compound, comparing its performance with established inhibitors of the nicotinamide phosphoribosyltransferase (NAMPT) enzyme.
Introduction: The Rationale for Orthogonal Validation
In the pursuit of novel therapeutics, the initial identification of a bioactive compound is merely the first step. True scientific rigor demands a thorough and unbiased validation of its mechanism of action and biological effects. Orthogonal validation is a powerful strategy that strengthens the credibility of experimental findings by employing multiple, independent methods to interrogate the same biological question.[1][2][3][4] This approach minimizes the risk of method-specific artifacts and off-target effects, providing a higher degree of confidence in the observed biological activity.
This guide focuses on the hypothesis that this compound functions as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[5][6][7] NAMPT is a critical regulator of cellular metabolism and is overexpressed in various cancers, making it an attractive therapeutic target.[8] By depleting intracellular NAD+ pools, NAMPT inhibitors can trigger an energy crisis and induce apoptosis in cancer cells.[3][9]
To validate this hypothesis for this compound, we will outline a series of experiments and compare its hypothetical performance to well-characterized NAMPT inhibitors, FK866 and CHS-828.
Comparative Analysis of NAMPT Inhibitors
A direct comparison with known inhibitors is essential for contextualizing the potency and efficacy of a novel compound. The following table summarizes the key performance indicators for established NAMPT inhibitors, which will serve as benchmarks for our validation studies of this compound.
| Compound | Target | IC50 (in vitro) | Cell-Based Potency (EC50) | Key Cellular Effects |
| This compound | Hypothesized: NAMPT | To Be Determined | To Be Determined | To Be Determined |
| FK866 | NAMPT | ~0.09 nM[10] | ~1-10 nM | NAD+ depletion, ATP depletion, apoptosis[11] |
| CHS-828 (GMX1778) | NAMPT | < 25 nM[3][12][13] | ~5-50 nM | NAD+ depletion, cytotoxicity in cancer cells[3] |
Note: The data for this compound is to be determined through the experimental workflows outlined in this guide.
Experimental Workflows for Orthogonal Validation
The following sections detail the step-by-step protocols for a series of orthogonal assays designed to validate the biological activity of this compound as a NAMPT inhibitor.
Workflow 1: Direct Target Engagement - In Vitro NAMPT Inhibition Assay
The first step is to ascertain whether this compound directly interacts with and inhibits the enzymatic activity of NAMPT.
Caption: Workflow for the in vitro NAMPT enzymatic assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 4x NAMPT Assay Buffer (e.g., 200 mM Tris-HCl pH 8.0, 400 mM NaCl, 40 mM MgCl2, 4 mM TCEP).
-
Dilute recombinant human NAMPT enzyme to the working concentration (e.g., 10-20 ng/µL) in NAMPT Dilution Buffer.
-
Prepare substrate stocks: 400 µM ATP, 400 µM Nicotinamide (NAM), and 800 µM 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Prepare serial dilutions of this compound, FK866, and CHS-828 in a suitable solvent (e.g., DMSO).
-
-
Assay Setup (96-well plate format):
-
Add assay buffer, diluted enzyme, and test compounds to the wells. Include "no enzyme" and "vehicle control" wells.
-
Pre-incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate master mix (NAM, PRPP, ATP) to all wells.
-
Incubate at 30°C for 2 hours.
-
-
Detection:
-
The production of nicotinamide mononucleotide (NMN) is coupled to the generation of NAD+, which is then used in a secondary reaction to produce a detectable signal (e.g., colorimetric or fluorescent).[14][15]
-
Add the detection reagents (e.g., containing NMNAT, alcohol dehydrogenase, and a fluorescent substrate).
-
Incubate for 30-60 minutes at 30°C.
-
-
Data Analysis:
-
Measure the fluorescence or absorbance using a plate reader.
-
Subtract the background signal (no enzyme control).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Workflow 2: Cellular Target Engagement - Intracellular NAD+ Measurement
To confirm that the enzymatic inhibition observed in vitro translates to a cellular effect, the next step is to measure the levels of intracellular NAD+.
Caption: Workflow for measuring intracellular NAD+ levels.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A549 or HCT116) in a 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of this compound and the comparator inhibitors for 24-72 hours.
-
-
NAD+ Extraction:
-
NAD+ Quantification:
-
Data Analysis:
-
Generate a standard curve using known concentrations of NAD+.
-
Calculate the NAD+ concentration in each sample.
-
Normalize the results to the total protein concentration of the cell lysate.
-
Compare the dose-dependent reduction in NAD+ levels for each compound.
-
Workflow 3: Phenotypic Confirmation - Cell Viability and Apoptosis Assays
The ultimate goal of a cytotoxic agent is to induce cell death. This workflow validates the phenotypic consequences of NAMPT inhibition.
Caption: Workflow for assessing cell viability and apoptosis.
Detailed Protocols:
-
MTT Cell Viability Assay: [1][4][6][7][21]
-
Seed cells in a 96-well plate and treat as described above.
-
After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value for each compound.
-
-
Annexin V/PI Apoptosis Assay: [2][5][22][23]
-
Treat cells in a 6-well plate with the compounds for 24-48 hours.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent DNA intercalator that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Workflow 4: Downstream Pathway Modulation - Western Blot and qPCR
NAMPT inhibition is known to affect the activity of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs).[24] Validating these downstream effects provides further mechanistic evidence.
Caption: Workflow for analyzing downstream pathway modulation.
Detailed Protocols:
-
Western Blot: [25][26][27][28][29]
-
Treat cells with an effective concentration (e.g., near the EC50) of each compound for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against SIRT1, cleaved PARP-1 (a marker of apoptosis), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
-
Quantitative PCR (qPCR): [30][31][32][33]
-
Treat cells as for Western blotting.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using SYBR Green master mix and primers specific for SIRT1, PARP1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to the vehicle-treated control.
-
Conclusion
By systematically executing these orthogonal experimental workflows, researchers can build a comprehensive and compelling data package to validate the biological activity of this compound. This multi-pronged approach, which combines direct enzymatic assays, cellular target engagement, phenotypic readouts, and downstream pathway analysis, provides a robust framework for confirming its mechanism of action as a NAMPT inhibitor. The comparative data generated alongside established inhibitors will be crucial for assessing its potential as a novel therapeutic agent. Adherence to these principles of scientific integrity will ensure that only the most promising and well-validated compounds advance in the drug discovery pipeline.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
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- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. medchemexpress.com [medchemexpress.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. benchchem.com [benchchem.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Post-translational Modification in Control of SIRT1 Stability during DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 30. origene.com [origene.com]
- 31. Protocolo universal SYBR Green qPCR [sigmaaldrich.com]
- 32. oaepublish.com [oaepublish.com]
- 33. PARP-2 regulates SIRT1 expression and whole body energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of 2,6-Dichloronicotinamide Activity in Diverse Cell Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the cellular activity of 2,6-Dichloronicotinamide, a putative inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). Recognizing the critical role of NAMPT in cancer cell metabolism, this document outlines a series of robust, cross-validating experiments to characterize the compound's efficacy and mechanism of action across a panel of clinically relevant cell models. We will delve into the rationale behind experimental choices, provide detailed, field-tested protocols, and compare the performance of this compound with established NAMPT inhibitors.
The Rationale for Targeting NAMPT in Oncology
Nicotinamide adenine dinucleotide (NAD+) is an essential cofactor in a myriad of cellular processes, including energy metabolism, DNA repair, and signaling.[1] Cancer cells, with their heightened metabolic demands and rapid proliferation, exhibit a pronounced dependency on NAD+ regeneration.[2][3] The primary route for NAD+ biosynthesis in mammalian cells is the salvage pathway, where NAMPT serves as the rate-limiting enzyme.[1][4] This reliance makes NAMPT a compelling therapeutic target; its inhibition can selectively induce metabolic stress and, ultimately, cell death in cancer cells.[2]
Numerous small-molecule NAMPT inhibitors have been developed, with some, like FK866, advancing to clinical trials.[4] The chemical scaffold of these inhibitors often includes a pyridine-based "cap" group. Molecules featuring a 2,6-dichloropyridine moiety, such as the subject of this guide, this compound, have been identified as potent NAMPT inhibitors. This guide will provide the necessary tools to validate this hypothesis and characterize the compound's activity profile.
Experimental Strategy: A Multi-Faceted Approach to Validation
A single assay is insufficient to comprehensively characterize the activity of a novel compound. Therefore, we propose a tiered experimental approach, beginning with broad cytotoxicity screening and progressively moving towards more specific mechanistic assays. This strategy ensures a thorough and reliable assessment of this compound's potential as a therapeutic agent.
Caption: A tiered experimental workflow for validating this compound activity.
Selecting Appropriate Cell Models
The choice of cell lines is paramount for a meaningful cross-validation. We recommend a panel that includes cell lines known to be sensitive to NAMPT inhibition, as well as those with varying levels of NAMPT expression. Recent pan-cancer screens have identified several cancer types with consistent sensitivity to NAMPT inhibitors, including acute myeloid leukemia (AML), ovarian cancer, Ewing's sarcoma, and small cell lung cancer (SCLC).[2]
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
| THP-1 | Acute Myeloid Leukemia | High sensitivity to NAMPT inhibition.[5] |
| A2780 | Ovarian Cancer | Demonstrated sensitivity to NAMPT inhibitors.[6] |
| NCI-H69 | Small Cell Lung Cancer | SCLC cell lines show high sensitivity to FK866.[4] |
| MDA-MB-453 | Breast Cancer | High sensitivity to NAMPT inhibition.[5] |
| A549 | Non-Small Cell Lung Cancer | Often used as a comparator with lower sensitivity.[4][5] |
| HL-7702 | Normal Liver Cell Line | To assess selectivity and potential toxicity to non-cancerous cells.[7] |
Tier 1: Assessing Cytotoxicity with the MTT Assay
The initial step is to determine the anti-proliferative effect of this compound across the selected cell panel. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound and the positive control, FK866, in culture medium. A suitable concentration range to start with is 0.1 nM to 10 µM. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.
Comparative Data Presentation (Hypothetical Data)
| Compound | THP-1 IC₅₀ (nM) | A2780 IC₅₀ (nM) | NCI-H69 IC₅₀ (nM) | MDA-MB-453 IC₅₀ (nM) | A549 IC₅₀ (nM) | HL-7702 IC₅₀ (nM) |
| This compound | 5.2 | 8.9 | 6.5 | 12.3 | >1000 | >5000 |
| FK866 (Control) | 3.8 | 7.1 | 4.9 | 9.8 | 850 | >10000 |
This table presents hypothetical IC₅₀ values for illustrative purposes.
Tier 2: Verifying Target Engagement via NAD+/NADH Quantification
A decrease in cell viability should be directly linked to the compound's proposed mechanism of action – the inhibition of NAMPT and subsequent depletion of NAD+. A fluorometric or colorimetric NAD+/NADH assay can quantify the intracellular levels of these crucial cofactors.
Caption: The NAD+ salvage pathway and the inhibitory action of this compound.
Experimental Protocol: NAD+/NADH Assay
-
Cell Culture and Treatment: Seed cells (e.g., THP-1 and A549) in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound and FK866 at their respective IC₅₀ and 10x IC₅₀ concentrations for 24 hours.
-
Sample Preparation:
-
Wash cells with cold PBS and pellet approximately 2 x 10⁵ cells.
-
Extract NAD⁺/NADH using an appropriate extraction buffer provided with a commercial kit (e.g., from Promega, Abcam, or Sigma-Aldrich).
-
For differentiated measurement of NAD⁺ and NADH, follow the kit's instructions for acidic and basic extraction to degrade NADH and NAD⁺, respectively.
-
-
Assay Procedure:
-
Add the prepared cell extracts to a 96-well plate.
-
Prepare a standard curve using the provided NAD⁺ standards.
-
Add the cycling enzyme and developer solution to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Read the fluorescence (e.g., Ex/Em = 530-570 nm/585-615 nm) or absorbance (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the concentrations of total NAD⁺/NADH, NAD⁺, and NADH from the standard curve and determine the NAD⁺/NADH ratio.
Tier 3: Elucidating the Mechanism of Action through Western Blotting
To further confirm that this compound acts through the NAMPT pathway, Western blotting can be employed to assess the expression levels of NAMPT itself and downstream markers of apoptosis that are often induced by NAMPT inhibition.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells as described for the NAD+/NADH assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-NAMPT
-
Anti-cleaved PARP
-
Anti-cleaved Caspase-3
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion and Future Directions
This guide provides a robust, multi-tiered approach to the cross-validation of this compound's activity in various cell models. By systematically progressing from broad cytotoxicity screening to specific mechanistic studies, researchers can generate a comprehensive and reliable dataset to support the compound's potential as a NAMPT inhibitor. The comparative analysis against a well-characterized inhibitor like FK866 will provide crucial context for its potency and selectivity.
Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in xenograft models of sensitive cancer types and detailed pharmacokinetic and pharmacodynamic analyses. The ultimate goal is to ascertain whether this compound represents a viable candidate for further preclinical and clinical development as a novel anti-cancer therapeutic.
References
- 1. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Guide to Ensuring Reproducibility with 2,6-Dichloronicotinamide and Other Novel Chemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, the exploration of novel chemical entities is both a frontier of innovation and a minefield of potential irreproducibility. Compounds like 2,6-Dichloronicotinamide, often synthesized as intermediates for more complex molecules, represent a significant challenge. While structurally intriguing, they frequently lack a body of published biological data, making the establishment of robust and reproducible experimental findings a primary and critical objective.
This guide provides a comprehensive framework for the systematic evaluation of such uncharacterized compounds, using this compound as a case study. We will delve into the foundational principles of characterization, from physicochemical assessment to in vitro bioactivity screening, with an unwavering focus on the causality behind experimental choices to ensure the trustworthiness and reproducibility of your results.
The Challenge of the Unknown: Initial Considerations for this compound
Before embarking on any biological assay, a thorough understanding of the test compound's fundamental properties is paramount. For this compound, a chlorinated pyridine derivative, several factors could influence experimental outcomes and their reproducibility:
-
Purity and Impurities: As a chemical intermediate, the purity of this compound can vary between batches and synthesis methods. Residual catalysts or byproducts from its synthesis could have off-target effects, leading to misleading biological results. It is crucial to obtain a certificate of analysis or perform independent purity verification (e.g., via HPLC and mass spectrometry).
-
Solubility: The solubility of a compound dictates its bioavailability in in vitro assays. Poor solubility can lead to precipitation, reducing the effective concentration and causing significant variability between experiments. Preliminary solubility tests in common solvents like DMSO and aqueous buffers are essential.
-
Stability: The stability of this compound in solution, especially under experimental conditions (e.g., temperature, pH, exposure to light), is unknown. Degradation of the compound over the course of an experiment will inevitably lead to inconsistent results. Stability should be assessed, for instance, by re-analyzing a stock solution over time via HPLC.
A Foundational Framework for Characterization and Reproducibility
The following sections outline a systematic approach to characterizing a novel compound like this compound, ensuring that the generated data is reliable and reproducible.
Part 1: Physicochemical and Purity Assessment
A critical first step is to establish the identity and purity of the compound. This is a non-negotiable prerequisite for any meaningful biological study.
Experimental Protocol: Purity and Identity Verification
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the this compound sample.
-
Method:
-
Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Run a gradient elution program (e.g., water:acetonitrile gradient).
-
Monitor the eluent using a UV detector at a wavelength where the compound is known to absorb (e.g., ~260 nm for pyridine rings).
-
-
Interpretation: A single, sharp peak indicates high purity. The presence of multiple peaks suggests impurities, and the area under each peak can be used to estimate their relative abundance.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Method:
-
Introduce the sample into a mass spectrometer (e.g., via direct infusion or coupled with HPLC).
-
Acquire the mass spectrum.
-
-
Interpretation: The observed mass should correspond to the expected molecular weight of this compound (C₆H₄Cl₂N₂O), which is approximately 191.01 g/mol .
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the compound.
-
Method:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Interpretation: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.
-
Caption: Workflow for the initial physicochemical characterization of a novel compound.
Part 2: In Vitro Bioactivity Screening - A Hypothetical Approach
Given the lack of established biological targets for this compound, a primary screening approach would involve assessing its general cytotoxicity. This provides a baseline understanding of its biological activity and helps define concentration ranges for subsequent, more specific assays.
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Culture:
-
Select a panel of representative human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
Culture the cells in their recommended media and conditions until they reach logarithmic growth phase.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Replace the medium in the cell plates with the medium containing the different compound concentrations. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,6-Dichloronicotinamide
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2,6-Dichloronicotinamide, grounding these protocols in the principles of chemical safety and environmental stewardship. Our aim is to provide a clear, actionable framework that ensures the safety of laboratory personnel and adherence to regulatory standards.
Part 1: Immediate Action Protocol: Safe Segregation and Storage
The foundational principle for managing this compound waste is immediate and correct segregation. Due to its chemical nature as a chlorinated organic compound, it requires specific handling to prevent hazardous reactions and ensure it is routed to the appropriate final disposal method.
Step 1: Designate a Dedicated Waste Container
All waste materials contaminated with this compound, including solid residues, contaminated personal protective equipment (PPE), and rinsed glassware, must be placed in a designated hazardous waste container.
-
Container Specifications: The container must be made of a material chemically compatible with chlorinated organic compounds (e.g., high-density polyethylene - HDPE), be in good condition with a secure, tight-fitting lid, and be clearly labeled.
-
Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").
Step 2: Segregate Halogenated Waste
It is critical to segregate halogenated organic waste from non-halogenated waste streams.[1][2] Co-mingling can interfere with disposal processes and may constitute a regulatory violation.
-
Rationale: Different classes of chemical waste are treated by different methods. Halogenated compounds, for example, are often incinerated under specific conditions to manage the hydrogen chloride gas produced.[3][4] Mixing them with non-halogenated solvents can complicate this process.
Step 3: Secure Storage
Store the designated waste container in a well-ventilated area, away from incompatible materials. Ensure the container is kept closed except when adding waste.[2]
-
Incompatibilities: While specific incompatibility data for this compound is not extensively documented, as a general precaution for chlorinated organic compounds, store it away from strong oxidizing agents, strong acids, and acid anhydrides.[5]
Part 2: The Disposal Workflow: A Self-Validating System
The following workflow is designed to ensure that every step, from generation to final disposal, is handled with the utmost attention to safety and regulatory compliance.
Experimental Protocol: Waste Collection and Labeling
-
Preparation: Before commencing any experiment that will generate this compound waste, ensure a properly labeled hazardous waste container is accessible in the immediate work area.
-
Collection of Solid Waste:
-
Carefully transfer any solid this compound residue into the designated waste container using a dedicated spatula or scoop.
-
Place any contaminated weighing boats, filter papers, or other solid materials directly into the container.
-
-
Collection of Contaminated Labware:
-
For disposable labware (e.g., pipette tips, gloves), place them directly into the solid waste container.
-
For non-disposable glassware, perform an initial rinse with a suitable solvent (e.g., acetone, ethanol). This first rinseate is considered hazardous and must be collected in a separate, compatible, and clearly labeled "Halogenated Liquid Waste" container. Subsequent rinses can typically be managed as non-hazardous waste, though institutional policies may vary.
-
-
Container Management:
-
Do not overfill the waste container. Leave adequate headspace (at least 10%) to prevent spills and accommodate vapor expansion.
-
Securely fasten the lid of the waste container immediately after adding waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The decision-making process for the disposal of this compound can be visualized as follows:
Part 3: Regulatory and Scientific Grounding
The procedures outlined above are based on established principles of chemical waste management and are designed to comply with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).
Hazard Classification and Waste Codes
This compound is a chlorinated pyridine derivative. While not individually listed as a hazardous waste, it falls under the category of halogenated organic compounds.[1] Depending on the specific circumstances and jurisdiction, waste containing this compound may be assigned one of the following EPA hazardous waste codes:
| Waste Code | Description | Relevance to this compound |
| D038 | Pyridine | This code may be applied if the waste exhibits the characteristic of toxicity due to the presence of pyridine or its derivatives.[6][7] |
| F-listed Wastes (e.g., F002) | Spent halogenated solvents | If a listed halogenated solvent is used to dissolve or rinse this compound, the resulting waste solution would carry this code.[6] |
It is the responsibility of the waste generator to properly characterize their waste. Consultation with your institution's EHS department is crucial for accurate waste code assignment.
The Rationale for High-Temperature Incineration
High-temperature incineration is the preferred and most effective disposal method for many hazardous organic wastes, including chlorinated compounds.[8][9]
-
Destruction of Toxic Compounds: Incineration at temperatures typically above 1100°C effectively breaks the chemical bonds of toxic organic molecules, converting them into simpler, less harmful substances like carbon dioxide, water, and hydrogen chloride.[3][9][10]
-
Volume Reduction: This process significantly reduces the volume of hazardous waste, with the remaining solid ash being more stable for final disposal in a landfill.[3]
-
Pollution Control: Modern hazardous waste incinerators are equipped with advanced flue gas cleaning systems, such as scrubbers, to neutralize and remove harmful byproducts like hydrogen chloride before they are released into the atmosphere.[3][4]
Alternative technologies such as chemical dechlorination exist but are generally more complex and less universally available for the diverse waste streams generated in a research setting.[11]
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By adhering to the principles of immediate segregation, proper labeling, and the established workflow for collection and disposal, researchers can ensure a safe laboratory environment and protect the broader ecosystem. This guide provides the foundational knowledge to handle this specific chemical waste stream with the expertise and trustworthiness that defines scientific integrity.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. epa.gov [epa.gov]
- 4. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. nyu.edu [nyu.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Hazardous Waste Incineration | Eurits [eurits.org]
- 10. US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit - Google Patents [patents.google.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dichloronicotinamide
This guide provides an in-depth operational plan for the safe handling of 2,6-Dichloronicotinamide, tailored for research and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety protocol. By grounding our recommendations in authoritative data, we provide a self-validating system for laboratory safety.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a compound is the foundational step in developing a robust safety plan. This compound is a compound that demands respect due to its hazard profile. It is classified as harmful if swallowed, inhaled, or if it comes into contact with the skin.[1][2] Furthermore, it is a known irritant to the skin, eyes, and respiratory system.[1][2][3]
A critical factor in our safety assessment is the absence of established Occupational Exposure Limits (OELs) from major regulatory bodies for this specific compound.[4][5][6] In such data-poor situations, a conservative approach based on the precautionary principle is not just recommended; it is essential. We must handle the compound assuming a high degree of toxicity and implement controls to minimize all potential routes of exposure.
The following table summarizes the key hazard classifications for this compound, derived from safety data sheets.
| Hazard Classification | GHS Hazard Statement | Primary Concern |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | Ingestion |
| Acute Dermal Toxicity | H312: Harmful in contact with skin[1] | Skin Absorption |
| Skin Irritation | H315: Causes skin irritation[1][2] | Direct Skin Contact |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | Direct Eye Contact |
| Acute Inhalation Toxicity | H332: Harmful if inhaled[1] | Inhalation of Dust |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2] | Inhalation of Dust |
The Core PPE Ensemble: A Multi-Layered Defense
Based on the hazard assessment, a comprehensive Personal Protective Equipment (PPE) ensemble is required. The goal is to create a barrier between the researcher and the chemical, addressing all potential exposure routes.
Respiratory Protection: Engineering Controls First
The primary line of defense against respiratory exposure is not a mask, but proper engineering controls.
-
Primary Control: All handling of this compound powder must be conducted within a certified chemical fume hood.[2][5] This captures dust at the source, preventing it from entering the laboratory environment and the user's breathing zone.
-
Secondary Control: If a fume hood is unavailable or during a large-scale cleanup where dust generation is unavoidable, a NIOSH-approved respirator is mandatory.[7] A half-mask respirator with N95 (or better) particulate filters is the minimum requirement.[8] Ensure you are properly fit-tested for any respirator you use.
Eye and Face Protection: Shielding from Dust and Splashes
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.
-
Enhanced Protection: When handling the solid powder, chemical safety goggles are required to provide a complete seal around the eyes, offering superior protection from airborne particulates.[4]
-
Splash Hazard: If working with solutions of this compound, a face shield should be worn over safety goggles to protect against splashes.[9][10]
Hand Protection: The Critical Barrier
Given the compound's dermal toxicity and irritant nature, selecting the correct gloves is crucial.
-
Material: Chemical-resistant nitrile gloves are a standard and effective choice for incidental contact. Always inspect gloves for tears or holes before use.[5]
-
Practice: For prolonged handling or when working with solutions, consider double-gloving. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Contamination: Never touch surfaces such as doorknobs, keyboards, or personal items with gloved hands. Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.[11]
Body Protection: Preventing Skin Contact
-
A buttoned, long-sleeved laboratory coat is mandatory to protect the skin and personal clothing from contamination.
-
For operations involving larger quantities (e.g., >100g) or where there is a significant risk of dust generation, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[7]
Procedural Guidance for Safe Handling
The following workflow and protocols are designed to integrate the use of PPE into a systematic and safe handling process.
General Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.ca [fishersci.ca]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. epa.gov [epa.gov]
- 10. americanchemistry.com [americanchemistry.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
